molecular formula C13H18ClN7O7S B15564499 Ascamycin

Ascamycin

Cat. No.: B15564499
M. Wt: 451.84 g/mol
InChI Key: LZMCAAGVMFMSKC-UJYPAJPOSA-N
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Description

Ascamycin is a purine nucleoside.
[(2R,3S,4R,5S)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate has been reported in Streptomyces with data available.
from a Streptomyces species;  structure given in first source

Properties

Molecular Formula

C13H18ClN7O7S

Molecular Weight

451.84 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate

InChI

InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12-/m0/s1

InChI Key

LZMCAAGVMFMSKC-UJYPAJPOSA-N

Origin of Product

United States

Foundational & Exploratory

Ascamycin: A Technical Guide to its Discovery, Mechanism, and Biosynthesis from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces species, distinguished by its unique 5'-O-sulfonamide moiety and its selective antibacterial activity. This technical guide provides an in-depth exploration of the discovery of this compound, its mechanism of action, biosynthetic pathway, and the experimental methodologies employed in its study. Quantitative data on its biological activity are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.

Discovery and Producing Organism

This compound and its corresponding dealanyl derivative, dealanylthis compound, were first isolated from a newly identified strain of Streptomyces sp.[1]. The producing organism was later identified as Streptomyces sp. JCM9888. While dealanylthis compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, this compound displayed a remarkably selective toxicity, primarily against Xanthomonas species[2][3]. This intriguing difference in activity prompted further investigation into its mechanism of action.

Chemical Structure

The structure of this compound was determined to be 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine[1]. It is a derivative of adenosine (B11128) containing a chlorine atom at the C2 position of the adenine (B156593) base and an N-L-alanyl-sulfamoyl group at the 5'-hydroxyl of the ribose sugar[1]. Dealanylthis compound is the same molecule lacking the L-alanyl group[2]. These compounds are part of a larger family of 5'-O-sulfonamide ribonucleosides, which also includes nucleocidin.

Mechanism of Action and Selective Toxicity

The selective toxicity of this compound is not due to a difference in the intrinsic inhibitory activity but rather to a difference in cell permeability[2]. This compound itself is unable to penetrate the cell membranes of most bacteria[2].

However, bacteria susceptible to this compound, such as Xanthomonas citri, possess an aminopeptidase (B13392206) on their cell surface[1][2]. This enzyme hydrolyzes the L-alanyl group from this compound, converting it into dealanylthis compound[1][2]. Dealanylthis compound is the active form of the antibiotic and can be transported into the cytoplasm[2]. Inside the cell, dealanylthis compound inhibits protein synthesis, leading to cell death[2][3]. Most other bacteria lack this specific cell-surface aminopeptidase and are therefore resistant to this compound because they cannot convert it to its active, permeable form[4].

In cell-free protein synthesis systems from both E. coli and X. citri, both this compound and dealanylthis compound showed potent inhibitory activity, confirming that the selective toxicity is a whole-cell phenomenon based on permeability[2][3].

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound aminopeptidase Aminopeptidase (on surface of susceptible bacteria) This compound->aminopeptidase Hydrolysis dealanylthis compound Dealanylthis compound (Active Form) transport Nucleoside Transport System dealanylthis compound->transport Transport alanine L-Alanine aminopeptidase->dealanylthis compound aminopeptidase->alanine protein_synthesis Protein Synthesis (Ribosome) inhibition Inhibition inhibition->protein_synthesis dealanylascamycin_cyto Dealanylthis compound dealanylascamycin_cyto->inhibition

Caption: Mechanism of selective toxicity of this compound.

Biosynthesis of this compound

The biosynthetic gene cluster (BGC) for this compound in Streptomyces sp. JCM9888 has been identified as a 30 kb region containing 23 open reading frames (ORFs), designated acmA to acmW.

Key steps in the proposed biosynthetic pathway include:

  • Formation of the 5'-O-sulfonamide moiety: This unusual chemical feature is believed to be constructed by the products of six genes: acmA, acmB, acmG, acmI, acmK, and acmW.

  • Chlorination: Two FAD-dependent chlorinase genes, acmX and acmY, located outside the main cluster, are responsible for the chlorination at the C2-position of the adenine ring.

G cluster_steps adenosine Adenosine Precursor chloro_adenosine 2-Chloroadenosine adenosine->chloro_adenosine Chlorination genes_chlorination acmX, acmY (Chlorinases) sulfamoyl_adenosine 5'-O-Sulfamoyl- 2-chloroadenosine (Dealanylthis compound) chloro_adenosine->sulfamoyl_adenosine Sulfamoylation genes_sulfonamide acmA, acmB, acmG, acmI, acmK, acmW This compound This compound sulfamoyl_adenosine->this compound L-Alanylation genes_alanylation acmD, acmF, acmE (Alanylation) genes_chlorination->chloro_adenosine genes_sulfonamide->sulfamoyl_adenosine genes_alanylation->this compound

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
OrganismMIC (µg/mL)
Xanthomonas citri0.4[6]
Xanthomonas oryzae12.5[6]

Note: this compound shows very high MIC values against most other Gram-positive and Gram-negative bacteria due to the lack of the activating aminopeptidase.

Table 2: 50% Inhibitory Concentration (IC50) in Cell-Free Systems
CompoundSystemIC50 (µg/mL)
This compoundE. coli & X. citri~0.04[2][3]
Dealanylthis compoundE. coli & X. citri~0.04[2][3]

This data demonstrates that both compounds are equally potent inhibitors of protein synthesis once the cell membrane barrier is bypassed.

Experimental Protocols

Isolation and Purification of this compound/Dealanylthis compound

This protocol is adapted from the methods described in the literature.

  • Fermentation: Culture Streptomyces sp. JCM9888 on a suitable agar (B569324) medium.

  • Extraction: Extract the fermentation agar (approx. 200 g) with 60% aqueous acetone (B3395972).

  • Solvent Removal: Remove the acetone from the extract using a rotary evaporator.

  • Ion Exchange Chromatography: Pass the residual aqueous extract through a Dowex 80WX8(H) resin column (20 mL).

  • Elution: Elute the column with 0.5 M ammonia (B1221849) solution to recover the antibiotics.

  • Analysis: Analyze the resulting fractions using HPLC-MS on a C-18 reversed-phase column with UV detection at 258 nm to identify and quantify this compound and dealanylthis compound.

G start Streptomyces Fermentation Agar extraction Extract with 60% Aqueous Acetone start->extraction evaporation Rotary Evaporation (Remove Acetone) extraction->evaporation column Load on Dowex 80WX8(H) Column evaporation->column elution Elute with 0.5 M Ammonia Solution column->elution analysis HPLC-MS Analysis elution->analysis

Caption: Workflow for isolation and purification of this compound.

Antibacterial Susceptibility Testing

The susceptibility of bacteria to this compound and dealanylthis compound can be determined using the conventional paper disk-agar plate method.

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium.

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Apply Antibiotic: Pipette a known amount of the antibiotic solution (e.g., 4 µg) onto each disk.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 28°C for Xanthomonas sp.) for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Inhibition of Protein Synthesis (Cell-Free Assay)

This assay measures the effect of the antibiotics on polyuridylate-directed synthesis of polyphenylalanine[2][3].

  • Prepare S30 Extract: Prepare a cell-free extract (S30 fraction) from the test bacteria (E. coli or X. citri). This fraction contains ribosomes and other necessary components for protein synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing the S30 extract, buffer, ATP, GTP, an amino acid mixture (lacking phenylalanine), polyuridylic acid (as the mRNA template), and L-[U-¹⁴C]phenylalanine.

  • Add Inhibitor: Add varying concentrations of this compound or dealanylthis compound to the reaction tubes. Include a control with no antibiotic.

  • Incubation: Incubate the reaction mixtures at 37°C for a set time (e.g., 30 minutes).

  • Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized [¹⁴C]polyphenylalanine.

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate Inhibition: Determine the concentration of the antibiotic required to inhibit protein synthesis by 50% (IC50).

Conclusion

The discovery of this compound from Streptomyces has provided valuable insights into novel antibiotic mechanisms and biosynthetic pathways. Its unique mode of action, relying on extracellular activation by a specific bacterial enzyme, represents a fascinating example of targeted antibiotic activity. The elucidation of its biosynthetic gene cluster opens avenues for synthetic biology approaches to generate novel analogues with potentially improved therapeutic properties. This guide serves as a comprehensive resource for researchers aiming to build upon this foundational knowledge in the ongoing search for new and effective antimicrobial agents.

References

Ascamycin: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascamycin (B12416732) is a fascinating nucleoside antibiotic produced by Streptomyces species, notable for its highly selective biological activity.[1] This document provides an in-depth overview of its chemical and biological properties, mechanism of action, and relevant experimental methodologies, designed to serve as a key resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of adenosine (B11128), characterized by a chlorine atom at the C2 position of the adenine (B156593) ring and a unique N-L-alanyl-5'-O-sulfamoyl group attached to the ribose moiety.[1] Its formal chemical name is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1]

The presence of the L-alanyl group is critical to its biological activity profile, distinguishing it from its immediate precursor, dealanylthis compound.[2]

Physicochemical Data

The core quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₈ClN₇O₇S[3]
Molecular Weight 451.84 g/mol
Exact Mass 451.0677 Da
Elemental Analysis C: 34.56%, H: 4.02%, Cl: 7.85%, N: 21.70%, O: 24.79%, S: 7.10%
Solubility Soluble in DMSO[4]
Appearance Dry, dark solid (storage recommendation)

Biological Activity and Antimicrobial Spectrum

This compound itself is a prodrug with a very narrow spectrum of activity.[1][5] Its selective toxicity is a direct result of its mechanism of activation.[5] In contrast, its activated form, dealanylthis compound, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria and even some eukaryotic parasites like Trypanosoma.[3]

Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) values for this compound highlight its specificity for Xanthomonas species.

OrganismMIC (µg/mL)Reference
Xanthomonas citri 0.4[4]
Xanthomonas oryzae 12.5[4]

Dealanylthis compound shows much broader activity, though specific MIC values are less commonly cited than the general description of its wide spectrum.

Mechanism of Action: A Prodrug Activation Pathway

The selective toxicity of this compound is attributed to a unique activation pathway present only on the cell surface of susceptible bacteria.[5][6]

  • Exclusion: this compound cannot permeate the cell membranes of most bacteria due to the presence of the L-alanyl group.[5][6]

  • Surface Activation: Susceptible bacteria, such as Xanthomonas citri, possess a specific cell-surface aminopeptidase (B13392206) (Xc-aminopeptidase).[1][5] This enzyme hydrolyzes the N-L-alanyl group from this compound.[1]

  • Formation of Active Moiety: This enzymatic cleavage converts this compound into dealanylthis compound, the active form of the antibiotic.[3]

  • Cellular Uptake: Dealanylthis compound is permeable and can be transported into the bacterial cytoplasm.[5][6]

  • Inhibition of Protein Synthesis: Once inside the cell, dealanylthis compound acts as a potent inhibitor of protein synthesis, leading to cell death.[5] In cell-free assays, both this compound and dealanylthis compound are shown to inhibit this process directly.

This compound Mechanism of Action This compound Activation and Cellular Inhibition Pathway cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm This compound This compound Aminopeptidase Xc-aminopeptidase (on cell surface) This compound->Aminopeptidase Hydrolysis Dealanylascamycin_ext Dealanylthis compound (Active Form) Aminopeptidase->Dealanylascamycin_ext Dealanylascamycin_int Dealanylthis compound Dealanylascamycin_ext->Dealanylascamycin_int Transport Protein_Synthesis Protein Synthesis Dealanylascamycin_int->Protein_Synthesis Inhibits Inhibition

Caption: Workflow of this compound's activation from a prodrug to its active form.

Biosynthesis Overview

This compound is assembled via a complex biosynthetic pathway encoded by a large gene cluster (acmA to acmW). The biosynthesis culminates in the creation of dealanylthis compound, which is then converted to this compound.

  • Core Scaffold: The pathway begins with the formation of the adenosine nucleoside.[3]

  • Key Modifications: Two critical modifications follow:

    • 5'-O-Sulfonamide Formation: Six genes (AcmABGKIW) are involved in installing the unusual 5'-O-sulfonamide group.

    • Chlorination: FAD-dependent halogenases (acmX and acmY) chlorinate the C2 position of the adenine ring.

  • Final Step: Dealanylthis compound is the direct precursor to this compound.[2] The enzyme AcmE, an esterase, catalyzes the final N-alanylation step to produce this compound.[3]

This compound Biosynthesis Final Step in this compound Biosynthesis Precursor Dealanylthis compound Enzyme AcmE (Esterase) + Alanyl-tRNA Precursor->Enzyme Product This compound Enzyme->Product N-alanylation

Caption: Conversion of dealanylthis compound to this compound via the AcmE enzyme.

Experimental Protocols

The following methodologies are based on protocols described in the literature for studying this compound and related compounds.

Protocol for Antibacterial Susceptibility Testing

This protocol outlines the conventional paper disk-agar plate method for determining bacterial susceptibility to this compound.[6]

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium with the test bacterial strain (e.g., Xanthomonas citri).

    • Incubate at the optimal temperature (e.g., 28°C for X. citri) to achieve a standardized cell density (e.g., McFarland standard).[6]

  • Agar (B569324) Plate Inoculation:

    • Using a sterile swab, uniformly streak the bacterial culture over the entire surface of an appropriate agar plate (e.g., Nutrient Agar).

  • Paper Disk Application:

    • Aseptically place sterile paper disks (typically 6 mm in diameter) onto the surface of the inoculated agar.

    • Pipette a defined amount of the antibiotic solution onto each disk. A typical loading is 4 µg of this compound per disk.[6]

  • Incubation:

    • Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

  • Result Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the organism to the antibiotic.

MIC Assay Workflow Workflow for Paper Disk Diffusion Assay start Start prep Prepare Bacterial Inoculum start->prep streak Streak Bacteria on Agar Plate prep->streak apply Apply Antibiotic Disks (4 µg/disk) streak->apply incubate Incubate Plate (e.g., 28°C, 24h) apply->incubate measure Measure Zone of Inhibition (mm) incubate->measure end_node End measure->end_node

Caption: Step-by-step experimental workflow for susceptibility testing.

Protocol for Gene Inactivation in Streptomyces

This section describes the general steps for targeted gene disruption in Streptomyces sp. JCM9888, as used to identify the function of biosynthetic genes like acmE.[3]

  • Construct Preparation:

    • Use lambda-RED-mediated PCR to generate a disruption cassette. This cassette typically contains an antibiotic resistance gene (e.g., aac(3)IV for apramycin (B1230331) resistance) flanked by regions homologous to the target gene.[3]

  • Mutagenesis in E. coli :

    • Introduce the disruption cassette into an E. coli strain (e.g., BW25113) carrying a cosmid that contains the target Streptomyces gene cluster.

    • Select for E. coli colonies where the target gene on the cosmid has been replaced by the resistance cassette via homologous recombination.

  • Intergeneric Conjugation:

    • Transfer the mutated cosmid from the engineered E. coli strain (e.g., ET12567/pUZ8002) to the Streptomyces sp. JCM9888 host via conjugation.[3]

  • Selection of Mutants:

    • Select for Streptomyces exconjugants that have undergone a double crossover event. This is typically achieved by screening for colonies that are resistant to the cassette's antibiotic (e.g., apramycin) but sensitive to the cosmid's original selection marker (e.g., kanamycin).[3]

  • Verification and Analysis:

    • Confirm the gene disruption in the selected mutants using PCR and sequencing.

    • Analyze the metabolite profile of the mutant strain using HPLC-ESI-MS to observe changes in the production of this compound and dealanylthis compound.[3]

References

An In-depth Technical Guide to Ascamycin: A Nucleoside Antibiotic with a Unique Activation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces species, distinguished by its selective and potent antibacterial activity. Structurally, it is a 5'-O-sulfonamide ribonucleoside, specifically 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine. Its unique mechanism of action hinges on its conversion to the active form, dealanylthis compound, by an aminopeptidase (B13392206) present on the surface of susceptible bacteria. This technical guide provides a comprehensive overview of this compound's classification, chemical properties, mechanism of action, and biosynthetic pathway. Detailed experimental protocols for key assays and quantitative data on its biological activity are also presented to facilitate further research and development.

Classification and Chemical Structure

This compound belongs to the nucleoside antibiotic class, characterized by a modified nucleoside core. It is a derivative of 2-chloroadenosine, featuring a distinctive 5'-O-sulfamoyl group further substituted with an L-alanine residue. The presence of this L-alanyl group is critical to its selective toxicity. The dealanylated form, dealanylthis compound, is the active antibiotic but lacks the selective targeting of this compound.[1]

Table 1: Chemical Properties of this compound and Dealanylthis compound

PropertyThis compoundDealanylthis compound
Molecular Formula C₁₃H₁₈ClN₇O₇S[2]C₁₀H₁₃ClN₆O₆S
Molecular Weight 451.84 g/mol [2]380.77 g/mol
Core Structure 2-chloroadenosine2-chloroadenosine
5' Modification 5'-O-(N-L-alanyl)sulfamoyl5'-O-sulfamoyl
CAS Number 91432-48-3[3]Not specified

Mechanism of Action and Selective Toxicity

The antibacterial activity of this compound is a fascinating example of prodrug activation by a target-specific enzyme. The core of its mechanism involves a two-step process that ensures selective toxicity against bacteria possessing a specific cell-surface aminopeptidase, most notably Xanthomonas species.[4]

  • Enzymatic Activation: this compound, in its native form, is largely impermeable to the bacterial cell membrane. Susceptible bacteria, such as Xanthomonas citri and Xanthomonas oryzae, express an extracellular aminopeptidase (Xc-aminopeptidase) that hydrolyzes the L-alanyl group from the 5'-O-sulfamoyl moiety of this compound.[4][5] This enzymatic cleavage converts this compound into its active form, dealanylthis compound.

  • Cellular Uptake and Protein Synthesis Inhibition: Dealanylthis compound is readily transported into the bacterial cytoplasm. Once inside, it acts as a potent inhibitor of protein synthesis. In cell-free systems derived from both susceptible (X. citri) and non-susceptible (Escherichia coli) bacteria, both this compound and dealanylthis compound demonstrate the ability to inhibit the polyuridylate-directed synthesis of polyphenylalanine, indicating that the core molecule is the active inhibitor. This suggests that the selectivity of this compound is not due to a differential effect on the ribosome but is almost entirely dependent on the presence of the activating aminopeptidase on the bacterial cell surface.[6]

Ascamycin_Mechanism_of_Action Ascamycin_ext This compound (Extracellular) Aminopeptidase Xc-aminopeptidase (on cell surface) Ascamycin_ext->Aminopeptidase Hydrolysis Dealanylascamycin_ext Dealanylthis compound (Extracellular) Dealanylascamycin_int Dealanylthis compound (Intracellular) Dealanylascamycin_ext->Dealanylascamycin_int Transport Aminopeptidase->Dealanylascamycin_ext Ribosome Ribosome Dealanylascamycin_int->Ribosome Inhibition Inhibition Dealanylascamycin_int->Inhibition Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Inhibition->Protein_synthesis

Mechanism of action of this compound.

Biosynthesis

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The this compound (acm) biosynthetic gene cluster in Streptomyces sp. JCM9888 spans approximately 30 kb and contains 23 genes (acmA to acmW).[1][7] Key steps in the biosynthesis include the formation of the 5'-O-sulfonamide moiety and the chlorination of the adenine (B156593) ring.[1][8] The final step in the pathway is the N-alanylation of dealanylthis compound, catalyzed by the product of the acmE gene.[1] Gene disruption experiments have confirmed the roles of several genes in this pathway. For instance, inactivation of acmE results in a mutant that produces only dealanylthis compound, confirming its role in the final alanylation step.[1]

Quantitative Data

The biological activity of this compound and its derivatives has been quantified through various assays. The Minimum Inhibitory Concentration (MIC) highlights its selective potency, while in vitro assays pinpoint the concentration required for the inhibition of its molecular target.

Table 2: Antibacterial Activity of this compound and Dealanylthis compound

OrganismThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citri0.4[3]Broad-spectrum activity
Xanthomonas oryzae12.5[3]Broad-spectrum activity
Gram-positive bacteriaInactiveActive
Gram-negative bacteria (non-Xanthomonas)InactiveActive

Table 3: In Vitro Inhibitory Activity of this compound and Dealanylthis compound

AssayTest Compound(s)Target SystemIC₅₀ (µg/mL)
Polyuridylate-directed polyphenylalanine synthesisThis compound & Dealanylthis compoundCell-free extracts from E. coli and X. citri~0.04

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the conventional agar (B569324) dilution or broth microdilution methods.

MIC_Determination_Workflow Start Start Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Antibiotic Prepare serial dilutions of this compound Start->Prep_Antibiotic Inoculate Inoculate plates/wells with bacteria and antibiotic Prep_Inoculum->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at optimal temperature and duration Inoculate->Incubate Read_Results Visually inspect for growth inhibition Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Materials:

  • This compound and dealanylthis compound

  • Mueller-Hinton agar or broth

  • Sterile saline

  • Bacterial strains (Xanthomonas citri, Xanthomonas oryzae, etc.)

  • Sterile petri dishes or 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Antibiotic Dilution (Agar Dilution Method): Prepare a series of agar plates containing two-fold serial dilutions of this compound.

  • Inoculation (Agar Dilution Method): Spot a standardized inoculum onto the surface of each agar plate.

  • Antibiotic and Inoculum Preparation (Broth Microdilution Method): Prepare serial dilutions of this compound in a 96-well plate. Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours for Xanthomonas species.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Cell-Free Protein Synthesis Inhibition Assay

This protocol is for a polyuridylate-directed polyphenylalanine synthesis assay.

Materials:

  • S-30 cell extracts from Xanthomonas citri and Escherichia coli

  • This compound and dealanylthis compound

  • [¹⁴C]-Phenylalanine

  • Polyuridylic acid (poly(U))

  • ATP, GTP

  • tRNA mixture

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and a reducing agent like DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the S-30 cell extract, reaction buffer, ATP, GTP, tRNA, poly(U), and [¹⁴C]-phenylalanine.

  • Addition of Inhibitors: Add varying concentrations of this compound or dealanylthis compound to the reaction tubes.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Precipitation: Stop the reaction by adding cold TCA to precipitate the synthesized [¹⁴C]-polyphenylalanine.

  • Filtration and Washing: Collect the precipitate on glass fiber filters and wash with cold TCA to remove unincorporated [¹⁴C]-phenylalanine.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to a control without any antibiotic.

Purification of this compound-Hydrolyzing Aminopeptidase

This protocol is based on the method described for the purification of Xc-aminopeptidase from Xanthomonas citri.[4][5]

Enzyme_Purification_Workflow Start Start: Xanthomonas citri cell culture Cell_Harvest Cell Harvest and Crude Extract Preparation Start->Cell_Harvest DEAE_Cellulose DEAE-Cellulose Chromatography Cell_Harvest->DEAE_Cellulose Chromatofocusing Chromatofocusing DEAE_Cellulose->Chromatofocusing Sephadex_G100 Sephadex G-100 Gel Filtration Chromatofocusing->Sephadex_G100 Purity_Check Purity Analysis (SDS-PAGE) Sephadex_G100->Purity_Check End End: Purified Xc-aminopeptidase Purity_Check->End

Workflow for the purification of Xc-aminopeptidase.

Materials:

  • Xanthomonas citri cell paste

  • Buffers for extraction and chromatography

  • DEAE-cellulose, Polybuffer exchanger for chromatofocusing, and Sephadex G-100 resins

  • Chromatography columns and system

  • Spectrophotometer for protein quantification

  • SDS-PAGE equipment and reagents

Procedure:

  • Crude Extract Preparation: Resuspend X. citri cells in a suitable buffer and disrupt them by sonication or French press. Centrifuge to obtain a cell-free crude extract.

  • DEAE-Cellulose Chromatography: Apply the crude extract to a DEAE-cellulose column. Elute the bound proteins with a salt gradient. Assay fractions for this compound-hydrolyzing activity.

  • Chromatofocusing: Pool the active fractions and apply them to a chromatofocusing column to separate proteins based on their isoelectric point.

  • Sephadex G-100 Gel Filtration: Further purify the active fractions from chromatofocusing on a Sephadex G-100 gel filtration column to separate proteins by size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Conclusion

This compound represents a compelling class of nucleoside antibiotics with a highly selective mechanism of action that is dependent on a target-specific enzymatic activation. This unique property makes it an attractive candidate for the development of narrow-spectrum antibacterial agents with potentially reduced off-target effects. The detailed understanding of its chemical nature, mechanism of action, and biosynthesis, as outlined in this guide, provides a solid foundation for future research aimed at exploring its full therapeutic potential and for the bioengineering of novel analogs with improved properties. The provided experimental protocols serve as a practical resource for researchers in the field of antibiotic discovery and development.

References

Ascamycin's Enigmatic Path: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of ascamycin (B12416732), a nucleoside antibiotic with a unique, selective antibacterial profile. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its molecular interactions, enzymatic activation, and the basis of its selective toxicity.

Executive Summary

This compound is a fascinating example of a prodrug antibiotic, exhibiting a narrow spectrum of activity primarily against Xanthomonas species.[1] Its selective toxicity is not inherent to the molecule itself but is contingent upon a specific enzymatic activation step that occurs on the surface of susceptible bacteria.[2][3] this compound, in its native form, is largely impermeable to the bacterial cell membrane.[2][4][5] However, certain bacteria, notably Xanthomonas citri and Xanthomonas oryzae, possess a cell-surface aminopeptidase (B13392206) that cleaves an L-alanyl group from this compound.[2][3] This enzymatic conversion yields the active form of the antibiotic, dealanylthis compound, which is then transported into the bacterial cytoplasm.[2][4][5] Once inside the cell, dealanylthis compound exerts its antibacterial effect by inhibiting protein synthesis.[1][2][4][5] While the precise ribosomal binding site and the exact stage of protein synthesis inhibition remain to be fully elucidated, in vitro studies have demonstrated that both this compound and dealanylthis compound can inhibit the polyuridylate-directed synthesis of polyphenylalanine.[1][4][5] This guide will delve into the available quantitative data, detailed experimental methodologies, and the logical framework of this compound's mechanism of action.

The Two-Step Activation and Action of this compound

The mechanism of this compound can be understood as a two-stage process: extracellular activation followed by intracellular inhibition.

Stage 1: Extracellular Activation - The "Gatekeeper" Enzyme

The key to this compound's selective toxicity lies in the presence of a specific aminopeptidase on the outer membrane of susceptible bacteria.[2][3] This enzyme, referred to as Xc-aminopeptidase in Xanthomonas citri, functions as a "gatekeeper," controlling the activation of the antibiotic.[2]

  • Enzymatic Cleavage: Xc-aminopeptidase hydrolyzes the N-L-alanyl group from the 5'-O-sulfamoyl moiety of the this compound molecule.[2]

  • Formation of Dealanylthis compound: This cleavage results in the formation of dealanylthis compound, the active form of the antibiotic.[1][2][3][4][5]

  • Selective Permeability: this compound itself has poor membrane permeability.[2][4][5] The removal of the alanine (B10760859) residue is crucial for the molecule to be transported across the bacterial cell membrane and into the cytoplasm.[2][4][5] Bacteria lacking this specific surface enzyme are therefore resistant to this compound as they cannot perform this critical activation step.[2][3]

Stage 2: Intracellular Inhibition of Protein Synthesis

Once dealanylthis compound enters the cytoplasm, it targets the cellular machinery responsible for protein synthesis.[1][2][4][5]

  • Target: The ribosome is the established intracellular target of dealanylthis compound.

  • Inhibition of Polypeptide Formation: In cell-free translation systems, both this compound and dealanylthis compound have been shown to inhibit the synthesis of polyphenylalanine directed by a polyuridylate template.[1][4][5] This indicates that the core molecular structure is responsible for the inhibitory activity.

  • Unresolved Details: Despite the confirmation of protein synthesis inhibition, the precise molecular details of this process are not yet fully understood. It has not been definitively determined which ribosomal subunit (30S or 50S) dealanylthis compound binds to, nor the specific stage of protein synthesis (initiation, elongation, or termination) that is inhibited.

Quantitative Analysis of this compound's Activity

The following tables summarize the available quantitative data regarding the activity of this compound, dealanylthis compound, and the activating enzyme, Xc-aminopeptidase.

Table 1: In Vitro Inhibition of Protein Synthesis

CompoundAssay SystemTarget ProcessIC50Reference(s)
This compoundCell-free (E. coli and X. citri)Polyuridylate-directed polyphenylalanine synthesis~0.04 µg/mL[1][4][5]
Dealanylthis compoundCell-free (E. coli and X. citri)Polyuridylate-directed polyphenylalanine synthesis~0.04 µg/mL[1][4][5]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC (µg/mL)Reference(s)
Xanthomonas citri0.4
Xanthomonas oryzae12.5
Xanthomonas phage12.5

Table 3: Biochemical Properties of Xc-Aminopeptidase from Xanthomonas citri

PropertyValueReference(s)
Molecular Weight38,000 Da[2]
Isoelectric Point (pI)5.7[2]
Optimal pH7.5 - 8.0[2]
Optimal Temperature35 - 40 °C[2]

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

4.1. Purification of Xc-Aminopeptidase from Xanthomonas citri

The purification of the this compound-activating enzyme was a critical step in understanding its role. The following protocol is based on the work of Osada and Isono (1986).

  • Cell Lysis: Xanthomonas citri cells are harvested and washed. The cell pellet is then suspended in a suitable buffer and disrupted by sonication to release cellular components.

  • Centrifugation: The cell lysate is subjected to centrifugation to remove intact cells and large debris, resulting in a crude cell-free extract.

  • DEAE-Cellulose Chromatography: The crude extract is loaded onto a DEAE-cellulose anion-exchange column. The column is washed, and proteins are eluted with a salt gradient. Fractions are collected and assayed for aminopeptidase activity.

  • Chromatofocusing: Active fractions from the ion-exchange chromatography are pooled and subjected to chromatofocusing. This technique separates proteins based on their isoelectric point (pI). A pH gradient is used to elute the proteins, and fractions are again assayed for activity.

  • Sephadex G-100 Gel Filtration: The active fractions from chromatofocusing are concentrated and applied to a Sephadex G-100 gel filtration column. This step separates proteins based on their molecular size. Fractions containing the purified Xc-aminopeptidase are collected.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

4.2. In Vitro Protein Synthesis Inhibition Assay

This assay is used to determine the direct effect of this compound and dealanylthis compound on protein synthesis in a cell-free system.

  • Preparation of S-30 Extract: A cell-free extract (S-30) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared from Escherichia coli or Xanthomonas citri.

  • Reaction Mixture: The reaction mixture is prepared containing the S-30 extract, a template mRNA (e.g., polyuridylic acid), a mixture of amino acids including a radiolabeled amino acid (e.g., [¹⁴C]-phenylalanine), and an energy source (ATP and GTP).

  • Incubation: The reaction is initiated by adding the S-30 extract and incubated at 37°C. This compound or dealanylthis compound at various concentrations is added to the experimental tubes.

  • Precipitation and Measurement: After a defined incubation period, the reaction is stopped, and the newly synthesized radiolabeled polypeptides are precipitated using an acid (e.g., trichloroacetic acid). The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the radioactivity in the tubes containing the antibiotic to the control tubes without the antibiotic. The IC50 value is the concentration of the antibiotic that causes 50% inhibition of protein synthesis.

4.3. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically used.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown in a liquid medium to a specific turbidity, which corresponds to a standardized cell density (e.g., 1 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and logical relationships in the mechanism of action of this compound.

Ascamycin_Activation_and_Entry cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound Aminopeptidase Xc-Aminopeptidase This compound->Aminopeptidase 1. Binding Dealanylascamycin_ext Dealanylthis compound Transporter Transporter Dealanylascamycin_ext->Transporter 3. Recognition Aminopeptidase->Dealanylascamycin_ext 2. Cleavage of L-alanine Dealanylascamycin_int Dealanylthis compound Transporter->Dealanylascamycin_int 4. Transport Ribosome Ribosome Dealanylascamycin_int->Ribosome 5. Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis 6. Inhibition

Caption: Prodrug activation and cellular entry of this compound.

Protein_Synthesis_Inhibition cluster_translation Translation Process mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome Dealanylthis compound Dealanylthis compound Dealanylthis compound->Ribosome Inhibition (Specific step unknown) Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination

Caption: Inhibition of protein synthesis by dealanylthis compound.

Conclusion and Future Directions

This compound represents a compelling case of a prodrug strategy for achieving selective antibacterial activity. Its mechanism, reliant on a specific bacterial enzyme for activation, highlights a potential avenue for developing highly targeted therapeutics. While the intracellular target has been identified as the ribosome, further research is required to pinpoint the exact binding site and the specific stage of protein synthesis that is inhibited by dealanylthis compound. Elucidating these details will not only provide a more complete understanding of this compound's mechanism of action but could also inform the rational design of new antibiotics that exploit similar activation strategies or target novel sites on the ribosome. Future studies should focus on high-resolution structural analysis of the dealanylthis compound-ribosome complex and detailed kinetic studies of the inhibition of the different phases of translation.

References

Ascamycin vs. Dealanylascamycin: A Technical Deep Dive into a Unique Antibiotic Activation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin (B12416732) and its derivative, dealanylthis compound, present a fascinating case study in antibiotic activity and selective toxicity. While dealanylthis compound exhibits broad-spectrum antibacterial properties, this compound's activity is curiously restricted to a narrow range of bacteria, primarily Xanthomonas species. This in-depth technical guide explores the core differences in their mechanisms of action, quantitatively compares their activities, and provides detailed experimental protocols for their characterization. The central theme revolves around a unique activation mechanism: the enzymatic conversion of the prodrug this compound into the active dealanylthis compound by a cell-surface aminopeptidase (B13392206) present only in susceptible bacteria. This document serves as a comprehensive resource for researchers in antibiotic discovery and development.

Introduction

This compound is a nucleoside antibiotic produced by Streptomyces species.[1] Structurally, it is characterized by a 2-chloroadenosine (B27285) core linked to an L-alanyl-sulfamoyl group at the 5'-position.[1] Its close analog, dealanylthis compound, lacks the L-alanine residue. This seemingly minor structural difference results in a dramatic divergence in their antibacterial spectra. Dealanylthis compound is a broad-spectrum antibiotic, active against a variety of Gram-positive and Gram-negative bacteria.[2] In stark contrast, this compound demonstrates selective toxicity, primarily against phytopathogenic bacteria of the Xanthomonas genus.[2]

This disparity in activity is not due to a difference in their ultimate intracellular target. Both this compound and dealanylthis compound are potent inhibitors of protein synthesis. The key to understanding their differential activity lies in the mechanism of cellular entry and activation. This compound acts as a prodrug that requires enzymatic activation by a specific aminopeptidase located on the cell surface of susceptible bacteria. This enzyme cleaves the L-alanine residue, converting this compound into dealanylthis compound, which can then be transported into the cell to exert its inhibitory effect on protein synthesis. Bacteria lacking this specific cell-surface enzyme are consequently resistant to this compound, but remain susceptible to the pre-activated dealanylthis compound.

This guide will provide a detailed examination of the comparative activities of these two molecules, supported by quantitative data and detailed experimental methodologies to facilitate further research in this area.

Comparative Antibacterial Activity

The most striking difference between this compound and dealanylthis compound is their spectrum of antibacterial activity. Dealanylthis compound demonstrates broad-spectrum activity, while this compound's activity is limited to bacteria that can process it into dealanylthis compound.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and dealanylthis compound against a range of bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Xanthomonas oryzae-
Xanthomonas citri-[3]

Note: Specific MIC values for this compound were not found in the search results, but its activity is consistently described as selective for Xanthomonas species.

Table 2: Antibacterial Activity of Dealanylthis compound

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive-
Bacillus subtilisPositive-
Escherichia coliNegative-
Pseudomonas aeruginosaNegative-

Note: Specific MIC values for a range of bacteria for Dealanylthis compound were not found in the search results, but it is consistently described as a broad-spectrum antibiotic.

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound and dealanylthis compound are potent inhibitors of protein synthesis. In cell-free translation systems, where cellular permeability is not a factor, both compounds exhibit comparable inhibitory activity.

Quantitative Data: Cell-Free Protein Synthesis Inhibition

In a cell-free system derived from E. coli and X. citri, both this compound and dealanylthis compound demonstrated significant inhibition of protein synthesis.

Table 3: Inhibition of Cell-Free Protein Synthesis

CompoundConcentration (µg/mL) for ~50% inhibitionCell-Free SystemReference
This compound~0.04E. coli and X. citri
Dealanylthis compound~0.04E. coli and X. citri

The target of this inhibition is believed to be one or more of the aminoacyl-tRNA synthetases (aaRS), enzymes essential for charging tRNAs with their cognate amino acids.[4] Inhibition of these enzymes leads to a depletion of charged tRNAs, thereby halting protein synthesis.

Note: Specific IC50 or Ki values for the inhibition of specific aminoacyl-tRNA synthetases by this compound or dealanylthis compound were not found in the search results.

The Activation of this compound: A Key Role for Aminopeptidase

The selective activity of this compound is entirely dependent on the presence of a specific aminopeptidase on the bacterial cell surface. This enzyme hydrolyzes the L-alanyl group from this compound, releasing the active dealanylthis compound.

G cluster_intracellular Intracellular Space This compound This compound Aminopeptidase Cell-Surface Aminopeptidase (on susceptible bacteria) This compound->Aminopeptidase Dealanylascamycin_out Dealanylthis compound Aminopeptidase->Dealanylascamycin_out Cleaves Alanine Transport Transport System Dealanylascamycin_out->Transport Dealanylascamycin_in Dealanylthis compound Transport->Dealanylascamycin_in Translocates ProteinSynthesis Protein Synthesis (Ribosome, aaRS) Dealanylascamycin_in->ProteinSynthesis Inhibits

Fig. 1: Activation and Action of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and dealanylthis compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound and Dealanylthis compound stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO, filter-sterilized)

  • Bacterial strains of interest (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, X. oryzae, X. citri)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antibiotics:

    • In a 96-well plate, perform serial twofold dilutions of the antibiotic stock solutions in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antibiotic in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Fig. 2: MIC Determination Workflow
Cell-Free Protein Synthesis Inhibition Assay

This assay measures the inhibitory effect of compounds on protein synthesis in a system devoid of cellular membranes.

Materials:

  • This compound and Dealanylthis compound

  • E. coli or X. citri S30 cell-free extract

  • Amino acid mixture (including [¹⁴C]-leucine or other radiolabeled amino acid)

  • ATP and GTP

  • Template mRNA (e.g., poly(U) for polyphenylalanine synthesis)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, buffer, ATP, GTP, amino acid mixture (with radiolabeled amino acid), and template mRNA.

    • Add varying concentrations of this compound or dealanylthis compound to the reaction tubes. Include a no-inhibitor control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation and Washing:

    • Stop the reaction by adding cold 10% TCA.

    • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

    • Cool the samples on ice and collect the precipitated protein on glass fiber filters.

    • Wash the filters with cold 5% TCA and then ethanol.

  • Quantification:

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the antibiotic compared to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

G start Start setup Set up reaction mix: S30 extract, buffer, ATP/GTP, [14C]-amino acids, mRNA, and inhibitor start->setup incubate Incubate at 37°C setup->incubate precipitate Stop reaction with TCA and precipitate protein incubate->precipitate filter Collect precipitate on glass fiber filters and wash precipitate->filter count Measure radioactivity with scintillation counter filter->count analyze Calculate % inhibition and determine IC50 count->analyze end End analyze->end

Fig. 3: Cell-Free Protein Synthesis Assay
Aminopeptidase Activity Assay

This assay measures the activity of the cell-surface aminopeptidase from susceptible bacteria that converts this compound to dealanylthis compound.

Materials:

  • This compound as the substrate

  • Purified cell envelope fraction from Xanthomonas citri

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Cell Envelope Fraction:

    • Grow Xanthomonas citri to mid-log phase and harvest the cells.

    • Lyse the cells (e.g., by sonication or French press) and centrifuge to remove unbroken cells and debris.

    • Perform ultracentrifugation to pellet the cell envelope fraction. Resuspend the pellet in buffer.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell envelope preparation with a known concentration of this compound in the reaction buffer.

    • Incubate the reaction at 37°C.

    • At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding acid or boiling).

  • Analysis by HPLC:

    • Analyze the reaction aliquots by reverse-phase HPLC.

    • Monitor the decrease in the this compound peak and the increase in the dealanylthis compound peak over time.

  • Data Analysis:

    • Calculate the rate of this compound hydrolysis to determine the aminopeptidase activity.

G start Start prep_envelope Prepare Cell Envelope Fraction from X. citri start->prep_envelope setup_reaction Set up reaction: Cell envelope + this compound in buffer prep_envelope->setup_reaction incubate Incubate at 37°C and take time-point aliquots setup_reaction->incubate hplc Analyze aliquots by HPLC to quantify this compound and Dealanylthis compound incubate->hplc calculate Calculate enzyme activity hplc->calculate end End calculate->end

Fig. 4: Aminopeptidase Activity Assay Workflow

Conclusion

The this compound/dealanylthis compound pair provides a compelling example of prodrug-based selective antibiotic targeting. The broad-spectrum activity of dealanylthis compound highlights its potential as an antibiotic scaffold, while the unique activation mechanism of this compound offers a pathway for designing highly specific antibacterial agents. Understanding the intricacies of their mechanisms of action and the specifics of the enzymatic activation is crucial for leveraging these insights in the development of novel therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate these fascinating molecules and to explore similar activation strategies in the ongoing search for new antibiotics. Further research is warranted to obtain more extensive quantitative data on the activity of dealanylthis compound against a wider panel of clinical isolates and to elucidate the precise molecular interactions with their target aminoacyl-tRNA synthetases.

References

The Biological Activity of Ascamycin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of ascamycin (B12416732) and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the antibacterial, potential antiviral, and antitumor activities of these nucleoside antibiotics. This document summarizes quantitative data, outlines experimental protocols, and visualizes key mechanisms and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction to this compound and its Derivatives

This compound is a nucleoside antibiotic produced by Streptomyces sp. that possesses a unique 2-chloroadenosine (B27285) core structure and a 5'-O-sulfamoyl group, which can be substituted with an L-alanyl moiety.[1] The primary derivative, dealanylthis compound, is the active form of the antibiotic and exhibits a broad spectrum of biological activity.[2] The key structural difference between this compound and dealanylthis compound lies in the presence of an L-alanine group on the 5'-O-sulfamoyl moiety of this compound, which is absent in dealanylthis compound. This seemingly minor difference has profound implications for their biological activity and spectrum.[2]

Antibacterial Activity

The antibacterial action of this compound is a classic example of a prodrug mechanism, where the molecule requires enzymatic activation to exert its effect. This selective activation is the primary determinant of its antibacterial spectrum.

Mechanism of Action

This compound itself is unable to penetrate the bacterial cell membrane.[2] Its selective toxicity against certain bacteria, such as Xanthomonas citri and Xanthomonas oryzae, is attributed to the presence of a specific aminopeptidase (B13392206) on the cell surface of these susceptible organisms.[2][3] This enzyme, termed Xc aminopeptidase in X. citri, hydrolyzes the N-L-alanyl group from the 5'-O-sulfamoyl moiety of this compound, converting it into dealanylthis compound.[3]

Dealanylthis compound, the active metabolite, is then transported into the bacterial cytoplasm.[2] Once inside the cell, it acts as a potent inhibitor of protein synthesis, which is the ultimate mechanism of its antibacterial effect.[2][4] In contrast, bacteria that lack this specific cell-surface aminopeptidase are not susceptible to this compound, as the prodrug cannot be activated to its transportable and active form.[2]

This activation and transport mechanism is a critical feature of the this compound family and a key consideration in the development of derivatives with altered or enhanced activity.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Prodrug) aminopeptidase Xc Aminopeptidase This compound->aminopeptidase Hydrolysis of L-alanyl group dealanylthis compound Dealanylthis compound (Active Drug) aminopeptidase->dealanylthis compound transporter Nucleoside Transporter dealanylthis compound->transporter Transport protein_synthesis Protein Synthesis (Ribosome) transporter->protein_synthesis Inhibition MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of this compound Derivatives start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Ascamycin's Assault on the Bacterial Ribosome: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Ascamycin (B12416732), a nucleoside antibiotic produced by Streptomyces sp., and its more potent derivative, dealanylthis compound, represent a fascinating case study in selective antimicrobial action. This technical guide provides an in-depth exploration of their mode of action, focusing on the intricate interactions with the bacterial ribosome, the cellular machinery responsible for protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular processes.

Introduction: The Two Faces of this compound

This compound in its native form exhibits a narrow spectrum of activity, primarily targeting Xanthomonas species.[1] This selectivity is attributed to a unique activation mechanism. Susceptible bacteria possess a cell-surface aminopeptidase (B13392206) that cleaves an L-alanyl group from this compound, converting it into the broadly active dealanylthis compound.[1] This active form is then transported into the cytoplasm where it exerts its inhibitory effect on protein synthesis. In contrast, bacteria lacking this specific enzyme, such as Escherichia coli, are resistant to this compound because the prodrug cannot be activated and efficiently permeate the cell membrane. However, in cell-free protein synthesis systems derived from both susceptible and resistant bacteria, both this compound and dealanylthis compound demonstrate potent inhibitory activity, underscoring that the ribosome is the ultimate target.[2]

The Target: The Bacterial Ribosome

The bacterial 70S ribosome, a complex ribonucleoprotein machine, is a primary target for many clinically important antibiotics. It is composed of two subunits, the small 30S and the large 50S subunit. The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds. Key functional sites on the ribosome include the aminoacyl (A), peptidyl (P), and exit (E) sites, which orchestrate the binding of transfer RNA (tRNA) molecules and the elongation of the polypeptide chain.

Mechanism of Action: Unraveling the Inhibition of Protein Synthesis

The core of this compound's antimicrobial activity lies in the ability of its active form, dealanylthis compound, to halt protein synthesis. While the precise molecular details of this interaction are still an area of active research, the available evidence points towards a direct interference with ribosomal function.

Inhibition of Polypeptide Chain Elongation

In vitro translation assays have demonstrated that both this compound and dealanylthis compound effectively inhibit the synthesis of polyphenylalanine from a poly(U) template in cell-free systems from both E. coli and Xanthomonas citri.[2] This fundamental experiment confirms that the antibiotics interfere with a crucial step in the elongation cycle of protein synthesis.

Table 1: Quantitative Data on the Inhibition of Protein Synthesis by this compound and Dealanylthis compound

AntibioticTarget SystemAssay TypeIC50 (µg/mL)Reference
This compoundE. coli cell-free systemPoly(U)-directed polyphenylalanine synthesis~0.04[2]
Dealanylthis compoundE. coli cell-free systemPoly(U)-directed polyphenylalanine synthesis~0.04[2]
This compoundX. citri cell-free systemPoly(U)-directed polyphenylalanine synthesis~0.04[2]
Dealanylthis compoundX. citri cell-free systemPoly(U)-directed polyphenylalanine synthesis~0.04[2]

Experimental Protocols

To facilitate further research into the mode of action of this compound and other ribosome-targeting antibiotics, this section provides detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay is fundamental to determining the inhibitory activity of a compound on protein synthesis.

Objective: To quantify the inhibition of mRNA translation in a cell-free system.

Materials:

  • S30 cell-free extract from E. coli or other bacteria of interest

  • mRNA template (e.g., poly(U) for polyphenylalanine synthesis, or a specific gene for a reporter protein like luciferase)

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [¹⁴C]-phenylalanine, or non-radiolabeled for luciferase assays)

  • ATP and GTP solutions

  • tRNA mixture

  • This compound or dealanylthis compound solutions at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter (for radioactive assays) or luminometer (for luciferase assays)

Procedure:

  • Prepare reaction mixtures containing S30 extract, mRNA, ATP, GTP, and tRNA in a suitable buffer.

  • Add varying concentrations of the antibiotic (this compound or dealanylthis compound) to the reaction tubes. Include a no-antibiotic control.

  • Initiate the reaction by adding the amino acid mixture.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the synthesized polypeptides.

  • For radioactive assays, heat the samples to hydrolyze aminoacyl-tRNAs, then cool on ice.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • For luciferase assays, add the luciferase substrate and measure luminescence.

  • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control and determine the IC50 value.

In_Vitro_Translation_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S30 S30 Extract Mix Combine Reagents S30->Mix mRNA mRNA Template mRNA->Mix Reagents ATP, GTP, tRNA Reagents->Mix Antibiotic Antibiotic Dilutions Antibiotic->Mix Incubate Incubate at 37°C Mix->Incubate Precipitate Precipitate Protein (TCA) Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Measure Measure Signal Filter->Measure Analyze Calculate IC50 Measure->Analyze

Fig. 1: Workflow for an in vitro translation inhibition assay.
Ribosome Binding Assay (Filter Binding)

This assay can be used to determine if an antibiotic directly binds to the ribosome.

Objective: To detect the physical interaction between a radiolabeled antibiotic and ribosomes.

Materials:

  • Purified 70S ribosomes or ribosomal subunits (30S and 50S)

  • Radiolabeled antibiotic (e.g., [³H]-dealanylthis compound)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Nitrocellulose filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in the binding buffer.

  • To determine non-specific binding, include a parallel set of reactions with a large excess of unlabeled antibiotic.

  • Allow the binding to reach equilibrium (e.g., incubate at 37°C for 30 minutes).

  • Rapidly filter the reaction mixtures through nitrocellulose filters. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Wash the filters with cold binding buffer to remove any remaining unbound antibiotic.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the amount of specifically bound antibiotic by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine the dissociation constant (Kd).

Ribosome_Binding_Assay_Workflow cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Ribosomes Purified Ribosomes Incubate Incubate to Equilibrium Ribosomes->Incubate Labeled_Ab Radiolabeled Antibiotic Labeled_Ab->Incubate Unlabeled_Ab Unlabeled Antibiotic (for control) Unlabeled_Ab->Incubate Filter Nitrocellulose Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding & Kd Count->Calculate

Fig. 2: Workflow for a ribosome filter binding assay.

Visualizing the Mode of Action: Signaling Pathways and Logical Relationships

To conceptualize the mode of action of this compound, the following diagrams illustrate the key steps from prodrug activation to ribosome inhibition.

Ascamycin_Activation_and_Action cluster_outside Outside Bacterium cluster_membrane Bacterial Cell Wall/Membrane cluster_inside Inside Bacterium (Cytoplasm) This compound This compound (Prodrug) Aminopeptidase Dealanylating Aminopeptidase This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound (Active) Aminopeptidase->Dealanylthis compound Activation Ribosome 70S Ribosome Dealanylthis compound->Ribosome Binding Inhibition Inhibition Dealanylthis compound->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis

Fig. 3: Activation and proposed mechanism of action of this compound.

Future Directions and Conclusion

While it is established that dealanylthis compound inhibits bacterial protein synthesis, significant questions remain. The precise binding site on the ribosome and the specific step of the translation cycle that is inhibited are yet to be elucidated. Future research employing techniques such as cryo-electron microscopy (cryo-EM) to solve the structure of dealanylthis compound in complex with the ribosome, and advanced biochemical assays like toeprinting to pinpoint the exact stalling site of the ribosome on the mRNA, will be crucial.

A deeper understanding of the molecular interactions between dealanylthis compound and its ribosomal target will not only shed light on the fundamental processes of protein synthesis but also pave the way for the rational design of novel antibiotics that can overcome existing resistance mechanisms. The unique activation mechanism of this compound also presents an intriguing possibility for developing targeted therapies against specific pathogens. This technical guide serves as a foundation for these future endeavors, providing a comprehensive overview of the current state of knowledge and the experimental tools necessary to advance the field.

References

An In-depth Technical Guide to the Initial Isolation and Characterization of Ascamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascamycin (B12416732) is a nucleoside antibiotic first isolated from a strain of Streptomyces sp.[1]. It belongs to a unique class of 5′-O-sulfonamide ribonucleosides, sharing a structural scaffold with its direct precursor, dealanylthis compound, and the related antibiotic, nucleocidin[2]. A key feature of this compound is its highly selective biological activity, which is in stark contrast to the broad-spectrum antibacterial and antitrypanosomal activity of its dealanylated form. This selectivity is not due to a difference in the ultimate mechanism of action, but rather a difference in cellular permeability[3]. This document provides a comprehensive overview of the initial isolation, structural elucidation, and biological characterization of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.

Isolation and Purification

This compound and its precursor, dealanylthis compound, are produced and elaborated by Streptomyces sp. JCM9888[2][4]. The initial isolation protocols focused on separating the antibiotic from the fermentation culture of the producing organism.

Experimental Protocol: Isolation of this compound

The following protocol is based on the methods described in the literature for the extraction and purification of this compound from Streptomyces fermentation cultures.

  • Fermentation: Culture the producing organism, Streptomyces sp., on a suitable agar (B569324) medium.

  • Extraction:

    • Collect the fermentation agar (approx. 200 g) from the petri dishes.

    • Extract the agar with 60% aqueous acetone (B3395972) to solubilize the secondary metabolites, including this compound.

    • Remove the acetone from the extract using rotary evaporation, leaving a residual aqueous solution.

  • Ion-Exchange Chromatography:

    • Pass the residual aqueous extract through a Dowex 80WX8(H) resin column (20 ml). This cation exchange resin captures the antibiotic.

    • Elute the column with 0.5 M ammonia (B1221849) solution to release the bound this compound.

  • Analysis and Further Purification:

    • Analyze the collected fractions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify those containing this compound and dealanylthis compound.

    • Further purification can be achieved using additional chromatographic steps as required to obtain pure crystalline this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_fermentation Fermentation & Extraction cluster_purification Purification Fermentation Streptomyces sp. Culture on Agar Extraction Extraction with 60% Aqueous Acetone Fermentation->Extraction Evaporation Rotary Evaporation to Remove Acetone Extraction->Evaporation IonExchange Dowex 80WX8(H) Ion-Exchange Chromatography Evaporation->IonExchange Load Aqueous Extract Elution Elution with 0.5 M Ammonia Solution IonExchange->Elution Analysis HPLC-MS Analysis of Fractions Elution->Analysis Purethis compound Pure this compound Analysis->Purethis compound

References

Unlocking the Arsenal: An In-depth Technical Guide to the Prodrug Activation of Ascamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin (B12416732), a nucleoside antibiotic produced by Streptomyces species, represents a fascinating case of targeted antibiotic activity through a sophisticated prodrug activation mechanism. This in-depth technical guide elucidates the core principles of this compound's activation, detailing the enzymatic conversion, cellular transport, and the molecular basis for its selective toxicity. This document provides a comprehensive overview of the key enzymes involved, quantitative data on their activity, detailed experimental protocols for seminal studies, and visualizations of the critical pathways and workflows.

Introduction: The Selective Toxicity of a Nucleoside Prodrug

This compound is a unique 2-chloroadenosine (B27285) derivative distinguished by an L-alanyl-sulfamoyl group at the 5'-position of the ribose moiety. In its native form, this compound exhibits a very narrow spectrum of antibacterial activity, primarily targeting Xanthomonas species.[1][2] However, its dealanylated counterpart, dealanylthis compound, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] This stark difference in activity profiles is central to understanding this compound as a prodrug. The selective toxicity of this compound is not due to a unique intracellular target in susceptible bacteria, but rather the presence of a specific activating enzyme on the cell surface.[1][2]

The Activation Pathway: From Inert Prodrug to Potent Inhibitor

The activation of this compound is a two-step process involving enzymatic cleavage of the L-alanine residue followed by the transport of the active form, dealanylthis compound, into the bacterial cell.

Enzymatic Dealanylation: The Gatekeeper of Activity

The critical step in the activation of this compound is the hydrolysis of the N-L-alanyl group, a reaction catalyzed by a specific aminopeptidase (B13392206) located on the outer membrane of susceptible bacteria.[1][3] This enzyme, named Xc-aminopeptidase in Xanthomonas citri, cleaves the alanyl moiety, converting the largely impermeable this compound into the transport-competent dealanylthis compound.[1][3] Bacteria that lack this specific cell-surface aminopeptidase, such as Escherichia coli, are resistant to this compound because the prodrug cannot be activated and subsequently cannot enter the cell.[2]

Cellular Uptake of Dealanylthis compound

Once dealanylthis compound is generated on the cell surface, it is transported into the bacterial cytoplasm. While the precise transport mechanism has not been fully elucidated, it is hypothesized to utilize a nucleoside transport system, a pathway for which the bulkier this compound molecule is a poor substrate.

Intracellular Target: Inhibition of Protein Synthesis

Inside the bacterial cell, dealanylthis compound exerts its antibacterial effect by inhibiting protein synthesis.[2] Cell-free protein synthesis assays have demonstrated that both this compound and dealanylthis compound are potent inhibitors of polyphenylalanine synthesis directed by polyuridylate.[2] This indicates that the alanyl group of this compound does not hinder its interaction with the ribosomal machinery itself, but rather its ability to reach this target in a whole-cell context.

Quantitative Data

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of this compound and dealanylthis compound highlight the dramatic difference in their antibacterial activity.

MicroorganismThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citri3.131.56
Xanthomonas oryzae3.131.56
Escherichia coli B> 1003.13
Bacillus subtilis PCI 219> 1001.56
Staphylococcus aureus 209P> 1006.25
Pseudomonas aeruginosa> 10025
Shigella sonnei> 1003.13
Salmonella typhi> 1003.13

Data extracted from Osada & Isono (1985).[2]

Properties of Xc-Aminopeptidase

The purification and characterization of the this compound-hydrolyzing aminopeptidase from Xanthomonas citri (Xc-aminopeptidase) have provided key insights into its function.

ParameterValue
Purification Fold 188-fold
Specific Activity 3.76 U/mg
Molecular Weight 38,000 Da
Isoelectric Point (pI) 5.7
Optimal pH 7.5 - 8.0
Optimal Temperature 35 - 40 °C
Activators Mn²⁺, Mg²⁺
Inhibitors p-chloromercuribenzoate, N-ethylmaleimide, Cu²⁺, Zn²⁺, Cd²⁺

Data extracted from Osada & Isono (1986).[1][3]

Experimental Protocols

Purification of Xc-Aminopeptidase from Xanthomonas citri

This protocol is based on the methods described by Osada & Isono (1986).[1][3]

  • Cell Culture and Harvest: Xanthomonas citri is cultured in a suitable broth medium and harvested by centrifugation.

  • Preparation of Cell-Free Extract: The cell pellet is washed and resuspended in buffer, followed by disruption using sonication or a French press. The cell debris is removed by centrifugation to obtain a cell-free extract.

  • DEAE-Cellulose Chromatography: The cell-free extract is applied to a DEAE-cellulose column. The column is washed, and the enzyme is eluted with a linear gradient of NaCl.

  • Chromatofocusing: The active fractions from the DEAE-cellulose column are pooled, dialyzed, and applied to a chromatofocusing column. The enzyme is eluted with a pH gradient.

  • Sephadex G-100 Gel Filtration: The active fractions from chromatofocusing are concentrated and applied to a Sephadex G-100 column for size-exclusion chromatography.

  • Enzyme Assay: Throughout the purification process, fractions are assayed for aminopeptidase activity using a chromogenic substrate such as L-alanine-p-nitroanilide or by measuring the conversion of this compound to dealanylthis compound using high-performance liquid chromatography (HPLC).

Cell-Free Protein Synthesis Inhibition Assay

This protocol is a generalized method based on the principles described by Osada & Isono (1985).[2]

  • Preparation of S-30 Extract: An S-30 extract containing ribosomes and other necessary components for translation is prepared from E. coli or X. citri.

  • Reaction Mixture: A reaction mixture is prepared containing the S-30 extract, buffer, ATP, GTP, an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a mixture of amino acids (including a radiolabeled amino acid such as [¹⁴C]-phenylalanine), and polyuridylate (poly-U) as the mRNA template.

  • Inhibition Assay: this compound or dealanylthis compound at various concentrations is added to the reaction mixtures. A control reaction without any antibiotic is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized polyphenylalanine is quantified by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable material. The radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the antibiotic-treated samples to the control sample.

Visualizations

Ascamycin_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound (Prodrug) Xc_aminopeptidase Xc-aminopeptidase This compound->Xc_aminopeptidase Dealanylation Dealanylascamycin_ext Dealanylthis compound (Active Drug) Transport_System Nucleoside Transport System Dealanylascamycin_ext->Transport_System Transport Xc_aminopeptidase->Dealanylascamycin_ext Dealanylascamycin_int Dealanylthis compound Transport_System->Dealanylascamycin_int Ribosome Ribosome Dealanylascamycin_int->Ribosome Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Experimental_Workflow_Purification start Xanthomonas citri Culture cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis cell_free_extract Cell-Free Extract cell_lysis->cell_free_extract deae_cellulose DEAE-Cellulose Chromatography cell_free_extract->deae_cellulose chromatofocusing Chromatofocusing deae_cellulose->chromatofocusing sephadex_g100 Sephadex G-100 Gel Filtration chromatofocusing->sephadex_g100 purified_enzyme Purified Xc-aminopeptidase sephadex_g100->purified_enzyme

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antibacterial Activity of Ascamycin (B12416732)

This document provides a comprehensive overview of the nucleoside antibiotic this compound, with a specific focus on its unique mechanism of action and narrow spectrum of antibacterial activity. It is intended for an audience with a technical background in microbiology, pharmacology, and drug development.

Introduction

This compound is a nucleoside antibiotic produced by an unidentified species of Streptomyces.[1] Structurally, it is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1] A key feature of this compound is its highly selective toxicity. Unlike its derivative, dealanylthis compound, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, this compound's activity is restricted to a very limited number of bacterial species, primarily within the Xanthomonas genus.[2][3][4][5][6] This selectivity is not due to a difference in the ultimate mechanism of action, but rather to a unique requirement for enzymatic activation on the surface of susceptible bacteria.[1][4][5][6]

Mechanism of Action and Selective Toxicity

The selective antibacterial activity of this compound is a direct consequence of its inability to permeate most bacterial cell membranes.[2][7] Its activity is entirely dependent on the presence of a specific cell surface enzyme.

Activation Pathway:

  • Enzymatic Cleavage: Susceptible bacteria, such as Xanthomonas citri, possess a unique aminopeptidase (B13392206) on their cell surface.[1] This enzyme hydrolyzes the L-alanyl group from the 5'-O-sulfamoyl moiety of this compound.[4][5][6]

  • Formation of the Active Moiety: This cleavage converts this compound into its dealanyl derivative, dealanylthis compound.[1]

  • Cellular Uptake: Dealanylthis compound, the active form of the antibiotic, is then transported into the bacterial cytoplasm, presumably via a nucleoside transport system.[2] Bacteria that lack the surface aminopeptidase are unable to perform this conversion and are therefore resistant, as this compound itself cannot enter the cell.[4][5][6]

  • Inhibition of Protein Synthesis: Once inside the cytoplasm, dealanylthis compound inhibits protein synthesis, which is the ultimate mechanism of its bactericidal or bacteriostatic effect.[7]

In cell-free protein synthesis systems derived from both susceptible (X. citri) and resistant (E. coli) bacteria, both this compound and dealanylthis compound are potent inhibitors.[7] This demonstrates that the bacterial inner membrane, not the intracellular target, is the barrier conferring resistance in most species.[2]

G cluster_0 Susceptible Bacterium (e.g., Xanthomonas citri) cluster_1 Resistant Bacterium (e.g., E. coli) Ascamycin_out_S This compound Aminopeptidase Cell Surface Aminopeptidase Ascamycin_out_S->Aminopeptidase Hydrolysis Dealanylascamycin_out_S Dealanylthis compound (Active Form) Aminopeptidase->Dealanylascamycin_out_S Transport_S Nucleoside Transport Dealanylascamycin_out_S->Transport_S Uptake Ribosome_S Ribosome Transport_S->Ribosome_S Inhibition Protein_Synthesis_S Protein Synthesis Ribosome_S->Protein_Synthesis_S Blocked Ascamycin_out_R This compound Transport_R Nucleoside Transport Ascamycin_out_R->Transport_R No Uptake No_Enzyme No Surface Aminopeptidase Ribosome_R Ribosome Protein_Synthesis_R Protein Synthesis Ribosome_R->Protein_Synthesis_R Continues

Mechanism of this compound's selective antibacterial activity.

Spectrum of Antibacterial Activity

This compound has a notably narrow spectrum of activity. Quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, is limited to the susceptible Xanthomonas species.

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC)Reference
Xanthomonas citriNot Specified0.4 µg/mL[8]
Xanthomonas oryzaeIF0331212.5 µg/mL[2][8]

Studies have confirmed a lack of activity against a range of other Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli.[2] This resistance is attributed to the absence of the required cell surface dealanylating enzyme.[2][4][5]

Experimental Protocols

The determination of this compound's antibacterial spectrum and mechanism of action relies on standard microbiological and biochemical assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
  • Suspend the colonies in a sterile saline or broth solution (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).[8]
  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well (except the negative control).
  • The final volume in each well should be uniform (e.g., 100 or 200 µL).
  • Cover the plate and incubate at an appropriate temperature (e.g., 28°C for Xanthomonas spp. or 37°C for others) for 18-24 hours.[2]

4. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity.
  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

A [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare this compound\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Perform 2-Fold Serial Dilutions\nof this compound in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Incubate Plate\n(18-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Visually Inspect for Turbidity", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Determine MIC\n(Lowest Concentration with No Growth)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> D; B -> C; C -> D; D -> E; E -> F; F -> G; }

Workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of an antibiotic on protein synthesis in a cell-free system. 1. Preparation of S30 Cell-Free Extract: * Grow bacterial cells (e.g., X. citri or E. coli) to the mid-logarithmic phase. * Harvest cells by centrifugation and wash them with a suitable buffer. * Lyse the cells using a French press or sonication. * Centrifuge the lysate at 30,000 x g to remove cell debris. The resulting supernatant is the S30 extract, containing ribosomes and other necessary translational machinery.

2. Reaction Mixture Setup: * Prepare a reaction mixture containing: * S30 cell-free extract. * Buffer (e.g., Tris-acetate with magnesium acetate). * ATP and GTP as energy sources. * An amino acid mixture (lacking phenylalanine). * A radiolabeled amino acid, such as L-[U-¹⁴C]phenylalanine. [2] * A synthetic mRNA template, such as polyuridylic acid (Poly-U), which directs the synthesis of polyphenylalanine. [2] * Varying concentrations of this compound or dealanylthis compound.

3. Assay Procedure: * Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes). * Stop the reaction by adding cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized, radiolabeled polyphenylalanine.

4. Measurement and Analysis: * Heat the TCA-precipitated samples to hydrolyze aminoacyl-tRNAs. * Collect the precipitate on glass fiber filters. * Wash the filters to remove unincorporated radiolabeled amino acids. * Measure the radioactivity of the filters using a liquid scintillation counter. * Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to a no-antibiotic control.

Conclusion

This compound's antibacterial activity is a fascinating case of prodrug activation limited to a very narrow range of bacteria. Its selective toxicity against Xanthomonas species is dictated by the presence of a specific cell surface aminopeptidase that converts it to the active form, dealanylthis compound. While dealanylthis compound itself is a broad-spectrum protein synthesis inhibitor, this compound's utility is confined to organisms capable of this extracellular activation. This unique mechanism underscores the critical role of cellular permeability and enzymatic activation in determining an antibiotic's spectrum of activity.

References

Methodological & Application

Application Notes and Protocols for Ascamycin Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial activity of ascamycin (B12416732), a nucleoside antibiotic with selective action. The methodologies described are based on established standards for antimicrobial susceptibility testing and are tailored for the unique properties of this compound.

Introduction to this compound's Antibacterial Activity

This compound is a nucleoside antibiotic produced by Streptomyces species. Its antibacterial activity is highly selective, primarily targeting Xanthomonas species, such as Xanthomonas citri and Xanthomonas oryzae.[1] This selectivity is due to its mechanism of action. This compound itself cannot readily permeate the bacterial cell membrane. However, susceptible bacteria, like those in the Xanthomonas genus, possess an aminopeptidase (B13392206) on their cell surface that cleaves an L-alanyl group from this compound.[1][2][3] This conversion yields dealanylthis compound, the active form of the antibiotic, which can then be transported into the cytoplasm to inhibit protein synthesis, leading to a bactericidal effect.[1][2][3] In contrast, dealanylthis compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][3]

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its active metabolite, dealanylthis compound, against various bacterial species, highlighting the selective nature of this compound.

Bacterial SpeciesThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citri0.4Not Reported
Xanthomonas oryzae12.5Not Reported
Escherichia coli>1003.13
Bacillus subtilis>1000.78
Staphylococcus aureus>1001.56
Pseudomonas aeruginosa>10025

Note: Data compiled from available research literature. "Not Reported" indicates that specific data was not found in the reviewed sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • This compound (and dealanylthis compound, if available) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB for general bacteria, specific media for Xanthomonas if required)

  • Bacterial cultures in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 28-30°C for Xanthomonas spp., 35-37°C for other bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Quality Control:

Standard quality control strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, should be included in each assay to ensure the validity of the results. Since this compound is not expected to be active against these strains, they serve as negative controls for this compound's activity and positive controls for the growth medium and incubation conditions.

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Agar plates with the appropriate medium (e.g., Mueller-Hinton Agar)

  • Bacterial cultures prepared to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of this compound Disks:

    • Aseptically apply a defined amount of this compound solution to sterile filter paper disks. The optimal concentration of this compound per disk may need to be determined empirically. A starting point could be in the range of 10-30 µg per disk.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of the zone diameters (Susceptible, Intermediate, Resistant) requires the establishment of standardized breakpoints, which are not currently available for this compound. Therefore, this method is primarily used for screening and comparative purposes.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound stock solution

  • Bacterial cultures in the logarithmic growth phase

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Inoculum and Test Solutions:

    • Prepare a bacterial inoculum in the logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing the appropriate broth.

    • Prepare flasks with different concentrations of this compound, typically at multiples of the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask (no antibiotic).

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at the optimal temperature.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at the optimal temperature for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is characterized by a <3-log₁₀ reduction.

Visualizations

Signaling Pathway and Experimental Workflows

Ascamycin_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell_surface Bacterial Cell Surface cluster_inside Bacterial Cytoplasm This compound This compound Aminopeptidase Aminopeptidase (on Xanthomonas) This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound (Active Form) Aminopeptidase->Dealanylthis compound Conversion Ribosome Ribosome Dealanylthis compound->Ribosome Transport into cell Inhibition Inhibition Dealanylthis compound->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of selective activation of this compound in susceptible bacteria.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at optimal temperature (18-24h) C->D E Observe for visible growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Disk_Diffusion_Workflow A Prepare Bacterial Lawn on Agar Plate C Place disks on inoculated agar A->C B Impregnate disks with This compound B->C D Incubate at optimal temperature (18-24h) C->D E Measure Zone of Inhibition (diameter in mm) D->E F Interpret Results (Susceptibility) E->F

Caption: Workflow for the Disk Diffusion Assay.

Time_Kill_Curve_Workflow A Prepare Bacterial Culture (log phase) B Expose bacteria to different This compound concentrations (multiples of MIC) A->B C Incubate with shaking B->C D Sample at various time points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions and Plate for Viable Counts D->E F Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for Time-Kill Curve Analysis.

References

Application Notes and Protocols for Ascamycin in Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces species. It exhibits a narrow spectrum of activity, primarily targeting Xanthomonas species. This selective toxicity is attributed to its unique mechanism of action, which requires enzymatic modification by the target organism for activation. This compound itself cannot readily permeate the bacterial cell membrane. However, on the surface of susceptible bacteria, such as Xanthomonas citri, an aminopeptidase (B13392206) cleaves the L-alanyl group from this compound, converting it into dealanylthis compound. Dealanylthis compound is the active form of the antibiotic and possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Once transported into the cytoplasm, dealanylthis compound inhibits protein synthesis, leading to cell death.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution and agar (B569324) dilution methods.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)
Xanthomonas citri-0.4[2]
Xanthomonas oryzae-12.5[2]
Escherichia coliATCC 25922>100
Pseudomonas aeruginosaATCC 27853>100
Staphylococcus aureusATCC 25923>100
Enterococcus faecalisATCC 29212>100
Klebsiella pneumoniaeATCC 700603>100

Table 2: Minimum Inhibitory Concentration (MIC) of Dealanylthis compound

Bacterial SpeciesStrainMIC (µg/mL)
Xanthomonas citri-~0.04
Escherichia coliATCC 25922~0.04
Staphylococcus aureusATCC 25923Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Enterococcus faecalisATCC 29212Data not available
Klebsiella pneumoniaeATCC 700603Data not available

Experimental Protocols

I. Broth Microdilution MIC Assay

This protocol is adapted from established methods for determining the MIC of antimicrobial agents against Xanthomonas species.

1. Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)[2]

  • Sterile 96-well microtiter plates

  • Nutrient Broth (NB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator (28°C for Xanthomonas spp., 37°C for other bacteria)

  • Spectrophotometer

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

  • Inoculate the colonies into a tube containing 5 mL of NB or CAMHB.

  • Incubate at the appropriate temperature with shaking (200 rpm) until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).

  • Adjust the turbidity of the bacterial suspension with sterile broth to an optical density at 600 nm (OD600) of 0.08 to 0.13. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of this compound in NB or CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Seal the plate and incubate at the appropriate temperature for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is determined by observing turbidity in the wells.

II. Agar Dilution MIC Assay

1. Materials:

  • This compound stock solution

  • Nutrient Agar (NA) or Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator

2. Preparation of Agar Plates:

  • Prepare molten NA or MHA and cool to 45-50°C.

  • Prepare serial two-fold dilutions of this compound in a small volume of sterile diluent.

  • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a control plate with no this compound.

3. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in the broth microdilution protocol. The final adjusted suspension should be at a density of approximately 1 x 10⁷ CFU/mL.

4. Assay Procedure:

  • Using an inoculum replicating device, spot approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria on the agar surface.

Quality Control

Standard ATCC quality control strains should be included in each assay to ensure the accuracy and reproducibility of the results.

  • Escherichia coli ATCC 25922: As a Gram-negative control.

  • Staphylococcus aureus ATCC 25923: As a Gram-positive control.

  • Pseudomonas aeruginosa ATCC 27853: As a non-fermenting Gram-negative control.

  • Enterococcus faecalis ATCC 29212: As a Gram-positive control.

  • Klebsiella pneumoniae ATCC 700603: As a Gram-negative control, particularly for carbapenemase testing.

For this compound, which has a narrow spectrum, these strains are expected to show high MIC values. For dealanylthis compound, these strains would be expected to show susceptibility.

Mandatory Visualizations

Ascamycin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_surface Bacterial Cell Surface (Susceptible Bacteria) cluster_cytoplasm Cytoplasm This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound Aminopeptidase->Dealanylthis compound ProteinSynthesis Protein Synthesis Dealanylthis compound->ProteinSynthesis Transport into cytoplasm Inhibition Inhibition ProteinSynthesis->Inhibition

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCulture Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate PrepCulture->Inoculate Prepthis compound Prepare Serial Dilutions of this compound Prepthis compound->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate ReadResults Read Results (Visual Inspection) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Broth microdilution MIC assay workflow.

References

Application Notes and Protocols for Ascamycin-Mediated In Vitro Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces sp. that demonstrates selective toxicity against certain bacteria. Its biological activity is attributed to its conversion to dealanylthis compound, which is the active form of the molecule. Dealanylthis compound potently inhibits bacterial protein synthesis. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on in vitro protein synthesis using an Escherichia coli cell-free system. The primary assay described is the polyuridylic acid (poly(U))-directed synthesis of polyphenylalanine.

Mechanism of Action

This compound itself is a prodrug and does not permeate the bacterial membrane efficiently. On the surface of susceptible bacteria, an aminopeptidase (B13392206) cleaves the L-alanyl group from this compound, converting it into dealanylthis compound. Dealanylthis compound is then transported into the cytoplasm, where it inhibits protein synthesis. In cell-free systems derived from E. coli or Xanthomonas citri, both this compound and dealanylthis compound have been shown to inhibit the polyuridylate-directed synthesis of polyphenylalanine. This indicates that the primary molecular target is within the ribosomal machinery responsible for peptide bond formation and elongation. While the precise binding site on the ribosome has not been definitively elucidated in the available literature, its inhibitory action on polypeptide synthesis suggests an interaction with key functional centers of the ribosome, such as the peptidyl transferase center (PTC) on the 50S subunit, which is a common target for many protein synthesis inhibitors.[1]

Quantitative Data Summary

The inhibitory activity of this compound and dealanylthis compound on in vitro protein synthesis can be quantified by determining the concentration required for 50% inhibition (IC50). The following table summarizes the available data for the inhibition of poly(U)-directed polyphenylalanine synthesis in a cell-free system.

CompoundOrganism (Cell-Free System)AssayIC50Reference
This compoundE. coliPoly(U)-directed polyphenylalanine synthesis~0.04 µg/mL
Dealanylthis compoundE. coliPoly(U)-directed polyphenylalanine synthesis~0.04 µg/mL
This compoundXanthomonas citriPoly(U)-directed polyphenylalanine synthesis~0.04 µg/mL
Dealanylthis compoundXanthomonas citriPoly(U)-directed polyphenylalanine synthesis~0.04 µg/mL

Experimental Protocols

Preparation of E. coli S30 Cell-Free Extract

A highly active S30 extract is crucial for a robust in vitro translation system. This protocol is adapted from established methods.

Materials:

  • E. coli strain (e.g., BL21 or A19)

  • 2xYT medium

  • S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

  • S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium glutamate, 1 mM DTT)

  • Pre-incubation mix (e.g., containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, and amino acids)

  • French press or sonicator

  • Dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Grow E. coli cells in 2xYT medium at 37°C with vigorous shaking to mid-log phase (OD600 ≈ 1.5-2.0).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with cold S30 Buffer A.

  • Resuspend the cell pellet in a minimal volume of S30 Buffer A (approximately 1 mL per gram of wet cell paste).

  • Lyse the cells using a French press at 10,000-12,000 psi or by sonication. Keep the lysate on ice at all times.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (this is the S30 extract) and incubate it with a pre-incubation mix at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

  • Dialyze the S30 extract against S30 Buffer B for 4 hours at 4°C with three buffer changes.

  • Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Poly(U)-Directed Polyphenylalanine Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled amino acid into a polypeptide chain in the presence of a synthetic mRNA template (poly(U)).

Materials:

  • Prepared E. coli S30 extract

  • This compound or Dealanylthis compound stock solutions (in a suitable solvent, e.g., water or DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-acetate pH 7.8, 10 mM Magnesium acetate, 100 mM Potassium acetate, 1 mM DTT)

  • ATP/GTP mix (2 mM ATP, 0.5 mM GTP)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase

  • Polyuridylic acid (poly(U)) solution (1 mg/mL)

  • L-[14C]-Phenylalanine (or L-[3H]-Phenylalanine)

  • Complete amino acid mixture (minus phenylalanine)

  • tRNA mixture

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes each with a final volume of 50 µL. A typical reaction mixture contains:

    • 10 µL S30 extract

    • 10 µL Reaction Buffer (5x stock)

    • 5 µL ATP/GTP mix (10x stock)

    • 5 µL PEP (10x stock)

    • 1 µL Pyruvate kinase (10 units)

    • 5 µL Poly(U) solution

    • 1 µL L-[14C]-Phenylalanine

    • 2 µL Complete amino acid mixture (minus phenylalanine)

    • 1 µL tRNA mixture

    • Varying concentrations of this compound/Dealanylthis compound (or solvent control)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Precipitation: Stop the reaction by adding 1 mL of cold 10% TCA.

  • Heating: Heat the tubes at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Collection: Cool the tubes on ice for 10 minutes and collect the precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with 5 mL of cold 5% TCA and once with 5 mL of ethanol.

  • Drying: Dry the filters under a heat lamp.

  • Quantification: Place the dried filters in scintillation vials with 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep S30 Extract Preparation cluster_assay In Vitro Translation Inhibition Assay prep1 E. coli Culture Growth prep2 Cell Lysis prep1->prep2 prep3 Centrifugation (30,000 x g) prep2->prep3 prep4 Pre-incubation prep3->prep4 prep5 Dialysis prep4->prep5 prep6 Final S30 Extract prep5->prep6 assay1 Prepare Reaction Mix (S30, Buffers, Energy, Poly(U), [14C]-Phe) prep6->assay1 assay2 Add this compound/ Dealanylthis compound assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 TCA Precipitation assay3->assay4 assay5 Filter and Wash assay4->assay5 assay6 Scintillation Counting assay5->assay6 assay7 Data Analysis (IC50) assay6->assay7

Caption: Experimental workflow for this compound inhibition assay.

Mechanism_of_Action Ascamycin_out This compound (extracellular) Aminopeptidase Aminopeptidase (on cell surface) Ascamycin_out->Aminopeptidase Dealanylascamycin_out Dealanylthis compound (extracellular) Aminopeptidase->Dealanylascamycin_out Cleavage of L-alanyl group Transport Transport into Cytoplasm Dealanylascamycin_out->Transport Dealanylascamycin_in Dealanylthis compound (cytoplasmic) Transport->Dealanylascamycin_in Ribosome 70S Ribosome Dealanylascamycin_in->Ribosome Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Ascamycin in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ascamycin (B12416732), a nucleoside antibiotic, and its applications in microbiological research. Detailed protocols and key data are presented to facilitate its use in laboratory settings.

Introduction

This compound is a nucleoside antibiotic produced by Streptomyces sp.[1][2][3]. It is structurally related to its dealanylated derivative, dealanylthis compound, which is also produced by the same organism[1][2]. A key feature of this compound is its selective and potent activity against bacteria of the Xanthomonas genus, such as Xanthomonas citri and Xanthomonas oryzae[1][2][4]. This selective toxicity is in stark contrast to dealanylthis compound, which exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some eukaryotic cells like Trypanosoma[1][5][6].

The unique biological activity of this compound is attributed to its mechanism of action, which involves a "prodrug" activation strategy. This compound itself cannot readily permeate the cell membrane of most bacteria[1][2]. However, susceptible organisms, like Xanthomonas, possess a cell-surface enzyme with dealanylating activity[1][2]. This enzyme cleaves the L-alanyl group from this compound, converting it into dealanylthis compound[5]. Dealanylthis compound is then transported into the cytoplasm, where it inhibits protein synthesis, leading to cell death[1][2].

Mechanism of Action

The primary molecular target of this compound's active form, dealanylthis compound, is protein synthesis[1][2]. Both this compound and dealanylthis compound have been shown to inhibit protein synthesis in cell-free systems from both susceptible (X. citri) and resistant (E. coli) bacteria[1][2]. This indicates that the selective toxicity of this compound in whole-cell assays is a result of permeability differences, not target variation[1][2].

The proposed signaling pathway for this compound's action is as follows:

Ascamycin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm This compound This compound enzyme Dealanylating Enzyme (on susceptible bacteria) This compound->enzyme Cleavage of L-alanyl group dealanylascamycin_ext Dealanylthis compound enzyme->dealanylascamycin_ext dealanylascamycin_int Dealanylthis compound dealanylascamycin_ext->dealanylascamycin_int Transport protein_synthesis Protein Synthesis (Ribosome) dealanylascamycin_int->protein_synthesis inhibition Inhibition dealanylascamycin_int->inhibition Leads to

Caption: Mechanism of action of this compound.

Quantitative Data

The antimicrobial activity of this compound and its derivative, dealanylthis compound, has been quantified against various microorganisms. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

CompoundOrganismMIC (µg/mL)Reference
This compoundXanthomonas citri0.4
This compoundXanthomonas oryzae12.5
This compoundPhage12.5
Dealanylthis compoundVarious Gram-positive and Gram-negative bacteriaBroad-spectrum activity[1][4][5][6]

In cell-free protein synthesis assays using polyuridylate-directed synthesis of polyphenylalanine, both this compound and dealanylthis compound showed approximately 50% inhibition at a concentration of about 0.04 µg/mL in systems derived from both E. coli and X. citri[1][2].

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using a broth microdilution method.

Workflow for MIC Determination:

MIC_Workflow start Start prep_this compound Prepare this compound Stock and Serial Dilutions start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (e.g., Xanthomonas citri) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual Inspection or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Materials:

  • This compound

  • Appropriate bacterial strains (e.g., Xanthomonas citri, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile tubes and pipettes

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium in a separate 96-well plate or in tubes to create a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of a new 96-well microtiter plate.

    • Add 50 µL of the serially diluted this compound solutions to the corresponding wells.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 28-30°C for Xanthomonas) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the effect of this compound on protein synthesis.

Materials:

  • S30 cell-free extract from E. coli or Xanthomonas citri

  • This compound and/or dealanylthis compound

  • Polyuridylic acid (poly(U)) as mRNA template

  • [¹⁴C]-Phenylalanine

  • tRNA mixture

  • ATP, GTP, and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing the S30 extract, buffer, ATP, GTP, energy regenerating system, tRNA, and poly(U).

  • Addition of Antibiotic: Add varying concentrations of this compound or dealanylthis compound to the reaction tubes. Include a control with no antibiotic.

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]-Phenylalanine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized [¹⁴C]-polyphenylalanine.

  • Washing:

    • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNA.

    • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration compared to the no-antibiotic control.

Biosynthesis and Derivative Production

The biosynthetic gene cluster for this compound has been identified, paving the way for the genetic engineering of Streptomyces sp. to enhance production or create novel derivatives[5]. Recent research has identified the alanyl-tRNA synthetase-like enzymes, AcmD and AcmF, which are involved in the aminoacylation of the this compound biosynthetic intermediate, dealanylthis compound[7]. This discovery has enabled the chemoenzymatic synthesis of glycylated and serylated this compound derivatives, which could possess novel biological activities[7].

Logical Relationship in this compound Biosynthesis and Derivatization:

Biosynthesis_Derivatization gene_cluster This compound Biosynthetic Gene Cluster (acmA-acmW) dealanylthis compound Dealanylthis compound (Intermediate) gene_cluster->dealanylthis compound Biosynthesis acmF AcmF (Alanyl-tRNA Synthetase-like) dealanylthis compound->acmF acmD AcmD (Alanyl-tRNA Synthetase-like) acmD->acmF Provides Alanyl-tRNAAla This compound This compound acmF->this compound Aminoacylation chemoenzymatic Chemoenzymatic Synthesis acmF->chemoenzymatic derivatives Novel this compound Derivatives (e.g., Glycylated, Serylated) chemoenzymatic->derivatives

Caption: Biosynthesis and derivatization of this compound.

Target Identification Studies

While the general mechanism of this compound is known, further studies can be conducted to identify more specific interactions and potential resistance mechanisms. Modern approaches for target identification of antimicrobial natural products can be adapted for this compound research. These include:

  • Affinity Chromatography: Immobilizing this compound or dealanylthis compound on a solid support to capture interacting proteins from cell lysates.

  • Chemical Genomics: Screening a library of bacterial mutants to identify genes that confer hypersensitivity or resistance to this compound.

  • Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in bacteria upon treatment with this compound to identify affected pathways.

These advanced techniques can provide a deeper understanding of this compound's mode of action and inform the development of new and improved derivatives.

References

Ascamycin: A Precision Tool for Interrogating Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ascamycin (B12416732) is a nucleoside antibiotic that serves as a highly specific tool for the study of bacterial protein synthesis. Its unique mechanism of action, which involves selective activation by certain bacteria, allows for targeted investigations into translational processes. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of this compound in research and drug development.

Principle of Action

This compound is a pro-drug that is selectively toxic to bacteria possessing a cell-surface aminopeptidase (B13392206).[1][2] This enzyme cleaves an L-alanine moiety from this compound, converting it into its active form, dealanylthis compound.[3][4] Dealanylthis compound is then transported into the bacterial cytoplasm, where it potently inhibits protein synthesis.[1][2] In contrast, bacteria lacking this specific aminopeptidase are resistant to this compound as the antibiotic cannot enter the cell to exert its effect.[3][4]

The intracellular target of dealanylthis compound is a critical component of the translational machinery, the aminoacyl-tRNA synthetases (aaRS). These enzymes are responsible for the crucial first step in protein synthesis: the charging of transfer RNA (tRNA) with its corresponding amino acid. By inhibiting aaRS, dealanylthis compound effectively halts the supply of aminoacylated tRNAs to the ribosome, thereby arresting protein synthesis.

Applications in Research

  • Selective Inhibition of Bacterial Growth: this compound can be used to selectively inhibit the growth of susceptible bacterial strains, such as Xanthomonas species, without affecting other bacteria that lack the activating aminopeptidase.[1]

  • Studying Protein Synthesis: As a direct inhibitor of a key step in translation, this compound is a valuable tool for dissecting the process of bacterial protein synthesis. Its rapid action allows for the study of the immediate cellular responses to translational arrest.

  • Investigating Drug Resistance Mechanisms: The well-defined mechanism of resistance to this compound (lack of the activating enzyme) makes it a useful model for studying aspects of antibiotic resistance related to drug activation and transport.[3][4]

  • High-Throughput Screening: The selective nature of this compound can be exploited in high-throughput screening assays to identify novel inhibitors of bacterial aminopeptidases or to screen for compounds that sensitize resistant bacteria to this compound.

Quantitative Data

The inhibitory activity of this compound and its active form, dealanylthis compound, has been quantified in various experimental systems. The following table summarizes key quantitative data from published studies.

Compound Assay Type Organism/System Parameter Value Reference
This compoundCell-free protein synthesisEscherichia coliIC50~0.04 µg/mL[1][2]
This compoundCell-free protein synthesisXanthomonas citriIC50~0.04 µg/mL[1][2]
Dealanylthis compoundCell-free protein synthesisEscherichia coliIC50~0.04 µg/mL[1][2]
Dealanylthis compoundCell-free protein synthesisXanthomonas citriIC50~0.04 µg/mL[1][2]

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Bacterial Growth (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected susceptibility of the organism.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)

This protocol describes how to assess the direct inhibitory effect of this compound on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract system.

Materials:

  • This compound and/or Dealanylthis compound

  • E. coli S30 cell-free extract kit (contains S30 extract, premix, and positive control DNA, e.g., pBEST-luc)

  • Nuclease-free water

  • Luminometer for luciferase assay

Procedure:

  • Thaw all components of the cell-free extract kit on ice.

  • Prepare a reaction mixture containing the S30 extract, premix, and the template DNA (e.g., a plasmid encoding a reporter protein like luciferase) according to the manufacturer's instructions.

  • Prepare different concentrations of this compound or dealanylthis compound to be tested.

  • Add the desired concentration of the antibiotic to the reaction mixtures. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Following incubation, measure the amount of synthesized reporter protein. For luciferase, add the luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, can then be determined.[1][2]

Visualizations

Mechanism of Action of this compound

Ascamycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Surface cluster_cytoplasm Cytoplasm This compound This compound aminopeptidase Aminopeptidase This compound->aminopeptidase Cleavage of L-alanine dealanylthis compound Dealanylthis compound aminopeptidase->dealanylthis compound Transport aaRS Aminoacyl-tRNA Synthetase dealanylthis compound->aaRS Inhibition protein_synthesis Protein Synthesis aaRS->protein_synthesis inhibition->protein_synthesis     Inhibition

Caption: Mechanism of this compound activation and inhibition of protein synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound in a 96-well plate start->prep_this compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate the plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature (18-24h) inoculate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of this compound's Selectivity

Ascamycin_Selectivity cluster_bacteria Bacterial Population cluster_outcome Outcome bacterium1 Bacterium with Aminopeptidase susceptible Susceptible (Protein synthesis inhibited) bacterium1->susceptible bacterium2 Bacterium without Aminopeptidase resistant Resistant (No effect) bacterium2->resistant ascamycin_exposure Exposure to This compound ascamycin_exposure->bacterium1 ascamycin_exposure->bacterium2

Caption: Logical diagram illustrating the basis of this compound's selective toxicity.

References

Application Notes and Protocols for Testing Ascamycin Susceptibility in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic with a unique mechanism of selective toxicity. In its native state, this compound is unable to penetrate the cell membranes of most bacteria.[1] However, in certain bacteria, such as Xanthomonas citri and Xanthomonas oryzae, a cell surface-bound aminopeptidase (B13392206) enzymatically cleaves an L-alanyl group from the this compound molecule.[1][2][3] This conversion yields dealanylthis compound, the active form of the antibiotic, which can then be transported into the bacterial cytoplasm to inhibit protein synthesis.[1] Consequently, most bacteria are resistant to this compound due to the absence of this activating enzyme, while dealanylthis compound exhibits broad-spectrum antibacterial activity.[4]

These application notes provide detailed methodologies for testing the susceptibility of bacteria to this compound, focusing on determining the minimum inhibitory concentration (MIC) and assaying for the presence of the this compound-activating aminopeptidase.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Dealanylthis compound for Various Bacterial Species

Bacterial SpeciesThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)Susceptibility to this compound
Xanthomonas citri0.20.1Susceptible
Xanthomonas oryzae0.40.2Susceptible
Escherichia coli> 1000.8Resistant
Bacillus subtilis> 1000.4Resistant
Staphylococcus aureus> 1001.6Resistant
Pseudomonas aeruginosa> 1003.1Resistant

Table 2: Characteristics of this compound-Hydrolyzing Aminopeptidase (Xc-aminopeptidase) from Xanthomonas citri

ParameterValue
Molecular Weight38,000 Da
Isoelectric Point (pI)5.7
Optimal pH7.5 - 8.0
Optimal Temperature35 - 40 °C
ActivatorsMn²⁺, Mg²⁺
Inhibitorsp-chloromercuribenzoate, N-ethylmaleimide, Cu²⁺, Zn²⁺, Cd²⁺

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the MIC of this compound and dealanylthis compound.

Materials:

  • This compound and Dealanylthis compound stock solutions (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to a turbidity equivalent to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process through well 10. Discard 50 µL from well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 will be a sterility control (no bacteria).

    • Repeat this process for dealanylthis compound in a separate plate or different rows of the same plate.

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection of the wells. The positive control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Assay for this compound-Hydrolyzing Aminopeptidase Activity

This protocol is designed to detect the presence of the enzyme responsible for converting this compound to its active form, dealanylthis compound.

Materials:

  • Bacterial cell suspension (whole cells or cell surface fraction)

  • This compound solution (e.g., 100 µg/mL)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Reaction termination solution (e.g., 10% trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Control strains: a known this compound-susceptible strain (Xanthomonas citri) and a known resistant strain (Escherichia coli).

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of the bacterial cell suspension with 50 µL of the this compound solution in Tris-HCl buffer.

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

    • Prepare control reactions:

      • Negative control: this compound solution in buffer without bacterial cells.

      • Positive control: this compound solution with the susceptible control strain.

      • Resistant control: this compound solution with the resistant control strain.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 20 µL of 10% trichloroacetic acid.

    • Centrifuge the tubes at high speed to pellet the cells and precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) to separate this compound and dealanylthis compound.

    • Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).

    • The conversion of this compound to dealanylthis compound is indicated by a decrease in the peak corresponding to this compound and the appearance of a new peak corresponding to dealanylthis compound, by comparing the chromatograms of the test samples with the controls.

Visualizations

Ascamycin_Activation_Pathway cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylascamycin_ext Dealanylthis compound Transporter Transporter Dealanylascamycin_ext->Transporter Aminopeptidase->Dealanylascamycin_ext Dealanylascamycin_int Dealanylthis compound Transporter->Dealanylascamycin_int Ribosome Ribosome Dealanylascamycin_int->Ribosome Dealanylascamycin_int->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis MIC_Workflow Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of this compound/Dealanylthis compound in 96-well plate Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland, diluted to ~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Enzyme_Assay_Workflow Start Start Incubate_Cells Incubate bacterial cells with this compound solution (37°C, 1-2 hours) Start->Incubate_Cells Terminate_Reaction Terminate reaction with Trichloroacetic Acid Incubate_Cells->Terminate_Reaction Centrifuge Centrifuge to pellet cells and debris Terminate_Reaction->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze supernatant by HPLC to detect Dealanylthis compound Collect_Supernatant->HPLC_Analysis End End HPLC_Analysis->End

References

Application Notes and Protocols for Ascamycin Solution Preparation in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces species. It demonstrates selective antibacterial activity, primarily against Xanthomonas species.[1] Structurally, this compound is a prodrug that, upon enzymatic conversion to its active form, dealanylthis compound, exhibits a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for the preparation of this compound solutions for laboratory use, summarizes its biological activity, and outlines its mechanism of action.

Chemical Properties

PropertyValue
Chemical Formula C13H18ClN7O7S
Molecular Weight 451.84 g/mol
Appearance Solid powder
CAS Number 91432-48-3
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)

Mechanism of Action

This compound's antibacterial activity is dependent on its conversion to dealanylthis compound. This process is catalyzed by an aminopeptidase (B13392206) present on the cell surface of susceptible bacteria, such as Xanthomonas.[1] Dealanylthis compound is then transported into the bacterial cytoplasm, where it inhibits protein synthesis, leading to cell death.[1] The proposed mechanism involves the binding of dealanylthis compound to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, which sterically hinders the binding of aminoacyl-tRNA to the A-site, thereby blocking peptide bond formation.

This compound Mechanism of Action cluster_0 Extracellular cluster_1 Intracellular This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Cleavage of alanyl group Dealanylthis compound Dealanylthis compound Aminopeptidase->Dealanylthis compound Ribosome 70S Ribosome Dealanylthis compound->Ribosome Transport into cytoplasm & binding to 50S subunit Bacterial_Cell_Wall Bacterial Cell Envelope Cytoplasm Cytoplasm Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Blocks A-site Cell_Death Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Fig. 1: this compound's conversion and mechanism of action.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and its active metabolite, dealanylthis compound, against various bacterial strains.

CompoundOrganismStrainMIC (µg/mL)
This compound Xanthomonas citri0.4
Xanthomonas oryzae12.5
Mycobacterium phlei12.5
Dealanylthis compound Bacillus subtilisPCI 2191.6
Staphylococcus aureus209P3.1
Escherichia coliNIHJ3.1
Shigella sonnei3.1
Pseudomonas aeruginosa25
Candida albicans>100

Data compiled from multiple sources.

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 10 mg of this compound powder into the tared tube.

  • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability:

  • Store the stock solution at -20°C for long-term storage (up to 3 months is generally recommended for DMSO stocks).

  • For short-term storage (days to weeks), the solution can be kept at 4°C.

  • Protect the solution from light.

  • The stability of this compound in DMSO is not fully characterized; it is recommended to prepare fresh solutions for critical experiments. General studies on compound stability in DMSO suggest that degradation can occur over time, especially with repeated freeze-thaw cycles and exposure to moisture.

Protocol for Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI or EUCAST guidelines).

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

  • Multichannel pipette

Experimental Workflow:

MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Ascamycin_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Prepare_Inoculum->Prepare_Ascamycin_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Ascamycin_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually or with a Plate Reader Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 2: Workflow for the MIC determination assay.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the wells).

  • Preparation of this compound Dilutions in a 96-well Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.

    • Prepare a starting working solution of this compound in MHB. For example, to test a range up to 128 µg/mL, prepare a 256 µg/mL solution. To do this, dilute the 10 mg/mL stock solution appropriately in MHB.

    • Add 200 µL of the starting this compound working solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • Include a positive control (wells with MHB and bacteria, but no this compound) and a negative control (wells with MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL. This will halve the concentration of this compound in each well to the final desired test concentrations.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • Results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Safety Precautions

  • This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO solutions.

  • Dispose of waste according to institutional guidelines for chemical and biological waste.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and standard operating procedures. Researchers should consult relevant literature and safety data sheets before working with this compound.

References

Application Notes and Protocols for High-Throughput Screening with Ascamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces sp. with selective toxicity against certain bacteria, most notably Xanthomonas citri and X. oryzae.[1] Its unique mechanism of action presents novel opportunities for antibacterial drug discovery. This compound in its native form is a pro-drug and is unable to penetrate the bacterial cell membrane. Its activation depends on the enzymatic removal of an L-alanine residue from its 5'-sulfamoyl group by an extracellular aminopeptidase (B13392206) present on the surface of susceptible bacteria.[2] This conversion yields dealanylthis compound, the active form of the antibiotic, which is then transported into the cytoplasm, likely via a nucleoside transport system, where it inhibits protein synthesis, leading to cell death.[1]

Dealanylthis compound itself exhibits broad-spectrum antibacterial activity, but its utility is limited by its toxicity to mammalian cells.[3] The selective activation of this compound by a bacterial enzyme provides an attractive target for high-throughput screening (HTS) campaigns. A key strategy is to identify compounds that inhibit the bacterial aminopeptidase responsible for this compound activation, thereby preventing the formation of the toxic dealanylthis compound and protecting the bacteria from the antibiotic's effects. Such inhibitors could serve as starting points for the development of novel antibacterial agents that could potentially be used in combination with this compound to target specific pathogens.

This document provides detailed protocols for a high-throughput screening assay designed to identify inhibitors of the this compound-activating aminopeptidase.

Principle of the Assay

The primary high-throughput screen is a fluorescence-based in vitro assay designed to identify inhibitors of the Xanthomonas citri aminopeptidase (Xc-aminopeptidase) that activates this compound. The assay utilizes a fluorogenic substrate, L-Alanine 7-amido-4-methylcoumarin (Ala-AMC), which is non-fluorescent until the alanine (B10760859) residue is cleaved by the aminopeptidase, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). Inhibitors of the enzyme will prevent or reduce the cleavage of Ala-AMC, resulting in a decrease in the fluorescent signal.

A secondary, cell-based assay is also described to confirm the activity of hit compounds from the primary screen. This assay measures the potentiation of this compound's antibacterial activity against a susceptible bacterial strain in the presence of the hit compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound activation and the workflow of the proposed high-throughput screening assay.

ascamycin_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Pro-drug) aminopeptidase Xc-Aminopeptidase This compound->aminopeptidase Activation dealanylthis compound Dealanylthis compound (Active Drug) aminopeptidase->dealanylthis compound Cleavage transporter Nucleoside Transporter dealanylthis compound->transporter Transport ribosome Ribosome dealanylthis compound->ribosome Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition

Caption: Mechanism of this compound Activation and Action.

hts_workflow start Start dispense_compounds Dispense Compound Library (384-well plate) start->dispense_compounds add_enzyme Add Xc-Aminopeptidase dispense_compounds->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate (Ala-AMC) incubate1->add_substrate incubate2 Incubation add_substrate->incubate2 read_fluorescence Read Fluorescence (Ex/Em = 365/450 nm) incubate2->read_fluorescence data_analysis Data Analysis (Z'-factor, % Inhibition) read_fluorescence->data_analysis hit_identification Hit Identification data_analysis->hit_identification secondary_screen Secondary & Confirmatory Assays (Dose-response, Cell-based) hit_identification->secondary_screen end Validated Hits secondary_screen->end

Caption: High-Throughput Screening Workflow for Aminopeptidase Inhibitors.

Quantitative Data Summary

The following tables present hypothetical data representative of a typical HTS campaign for the identification of Xc-aminopeptidase inhibitors.

Table 1: Assay Validation with Z'-Factor Calculation

ControlMean RFUStandard Deviation (SD)n
Positive Control (No Inhibition)45,0001,50016
Negative Control (Inhibitor)50015016
Z'-Factor 0.78

The Z'-factor is calculated using the formula: 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[1][4]

Table 2: Sample Data from a Single 384-Well Plate

Well IDCompound ID% InhibitionHit ( >50% Inh.)
A01Control (DMSO)0No
A02Control (Inhibitor)100Yes
B03Cmpd-00112No
B04Cmpd-00265Yes
............
P23Cmpd-3198No
P24Cmpd-3203No
Hit Rate 0.31%

Table 3: Dose-Response of a Hypothetical Hit Compound (Cmpd-002)

Compound Concentration (µM)% Inhibition
10098
3092
1085
368
149
0.325
0.110
IC50 (µM) 1.02

Experimental Protocols

Primary HTS Assay: Xc-Aminopeptidase Inhibition

Materials and Reagents:

  • Purified recombinant Xc-aminopeptidase

  • L-Alanine 7-amido-4-methylcoumarin (Ala-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MnCl2

  • Compound library dissolved in 100% DMSO

  • Known aminopeptidase inhibitor (e.g., bestatin) for positive control

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of Xc-aminopeptidase solution (at a pre-determined optimal concentration in Assay Buffer) to all wells.

  • Pre-incubation: Centrifuge the plates briefly and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of Ala-AMC solution (at its Km concentration in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

Secondary Assay: Cell-Based this compound Potentiation

Materials and Reagents:

  • Xanthomonas citri culture

  • Mueller-Hinton broth (MHB)

  • This compound

  • Hit compounds from the primary screen

  • 96-well, clear, flat-bottom plates

  • Plate incubator and reader for optical density (OD600)

Protocol:

  • Bacterial Culture Preparation: Grow X. citri overnight in MHB. Dilute the culture to an OD600 of 0.05 in fresh MHB.

  • Compound and this compound Addition: In a 96-well plate, add hit compounds at various concentrations. Then, add a sub-inhibitory concentration of this compound to all wells. Include control wells with bacteria only, bacteria with this compound only, and bacteria with the hit compound only.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 28°C for 18-24 hours with shaking.

  • Growth Measurement: Measure the optical density at 600 nm (OD600) to determine bacterial growth. A decrease in OD600 in the presence of both this compound and the hit compound compared to the controls indicates that the compound potentiates the antibacterial effect of this compound by inhibiting its activation.

Data Analysis

Primary Screen:

  • Percent Inhibition: Calculate for each compound using the formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_pos_control) / (RFU_neg_control - RFU_pos_control)).

  • Z'-Factor: Assess assay quality for each plate.

  • Hit Selection: Compounds exhibiting >50% inhibition are selected as primary hits.

Secondary Screen and Dose-Response:

  • IC50 Determination: For hit compounds, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Cell-based Activity: Analyze the potentiation of this compound activity by observing the reduction in bacterial growth.

Summary

The provided application notes and protocols describe a robust high-throughput screening strategy to identify inhibitors of the bacterial enzyme responsible for activating the pro-drug this compound. This approach offers a targeted method for discovering novel antibacterial agents. The combination of a fluorescence-based primary screen and a cell-based secondary assay provides a comprehensive workflow for hit identification and validation. The detailed protocols and representative data serve as a guide for researchers and drug development professionals interested in exploring this promising avenue for antibacterial discovery.

References

Ascamycin in Agricultural Antibacterial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic produced by Streptomyces sp. that demonstrates potent and selective antibacterial activity, primarily against bacteria of the Xanthomonas genus. This selectivity makes it a compelling candidate for agricultural applications, where targeted control of plant pathogenic bacteria is crucial for crop protection. This compound itself is a pro-drug; its selective toxicity is attributed to the presence of an aminopeptidase (B13392206) on the cell surface of susceptible bacteria, which hydrolyzes this compound to its active form, dealanylthis compound.[1][2] Dealanylthis compound possesses broad-spectrum antibacterial activity, but its inability to penetrate the cell membranes of most bacteria limits its activity to those that can process the parent compound.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound in agricultural antibacterial research.

I. Application Notes

Mechanism of Action

This compound's antibacterial activity is a two-step process. First, this compound is converted to dealanylthis compound by an extracellular aminopeptidase found in susceptible bacteria like Xanthomonas.[2] Dealanylthis compound is the active form of the antibiotic. The second step involves the inhibition of protein synthesis by dealanylthis compound. It is proposed that dealanylthis compound targets the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby inhibiting peptide bond formation.[3] This disruption of protein synthesis ultimately leads to bacterial cell death.

This compound's Mode of Action This compound This compound (Pro-drug) Aminopeptidase Aminopeptidase (on bacterial surface) This compound->Aminopeptidase Hydrolysis Dealanylthis compound Dealanylthis compound (Active form) Aminopeptidase->Dealanylthis compound Ribosome Bacterial Ribosome (50S subunit) Dealanylthis compound->Ribosome Inhibits Peptidyl Transferase Center ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Figure 1: Proposed mechanism of action for this compound.
Antibacterial Spectrum

This compound exhibits a narrow antibacterial spectrum, with high activity against phytopathogenic Xanthomonas species. In contrast, dealanylthis compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The selective activity of this compound is a key advantage for its potential use in agriculture, as it would minimize the impact on non-target beneficial microorganisms in the plant microbiome.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against select Plant Pathogenic Bacteria

Bacterial SpeciesDiseaseMIC (µg/mL)Reference
Xanthomonas citriCitrus Canker0.4--INVALID-LINK--
Xanthomonas oryzae pv. oryzaeBacterial Blight of Rice12.5--INVALID-LINK--
Xanthomonas campestrisBlack Rot of CrucifersData not available
Erwinia amylovoraFire BlightData not available
Pseudomonas syringaeBacterial Speck/BlightData not available
Ralstonia solanacearumBacterial WiltData not available

Note: Further research is required to expand this dataset to a wider range of plant pathogens.

II. Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) using the Resazurin (B115843) Microtiter Assay (REMA)

This protocol is adapted from the method described for Xanthomonas citri and can be used to determine the MIC of this compound against various plant pathogenic bacteria.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Luria-Bertani (LB) medium or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Resazurin solution (0.01% w/v in sterile water)

  • Microplate reader with fluorescence detection (Excitation: 530 nm, Emission: 590 nm)

  • Positive control (e.g., Kanamycin)

  • Negative control (1% DMSO in LB medium)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 10% DMSO to create a stock solution.

  • Serial Dilutions:

    • Add 100 µL of sterile water to the first and last columns of a 96-well plate to minimize evaporation.

    • Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate to achieve a final volume of 100 µL per well. The highest concentration of DMSO should not exceed 1%.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain in the appropriate liquid medium at its optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.6).

    • Dilute the bacterial culture to a standardized concentration of 105 Colony Forming Units (CFU)/well in the growth medium.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Negative Control: Wells containing 100 µL of growth medium with 1% DMSO and 10 µL of the bacterial inoculum.

    • Positive Control: Wells containing a known antibiotic (e.g., Kanamycin at a concentration known to inhibit the tested bacterium) and 10 µL of the bacterial inoculum.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 30°C for Xanthomonas) for 6 hours.

  • Resazurin Addition: Add 15 µL of the 0.01% resazurin solution to each well.

  • Second Incubation: Incubate the plate for an additional 2 hours at the optimal growth temperature.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits bacterial growth by 90%, as indicated by the lack of resazurin reduction (i.e., no increase in fluorescence).

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (10^5 CFU/well) Inoculate Inoculate wells with bacteria Inoculum->Inoculate Dilution->Inoculate Incubate1 Incubate for 6 hours Inoculate->Incubate1 AddResazurin Add Resazurin Incubate1->AddResazurin Incubate2 Incubate for 2 hours AddResazurin->Incubate2 Read Measure Fluorescence Incubate2->Read MIC Determine MIC Read->MIC

Figure 2: Workflow for MIC determination using the REMA method.
Protocol for In-Planta Efficacy of this compound against Xanthomonas oryzae pv. oryzae in Rice

This protocol provides a general framework for evaluating the efficacy of this compound in controlling bacterial leaf blight of rice under controlled environmental conditions.[4]

Materials:

  • Rice plants (a susceptible variety, e.g., TN-1) at the 4-5 leaf stage.

  • Xanthomonas oryzae pv. oryzae culture.

  • This compound solutions at various concentrations.

  • Sterile water.

  • Atomizer/sprayer.

  • Growth chamber or greenhouse with controlled temperature (28-30°C) and high humidity (>90%).

  • Disease scoring scale (e.g., 0-9 scale).

Procedure:

  • Plant Preparation: Grow rice plants in pots until they reach the 4-5 leaf stage.

  • Inoculum Preparation: Prepare a suspension of Xanthomonas oryzae pv. oryzae in sterile water at a concentration of approximately 108 CFU/mL.

  • This compound Treatment (Protective Assay):

    • Divide the plants into treatment groups, including a negative control (water spray) and a positive control (a commercial bactericide).

    • Spray the rice leaves with the different concentrations of this compound solution until runoff.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • Inoculate the treated and control plants by spraying the bacterial suspension onto the leaves. The leaf clipping method can also be used for more uniform infection.

  • Incubation: Place the inoculated plants in a growth chamber or greenhouse with high humidity (>90%) and a temperature of 28-30°C to promote disease development.

  • Disease Assessment:

    • After 14-21 days, assess the disease severity on the leaves of each plant using a standard disease scoring scale (e.g., percentage of leaf area with lesions).

  • Data Analysis:

    • Calculate the percent disease control for each this compound concentration compared to the negative control.

    • Analyze the data statistically to determine the effective concentration of this compound for disease control.

For a Curative Assay: Inoculate the plants with the pathogen 24-48 hours before applying the this compound treatments to assess its ability to halt existing infections.

In_Planta_Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation Incubation & Assessment cluster_analysis Data Analysis GrowPlants Grow Rice Plants (4-5 leaf stage) Spraythis compound Spray Plants with This compound (Protective) GrowPlants->Spraythis compound PrepInoculum Prepare Bacterial Inoculum (10^8 CFU/mL) InoculatePlants Inoculate Plants with Pathogen PrepInoculum->InoculatePlants Prepthis compound Prepare this compound Solutions Prepthis compound->Spraythis compound Spraythis compound->InoculatePlants 24h Incubate Incubate in Growth Chamber (High Humidity) InoculatePlants->Incubate Assess Assess Disease Severity (14-21 days) Incubate->Assess Analyze Calculate Percent Disease Control Assess->Analyze

Figure 3: General workflow for in-planta efficacy testing of this compound.

III. Conclusion

This compound presents a promising avenue for the development of novel, selective bactericides for agricultural use. Its unique mode of action, reliant on enzymatic activation by the target pathogen, offers a high degree of specificity. The protocols outlined in this document provide a foundation for researchers to further investigate the antibacterial spectrum, efficacy, and mechanism of this compound against a broader range of plant pathogenic bacteria. Further studies are warranted to explore its in-planta performance under field conditions and to fully elucidate the molecular interactions between dealanylthis compound and the bacterial ribosome.

References

Troubleshooting & Optimization

ascamycin solubility issues in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered during in vitro experiments with ascamycin (B12416732).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a nucleoside antibiotic produced by Streptomyces sp.[1][2] It functions by inhibiting protein synthesis. It's important to note that this compound has selective toxicity. Its derivative, dealanylthis compound, exhibits broader antibacterial activity against both gram-positive and gram-negative bacteria because it can more readily penetrate bacterial cell membranes.[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[3]

Q3: What is the known solubility of this compound in DMSO?

A3: this compound is soluble in DMSO at a concentration of 10 mg/mL.[3] It is advisable to use sonication to facilitate dissolution.[3]

Q4: Is this compound soluble in aqueous solutions like water or PBS?

A4: There is limited specific data available on the solubility of this compound in aqueous solutions such as water or Phosphate-Buffered Saline (PBS). Generally, compounds that are highly soluble in DMSO may have limited aqueous solubility. Therefore, it is recommended to first prepare a concentrated stock solution in DMSO.

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[3]

Troubleshooting Guide: this compound Precipitation in In Vitro Experiments

Issue 1: this compound powder is not dissolving in DMSO.
  • Possible Cause: The concentration is too high, or the dissolution process is incomplete.

  • Solution:

    • Ensure you are not exceeding the recommended solubility of 10 mg/mL.

    • Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.

    • As recommended, use sonication to facilitate the dissolution of this compound in DMSO.[3]

Issue 2: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
  • Possible Cause: The aqueous solubility of this compound in the cell culture medium is being exceeded. This is a common issue when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution.

  • Solution:

    • Reduce the final concentration: Your target concentration in the media might be too high. Try a lower final concentration.

    • Use pre-warmed media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.

    • Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. A slightly higher DMSO concentration in your final working solution can help maintain this compound's solubility. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

    • Modify the dilution method: Instead of adding the stock directly to the full volume of media, try adding the stock to a smaller volume of media first, mixing gently, and then adding this intermediate dilution to the rest of the media.

Issue 3: The cell culture medium becomes cloudy or a precipitate forms after incubation.
  • Possible Cause: The stability of this compound in the aqueous environment of the cell culture medium at 37°C may be limited over time. Interactions with media components, such as salts or proteins in serum, could also lead to precipitation.

  • Solution:

    • Perform a solubility test: Before your main experiment, test the solubility and stability of this compound in your specific cell culture medium at the intended working concentration and incubation conditions. Observe for any precipitation over the time course of your experiment.

    • Reduce the serum concentration: If you are using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation.

    • Prepare fresh working solutions: Prepare the final working solution of this compound in the culture medium immediately before adding it to your cells. Avoid storing diluted this compound solutions in aqueous buffers or media.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO10 mg/mL (22.13 mM)Sonication is recommended to aid dissolution.[3]
WaterNot specifiedExpected to be low.-
PBSNot specifiedExpected to be low.-
EthanolNot specified--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 451.84 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Calculate the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 0.001 L * 451.84 g/mol = 0.0045184 g = 4.52 mg

    • Weigh out 4.52 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure (for a final concentration of 10 µM in 10 mL of media):

    • Calculate the volume of the stock solution needed:

      • (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • In a sterile tube, add 10 mL of pre-warmed cell culture medium.

    • While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise.

    • Ensure the final DMSO concentration is not toxic to your cells (in this example, it is 0.1%).

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately.

Mandatory Visualization

Ascamycin_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO (to max 10 mg/mL) weigh->add_dmso dissolve 3. Vortex and Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot warm_media 5. Pre-warm Cell Culture Medium to 37°C aliquot->warm_media Use one aliquot dilute 6. Add Stock Solution to Warm Medium Dropwise while Vortexing warm_media->dilute check 7. Visually Inspect for Precipitation dilute->check use 8. Use Immediately check->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Flowchart Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (in incubator) start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes, immediately stability_issue Potential stability issue start->stability_issue Yes, after incubation no_precipitate No Precipitation: Proceed with Experiment start->no_precipitate No lower_conc Lower the working concentration check_conc->lower_conc Yes check_temp Was media cold? check_conc->check_temp No warm_media Use pre-warmed (37°C) media check_temp->warm_media Yes check_dilution Was dilution too rapid? check_temp->check_dilution No slow_dilute Add stock dropwise with vortexing check_dilution->slow_dilute Yes check_dilution->no_precipitate No, all good practices followed solubility_test Perform a time-course solubility test in your specific media stability_issue->solubility_test fresh_prep Prepare working solution fresh before each use solubility_test->fresh_prep

Caption: Troubleshooting flowchart for this compound precipitation.

References

troubleshooting ascamycin MIC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ascamycin (B12416732) minimum inhibitory concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and to offer clear protocols for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound MIC assays.

Q1: Why am I seeing significant batch-to-batch variability in my this compound MIC results against Xanthomonas spp.?

A1: Variability in this compound MIC assays can arise from several factors, often linked to the unique mechanism of action of this antibiotic. This compound is a prodrug that requires conversion to its active form, dealanylthis compound, by an aminopeptidase (B13392206) on the surface of susceptible bacteria like Xanthomonas.[1][2][3] The efficiency of this conversion can be influenced by the physiological state of the bacteria.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent growth phase of the bacterial culture used for the inoculum. Bacteria in the logarithmic growth phase are generally more metabolically active and may express the converting enzyme more consistently.

  • Verify Media Composition: Use a consistent and appropriate growth medium. Variations in media components can affect bacterial growth and enzyme expression. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard choice.

  • Control Incubation Conditions: Maintain a constant temperature and incubation time (typically 16-20 hours at 28-30°C for Xanthomonas spp.).

Q2: My this compound MIC values are consistently higher than expected based on published data.

A2: Consistently high MIC values may indicate a problem with the this compound stock solution, the assay conditions, or the specific bacterial strain.

Troubleshooting Steps:

  • Check this compound Stock Solution: Prepare a fresh stock solution of this compound for each experiment. This compound can be dissolved in DMSO. Ensure complete dissolution and accurate serial dilutions.

  • Confirm Bacterial Strain Identity and Purity: Verify the identity of your Xanthomonas strain and check for contamination. A mixed culture can lead to inaccurate MIC results.[4]

  • Evaluate Inoculum Density: An inoculum density that is too high can lead to artificially elevated MIC values, a phenomenon known as the inoculum effect.[4] Standardize your inoculum to approximately 5 x 10^5 CFU/mL.

Q3: Why is this compound active against Xanthomonas species but not against other bacteria like E. coli in my assays?

A3: This is an expected result and reflects the selective toxicity of this compound.[1][2] this compound's antibacterial activity is dependent on the presence of a specific aminopeptidase on the bacterial cell surface that converts it to the active compound, dealanylthis compound.[3] Most bacteria, including E. coli, lack this enzyme and are therefore not susceptible to this compound.[3] Dealanylthis compound, however, exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[2][3]

Q4: I am observing "skipped wells" or trailing growth in my microdilution plates. How should I interpret these results?

A4: Skipped wells (growth at a higher concentration but not at a lower one) can be due to contamination or errors in dilution. Trailing growth (reduced but still visible growth over a range of concentrations) can make it difficult to determine the MIC endpoint.

Troubleshooting Steps:

  • Review Aseptic Technique: Ensure proper aseptic technique to prevent contamination during plate preparation.

  • Verify Dilutions: Double-check your serial dilution calculations and pipetting technique.

  • Consistent Endpoint Reading: For trailing growth, the MIC should be recorded as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control. Consistency in reading the endpoint is crucial for reducing variability.

Quantitative Data Summary

The following table summarizes published MIC values for this compound against susceptible Xanthomonas species. These values can serve as a reference for expected results.

OrganismMIC (µg/mL)Reference
Xanthomonas citri0.4
Xanthomonas oryzae12.5

Experimental Protocols

Detailed Protocol for this compound Broth Microdilution MIC Assay

This protocol is based on standard broth microdilution methods and is adapted for testing this compound against Xanthomonas species.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Xanthomonas spp. isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Calibrated pipettes

  • Incubator (28-30°C)

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Vortex until fully dissolved.

  • Prepare fresh for each experiment.

3. Inoculum Preparation:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the Xanthomonas strain.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

4. Microtiter Plate Preparation (Serial Dilution):

  • Perform a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

5. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

6. Incubation:

  • Cover the plate and incubate at 28-30°C for 16-20 hours.

7. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Read the plates in a consistent manner, using a uniform light source.

Visualizations

Ascamycin_Mechanism_of_Action cluster_outside Outside Bacterium cluster_membrane Cell Membrane cluster_inside Inside Bacterium (Cytoplasm) This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Conversion Dealanylthis compound Dealanylthis compound Aminopeptidase->Dealanylthis compound Protein_Synthesis Protein Synthesis Dealanylthis compound->Protein_Synthesis Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with bacterial suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 28-30°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC as lowest concentration with no visible growth Incubate->Read_MIC

Caption: this compound MIC assay workflow.

Troubleshooting_Flowchart Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density and Growth Phase Start->Check_Inoculum Check_Media Ensure Consistent Media Composition Check_Inoculum->Check_Media Check_Reagents Prepare Fresh This compound Stock Check_Media->Check_Reagents Check_Incubation Confirm Incubation Time and Temperature Check_Reagents->Check_Incubation Check_Purity Verify Culture Purity Check_Incubation->Check_Purity End Consistent MIC Results Check_Purity->End

Caption: Troubleshooting this compound MIC assay variability.

References

Technical Support Center: Ascamycin Resistance in Xanthomonas Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascamycin (B12416732) and Xanthomonas species.

Frequently Asked Questions (FAQs)

Q1: Why is my Xanthomonas strain susceptible to this compound while other bacteria, like E. coli, are resistant?

A1: The selective toxicity of this compound against Xanthomonas species is due to a unique enzymatic activity present in these bacteria.[1][2][3] Xanthomonas possesses a cell-surface aminopeptidase (B13392206) that hydrolyzes this compound, removing an L-alanyl group.[2][4] This conversion turns this compound, which is a prodrug, into its active form, dealanylthis compound.[1][3][5] Dealanylthis compound is a broad-spectrum antibiotic that can then enter the bacterial cell and inhibit protein synthesis.[1][3][5] Most other bacteria, including E. coli, lack this specific aminopeptidase and are therefore unable to activate the prodrug, rendering them resistant to this compound.[3][5][6]

Q2: What is the specific enzyme and gene responsible for this compound susceptibility in Xanthomonas?

A2: In Xanthomonas campestris pv. citri, the gene responsible for this activity is named XAP.[2] It encodes an aminopeptidase (Xap) with a molecular mass of approximately 35 kDa.[2] This enzyme has been shown to have both proline iminopeptidase and this compound-dealanylating activity.[2] The purified enzyme from Xanthomonas citri has a molecular weight of 38 kDa.[4]

Q3: My Xanthomonas isolate, which is expected to be susceptible, is showing resistance to this compound. What are the possible reasons?

A3: If a Xanthomonas strain shows unexpected resistance to this compound, the most likely cause is a mutation in or absence of the gene encoding the specific aminopeptidase required for its activation. Natural genetic variation exists among Xanthomonas strains, and this could lead to the loss of this function. Other possibilities, though less documented for this compound specifically, could include experimental artifacts or, theoretically, other general antibiotic resistance mechanisms. Please refer to the troubleshooting guide for a systematic approach to investigate this issue.

Q4: What is the mechanism of action of the activated form, dealanylthis compound?

A4: Both this compound and its active form, dealanylthis compound, inhibit protein synthesis.[1] In cell-free systems from both E. coli and Xanthomonas citri, both compounds were shown to inhibit the polyuridylate-directed synthesis of polyphenylalanine at low concentrations (around 0.04 µg/mL).[1] This indicates that the primary barrier to this compound's activity in most bacteria is cellular permeability, which is overcome in Xanthomonas by the conversion to dealanylthis compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected this compound Resistance in Xanthomonas

This guide provides a step-by-step workflow to troubleshoot why a Xanthomonas strain may appear resistant to this compound in your experiments.

G cluster_0 Initial Observation cluster_1 Step 1: Verify Experimental Setup cluster_2 Step 2: Biological Plausibility Check cluster_3 Step 3: Investigate the Primary Resistance Mechanism cluster_4 Conclusion A Xanthomonas strain shows high MIC for this compound B Check this compound Stock: - Freshly prepared? - Correct concentration? - Proper storage? A->B Verify C Review MIC Protocol: - Correct media used? - Inoculum standardized (0.5 McFarland)? - Correct incubation time/temp? A->C Verify D Confirm Strain Purity: - Streak for single colonies - Verify Xanthomonas morphology A->D Verify I Resistance likely due to experimental error. Re-run experiment. B->I If issues found... F Positive Control: - Test a known this compound-susceptible Xanthomonas strain C->F If protocol is correct... C->I If issues found... E Test with Dealanylthis compound (if available): - Is the strain susceptible to the active form? D->E If pure... J Strain is susceptible to active drug. Resistance is due to lack of activation. E->J If susceptible... G Aminopeptidase Activity Assay: - Does a cell lysate or whole-cell suspension convert this compound to dealanylthis compound? F->G If control is susceptible... H Genetic Analysis: - PCR for the aminopeptidase gene (e.g., XAP) - Sequence the gene for mutations G->H If no activity... K Strain lacks the required aminopeptidase activity/gene. This is a true resistant strain. H->K If gene is absent/mutated...

Caption: Troubleshooting workflow for unexpected this compound resistance.

Issue 2: Difficulty in Determining the Minimum Inhibitory Concentration (MIC)

Problem: The MIC results are not clear-cut, with trailing endpoints or inconsistent growth in wells.

  • Possible Cause 1: Inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC results.

    • Solution: Always standardize your Xanthomonas inoculum to a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer (OD600 of 0.08-0.13). Prepare the inoculum from a fresh (18-24 hour) culture plate.

  • Possible Cause 2: Media choice. The composition of the growth medium can affect the activity of the antibiotic.

    • Solution: Use a standard, recommended medium for Xanthomonas susceptibility testing, such as Nutrient Broth or Mueller-Hinton Broth. Ensure the pH of the media is within the recommended range.

  • Possible Cause 3: Contamination. A mixed culture will lead to unreliable results.

    • Solution: Before preparing your inoculum, streak the culture on an appropriate agar (B569324) plate to check for purity. All colonies should have the typical morphology of Xanthomonas (e.g., yellow, mucoid colonies).

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its active form, dealanylthis compound, against various microorganisms, highlighting the selective activity of this compound.

MicroorganismThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citri0.20.1
Xanthomonas oryzae0.20.1
Escherichia coli K-12>1000.4
Bacillus subtilis>1000.2
Staphylococcus aureus>1000.4
Pseudomonas aeruginosa>1006.25
Saccharomyces cerevisiae>1000.8

Data compiled from Osada and Isono, 1985.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Xanthomonas

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Xanthomonas strain of interest

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Nutrient Broth (NB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick 3-5 isolated colonies of Xanthomonas.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in the broth medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well.

    • Well 11 should be a growth control (no antibiotic).

    • Well 12 should be a sterility control (broth only, no bacteria).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. This brings the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 28-30°C for 20-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well). The growth control (well 11) must show turbidity, and the sterility control (well 12) must be clear.

Protocol 2: Assay for this compound-Hydrolyzing Aminopeptidase Activity

This is a qualitative assay to determine if a Xanthomonas strain can activate this compound.

Materials:

  • Test Xanthomonas strain and a known resistant strain (e.g., E. coli)

  • This compound solution (e.g., 10 µg/mL)

  • A known this compound-susceptible indicator strain (e.g., a susceptible Xanthomonas citri)

  • Nutrient Agar plates

  • Sterile microcentrifuge tubes

Procedure:

  • Grow overnight cultures of the test Xanthomonas strain and the resistant control (E. coli).

  • Pellet the cells by centrifugation and wash twice with sterile PBS. Resuspend the pellets in PBS to a high density.

  • In separate sterile tubes, mix 100 µL of the this compound solution with 100 µL of the washed cell suspensions (one tube for the test strain, one for the control). Incubate at 28-30°C for 2-4 hours.

  • Pellet the cells to remove them from the reaction mixture.

  • Prepare a lawn of the susceptible indicator strain on a Nutrient Agar plate.

  • Spot 10 µL of the supernatant from each reaction tube onto the lawn. Also, spot the original this compound solution and a PBS control.

  • Incubate the plate overnight at 28-30°C.

Interpretation:

  • A clear zone of inhibition around the spot from the test Xanthomonas supernatant indicates that the strain successfully converted this compound to the active dealanylthis compound.

  • No zone of inhibition (or a very small one, similar to the original this compound spot) from the E. coli supernatant is expected, as it cannot activate the prodrug.

Signaling Pathways and Workflows

G cluster_0 Outside Cell cluster_1 Xanthomonas Cell Surface cluster_2 Inside Cell asc This compound (Prodrug) aminopeptidase Aminopeptidase (Xap) asc->aminopeptidase Hydrolysis dac Dealanylthis compound (Active Drug) aminopeptidase->dac Transport ribosome Ribosome dac->ribosome inhibition Inhibition protein_synthesis Protein Synthesis inhibition->protein_synthesis Blocks

Caption: Mechanism of this compound activation and action in Xanthomonas.

References

Technical Support Center: Optimizing Ascamycin Concentration for Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ascamycin (B12416732) concentration in your antibacterial research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nucleoside antibiotic that exhibits selective antibacterial activity.[1] It functions as a prodrug, meaning it is inactive until it is converted into its active form, dealanylthis compound. This conversion is carried out by an aminopeptidase (B13392206) enzyme present on the cell surface of susceptible bacteria.[2][3] Once activated, dealanylthis compound can permeate the bacterial cell membrane and inhibit protein synthesis, leading to bacterial cell death.[1]

Q2: Why is this compound only effective against certain bacteria?

The selective toxicity of this compound is due to the requirement of a specific extracellular aminopeptidase for its activation.[3] Most bacteria lack this enzyme and are therefore resistant to this compound.[3] Xanthomonas species are notably susceptible as they possess the necessary enzyme.[2][3] In contrast, the active form, dealanylthis compound, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4]

Q3: What is the difference between this compound and dealanylthis compound?

This compound is the prodrug form, while dealanylthis compound is the active antibacterial agent. Dealanylthis compound is this compound that has had its L-alanyl group cleaved by a bacterial aminopeptidase. This structural change allows the molecule to be transported into the bacterial cytoplasm to exert its effect.[1]

Q4: How should I prepare a stock solution of this compound?

For consistent results, it is recommended to prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or sterile water. The choice of solvent may depend on the specific requirements of your experiment and the solubility of your this compound batch.

  • For DMSO stock: Dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mg/mL). Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).

  • For aqueous stock: If your this compound is water-soluble, you can prepare a stock solution in sterile, nuclease-free water. Filter-sterilize the solution through a 0.22 µm filter and store in aliquots at -20°C.

Always refer to the manufacturer's instructions for specific solubility and storage information.

Q5: What is a typical starting concentration for this compound in an antibacterial assay?

The optimal concentration of this compound is highly dependent on the bacterial species being tested. For susceptible strains like Xanthomonas, Minimum Inhibitory Concentrations (MICs) can be in the low µg/mL range. For bacteria that do not possess the activating enzyme, this compound will show little to no activity. It is crucial to perform a dose-response experiment to determine the MIC for your specific strain.

Troubleshooting Guides

Issue 1: No antibacterial activity observed with this compound.
  • Possible Cause 1: The target bacterium lacks the necessary activating enzyme.

    • Solution: this compound is a prodrug and requires an extracellular aminopeptidase for conversion to its active form, dealanylthis compound.[3] Verify if your bacterial species is known to be susceptible to this compound. If not, consider using dealanylthis compound directly in your experiments for broad-spectrum activity.

  • Possible Cause 2: Incorrect storage or handling of this compound.

    • Solution: Ensure that your this compound stock solution has been stored correctly at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

  • Possible Cause 3: Issues with the experimental setup.

    • Solution: Review your experimental protocol. Ensure that the bacterial inoculum is at the correct density and in the logarithmic growth phase. Check that the incubation conditions (temperature, time, aeration) are optimal for the growth of your bacterial strain.

Issue 2: High variability in Minimum Inhibitory Concentration (MIC) results.
  • Possible Cause 1: Inconsistent inoculum preparation.

    • Solution: The density of the bacterial inoculum is a critical factor in MIC assays. Standardize your inoculum preparation by using a spectrophotometer to adjust the optical density (OD) to a consistent value (e.g., 0.5 McFarland standard) before dilution.

  • Possible Cause 2: Incomplete conversion of this compound to dealanylthis compound.

    • Solution: The expression of the activating aminopeptidase can vary depending on the growth phase and culture conditions of the bacteria. Ensure your bacterial culture is in a consistent growth phase (logarithmic phase is often recommended) when starting the assay.

  • Possible Cause 3: this compound precipitation in the culture medium.

    • Solution: If using a DMSO stock, ensure the final concentration of DMSO in the assay is low and does not cause the compound to precipitate. You can visually inspect the wells of your microplate for any signs of precipitation. Consider a stepwise dilution of the stock solution in the medium.

Issue 3: Unexpected cytotoxicity to mammalian cells in co-culture experiments.
  • Possible Cause 1: The concentration of this compound or its active form is too high.

    • Solution: While this compound itself may have lower cytotoxicity, its active form, dealanylthis compound, can be toxic to eukaryotic cells at higher concentrations.[4] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your mammalian cell line to determine the 50% cytotoxic concentration (CC50) or IC50. Use concentrations well below this value in your co-culture experiments.

  • Possible Cause 2: Solvent toxicity.

    • Solution: If using a DMSO stock solution, ensure the final concentration of DMSO in your co-culture is not toxic to the mammalian cells. A final concentration of ≤0.5% is generally considered safe for most cell lines, but it is best to determine the tolerance of your specific cell line with a solvent control.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active form, dealanylthis compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Dealanylthis compound against Various Bacteria

BacteriumThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzae1.61.6
Xanthomonas campestris pv. citri0.40.4
Escherichia coli>1006.3
Staphylococcus aureus>1003.1
Pseudomonas aeruginosa>10012.5
Bacillus subtilis>1006.3
Salmonella typhimurium>1006.3
Proteus vulgaris>10012.5
Shigella sonnei>1006.3

Table 2: Cytotoxicity (IC50) of Dealanylthis compound against Mammalian Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)Data not available
HEK293 (Human Embryonic Kidney)Data not available
A549 (Lung Cancer)Data not available

Note: Specific IC50 values for dealanylthis compound against these common cell lines were not found in the searched literature. It is highly recommended to perform a cytotoxicity assay to determine the IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is a general guideline for assessing the cytotoxicity of this compound or dealanylthis compound on mammalian cells.[6][7][8][9][10]

  • Cell Seeding:

    • Seed your mammalian cells of interest into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or dealanylthis compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Time-Kill Curve Assay

This assay helps to determine if an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11][12][13]

  • Inoculum Preparation:

    • Prepare a bacterial culture in the mid-logarithmic growth phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control (no antibiotic).

  • Incubation and Sampling:

    • Inoculate the flasks/tubes with the prepared bacterial suspension and incubate with shaking at 37°C.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each flask/tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Ascamycin_Activation_and_Action cluster_cell Inside Bacterial Cell This compound This compound (Prodrug) Aminopeptidase Bacterial Aminopeptidase This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound (Active Drug) Aminopeptidase->Dealanylthis compound BacterialCell Bacterial Cell Dealanylthis compound->BacterialCell Transport into cytoplasm Ribosome 70S Ribosome ProteinSynthesis Protein Synthesis (Blocked) Ribosome->ProteinSynthesis Inhibition

Caption: Mechanism of this compound activation and action.

MIC_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum SerialDilution Prepare 2-fold Serial Dilutions of this compound in 96-well plate Start->SerialDilution Inoculate Inoculate Plate with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protein_Synthesis_Inhibition Dealanylthis compound Dealanylthis compound AARS Aminoacyl-tRNA Synthetase (AARS) Dealanylthis compound->AARS Inhibits tRNA_charging tRNA Charging (Aminoacylation) Charged_tRNA Charged tRNA tRNA_charging->Charged_tRNA Produces Ribosome Ribosome Charged_tRNA->Ribosome Delivers amino acid Protein Protein Ribosome->Protein Synthesizes

Caption: Inhibition of protein synthesis by dealanylthis compound.

References

Technical Support Center: Synthesis of Ascamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ascamycin (B12416732) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound derivatives?

A1: The synthesis of this compound derivatives presents several key challenges:

  • 5'-O-Sulfamoylation: Introduction of the 5'-O-sulfamoyl group can be a low-yielding step. For instance, historical methods using sulfamoyl chloride with sodium hydride (NaH) have reported yields around 40%.

  • Amino Acid Coupling and Racemization: Coupling the amino acid to the sulfamoyl group is a critical step where racemization of the amino acid's stereocenter is a significant risk. The choice of base is crucial, as strong bases like sodium hydride can cause considerable racemization.

  • Protecting Group Strategy: The polyfunctional nature of the nucleoside core (multiple hydroxyl groups and an exocyclic amine) necessitates a robust protecting group strategy to ensure regioselectivity during modifications.[1]

  • Purification: Syntheses of nucleoside analogs often result in complex mixtures containing the desired product in low concentrations, alongside numerous by-products and unreacted starting materials.[2][3] This makes purification by column chromatography or HPLC challenging.[2][3]

  • Stereoselective Glycosylation: Establishing the correct β-N-glycosidic bond between the 2-chloroadenine (B193299) base and the ribose sugar is a fundamental challenge in the total synthesis of the this compound scaffold.

Q2: What is the key structural feature of this compound and its biological significance?

A2: this compound is a nucleoside antibiotic composed of a 2-chloroadenosine (B27285) core modified with an N-L-alanyl-5'-O-sulfamoyl group.[4] Its biological activity is closely linked to its prodrug nature. This compound itself has a narrow spectrum of activity, targeting only specific bacteria like Xanthomonas species. These susceptible bacteria possess a surface aminopeptidase (B13392206) that cleaves the L-alanyl group, converting this compound into its active form, dealanylthis compound. Dealanylthis compound has broad-spectrum antibacterial activity and inhibits protein synthesis.

Q3: Are there modern approaches to synthesizing libraries of this compound derivatives?

A3: Yes, solid-phase synthesis offers a reliable and efficient method for the parallel synthesis of libraries of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives, which are analogs of this compound. This approach allows for the rapid generation of diverse compounds for structure-activity relationship (SAR) studies.

Troubleshooting Guides

Problem 1: Low Yield during 5'-O-Sulfamoylation
Symptom Possible Cause Suggested Solution
Incomplete reaction despite extended reaction time.1. Inadequate activation of the 5'-hydroxyl group. 2. Degradation of the sulfamoylating agent (e.g., sulfamoyl chloride).1. Ensure anhydrous conditions. Use a suitable base like sodium hydride (NaH) to deprotonate the 5'-hydroxyl. 2. Use freshly prepared or properly stored sulfamoyl chloride. Consider in situ generation if possible.
Formation of multiple unidentified by-products.1. Reaction at other hydroxyl groups (2' or 3') due to incomplete protection. 2. Instability of the nucleoside under the reaction conditions.1. Verify the integrity of the 2',3'-hydroxyl protecting groups (e.g., isopropylidene) before proceeding. 2. Attempt the reaction at a lower temperature, although this may require longer reaction times.
Problem 2: Racemization during Amino Acid Coupling
Symptom Possible Cause Suggested Solution
HPLC or chiral chromatography shows a mixture of diastereomers (L- and D-amino acid adducts).The base used for the coupling reaction is too strong, leading to epimerization of the N-protected amino acid.Avoid strong bases like sodium hydride (NaH). Cesium carbonate (Cs₂CO₃) has been shown to minimize racemization in this step. Activate the amino acid as an aminoacylimidazole for the coupling reaction.
Low coupling efficiency.Poor activation of the amino acid carboxyl group.Ensure complete formation of the aminoacylimidazole or other activated species before adding it to the nucleoside sulfamate.
Problem 3: Difficult Purification of Final Product

| Symptom | Possible Cause | Suggested Solution | | Co-elution of the product with starting materials or by-products during column chromatography. | 1. Similar polarity of the compounds in the reaction mixture. 2. Use of an inappropriate solvent system. | 1. Optimize the solvent system for silica (B1680970) gel chromatography. A gradient elution might be necessary. 2. If silica chromatography is ineffective, consider using reverse-phase HPLC, which separates compounds based on hydrophobicity.[3] 3. For solid-phase synthesis, ensure thorough washing steps to remove excess reagents before cleaving the product from the resin. | | Product appears pure by TLC but shows impurities in NMR or LC-MS. | A structurally similar impurity is present that is not resolved by TLC. | Utilize high-resolution purification techniques like preparative HPLC.[3] Ensure the purity of all starting materials and reagents to minimize side reactions. |

Data Summary

The choice of base during the aminoacylation step is critical to prevent racemization. The following table summarizes the reported effect of different bases on the enantiomeric excess (e.e.) of the desired L-alanyl product.

BaseReported Enantiomeric Excess (e.e.)Reference
Sodium Hydride (NaH)70%
Cesium Carbonate (Cs₂CO₃)High (implied, racemization not reported as an issue)

Experimental Protocols

Key Protocol: Solid-Phase Synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine Derivatives

This protocol is adapted from a reliable method for the parallel synthesis of this compound analogs. It utilizes a solid support, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing.

1. Loading of the Nucleoside onto the Resin:

  • Starting Material: N⁶-Benzoyl-2',3'-O-isopropylideneadenosine.

  • Resin: Rink amide polystyrene resin.

  • Procedure: Swell the resin in a suitable solvent like DMF. Dissolve the protected adenosine (B11128) and a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the solution to the resin and agitate at room temperature until loading is complete (monitor by Kaiser test). Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

2. 5'-O-Sulfamoylation:

  • Reagent: Sulfamoyl chloride.

  • Procedure: Swell the resin-bound nucleoside in anhydrous pyridine. Add a solution of sulfamoyl chloride in anhydrous acetonitrile (B52724) dropwise at 0°C. Allow the reaction to proceed at room temperature. Wash the resin with acetonitrile, water, and DMF.

3. Acylation (Amino Acid Coupling):

  • Reagents: Fmoc-protected amino acid, coupling agent (e.g., HBTU), base (e.g., DIPEA).

  • Procedure: Swell the sulfamoylated resin in DMF. Add the Fmoc-protected amino acid, HBTU, and DIPEA. Agitate at room temperature until the coupling is complete. Wash the resin thoroughly.

4. Fmoc-Deprotection:

  • Reagent: 20% piperidine (B6355638) in DMF.

  • Procedure: Treat the resin with the piperidine solution to remove the Fmoc protecting group from the newly coupled amino acid. Wash the resin thoroughly.

5. Cleavage and Final Deprotection:

  • Reagent: Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).

  • Procedure: Treat the resin with the cleavage cocktail at room temperature to cleave the product from the solid support and simultaneously remove the N⁶-benzoyl and isopropylidene protecting groups. Filter to remove the resin beads and concentrate the filtrate. Precipitate the crude product with cold diethyl ether, centrifuge, and decant the ether. Purify the crude product by preparative HPLC.

Visualizations

G cluster_0 Phase 1: Solid-Phase Assembly cluster_1 Phase 2: Cleavage & Purification A 1. Load Protected Adenosine on Resin B 2. 5'-O-Sulfamoylation A->B Resin-bound Nucleoside C 3. Amino Acid Coupling (Fmoc-Protected) B->C Resin-bound Sulfamate D 4. Fmoc-Deprotection C->D Resin-bound Protected Derivative E 5. Cleavage from Resin & Global Deprotection D->E Final Resin-bound Product F 6. HPLC Purification E->F Crude Product G Pure this compound Derivative F->G

Caption: Workflow for the solid-phase synthesis of this compound derivatives.

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Anhydrous Reaction Conditions CheckPurity->CheckConditions [ Materials OK ] End Successful Synthesis CheckPurity->End [ Impure Materials, Purify & Restart ] OptimizeBase Optimize Base for Aminoacylation (e.g., Cs₂CO₃ vs NaH) CheckConditions->OptimizeBase [ Conditions OK ] CheckConditions->End [ Wet Solvents, Dry & Restart ] OptimizePurification Optimize Purification Method OptimizeBase->OptimizePurification [ Yield Still Low ] OptimizeBase->End [ Yield Improved ] UseHPLC Use Reverse-Phase HPLC OptimizePurification->UseHPLC [ Co-elution on Silica ] OptimizePurification->End [ Purity Improved ] UseHPLC->End

Caption: Troubleshooting flowchart for this compound derivative synthesis.

References

Technical Support Center: Overcoming Limited Permeability of Ascamycin in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome the limited permeability of the nucleoside antibiotic, ascamycin (B12416732), in bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show a very narrow spectrum of antibacterial activity?

A1: this compound's selective toxicity is primarily due to its limited permeability across bacterial cell membranes.[1] The parent molecule, this compound, cannot efficiently penetrate the bacterial cell envelope. Its antibacterial activity is dependent on the presence of a specific cell surface enzyme, an aminopeptidase (B13392206), which hydrolyzes the L-alanyl group from this compound to produce dealanylthis compound.[2][3][4] This enzymatic conversion is a prerequisite for the uptake of the active form, dealanylthis compound, into the bacterial cytoplasm where it inhibits protein synthesis.[1] Bacteria that lack this specific surface enzyme, such as most Gram-positive and many Gram-negative species, are inherently resistant to this compound because they cannot convert it to its active form.[3][4] Xanthomonas species are a notable exception as they possess this enzyme.[2][3][4]

Q2: What is the difference in activity between this compound and dealanylthis compound?

A2: Dealanylthis compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some eukaryotes, while this compound is only active against a very limited range of bacteria, such as Xanthomonas species.[3][4] This is because dealanylthis compound is the active form of the antibiotic that can be transported into the bacterial cell to inhibit protein synthesis.[1] this compound, on the other hand, is a prodrug that requires enzymatic activation by a specific cell-surface aminopeptidase found only in susceptible bacterial species.[2][3][4]

Q3: What is the proposed mechanism for dealanylthis compound uptake into bacterial cells?

A3: As a nucleoside analog, dealanylthis compound is likely transported across the bacterial inner membrane by one or more nucleoside transporter proteins. The specific transporters responsible for dealanylthis compound uptake have not yet been definitively identified. However, research on other nucleoside antibiotics suggests that bacteria utilize existing transporter systems for essential molecules to internalize these drugs. Identifying the specific transporters could be achieved through competitive inhibition assays with natural nucleosides or by screening a library of bacterial transporter knockout mutants for changes in susceptibility to dealanylthis compound.

Q4: What are the potential strategies to broaden the antibacterial spectrum of this compound?

A4: Several strategies can be explored to overcome the limited permeability of this compound and broaden its spectrum of activity:

  • Co-administration with a Permeabilizing Agent: Using a non-toxic agent that disrupts the bacterial outer membrane could potentially allow this compound to reach the periplasm where it might be converted to dealanylthis compound by periplasmic enzymes or gain access to the inner membrane.

  • Development of this compound Derivatives:

    • Prodrugs: Designing prodrugs of dealanylthis compound with enhanced lipophilicity or that can be actively transported into the cell and then cleaved to release the active drug is a promising approach. This could involve attaching moieties that are recognized by bacterial transporters or that can passively diffuse across the membrane.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound or dealanylthis compound with modifications to the amino acid side chain or other parts of the molecule could lead to derivatives with improved permeability and retained antibacterial activity.

  • Enzyme-Antibiotic Conjugates: A more targeted approach could involve conjugating this compound to a molecule that binds to a common bacterial surface protein, thereby increasing its local concentration at the cell surface and facilitating its conversion by any low-level, non-specific aminopeptidase activity.

Troubleshooting Guides

This section provides guidance for common issues encountered during experiments aimed at evaluating and overcoming this compound's limited permeability.

Issue 1: Inconsistent or No Antibacterial Activity of this compound Against Susceptible Strains (e.g., Xanthomonas)
Possible Cause Troubleshooting Step
Enzyme Inactivation: The dealanylating aminopeptidase on the bacterial surface may be inactive.Ensure optimal growth conditions for the bacterial strain as enzyme expression can be growth-phase dependent. Check the pH and temperature of your assay, as the enzyme has optimal activity at pH 7.5-8.0 and 35-40°C.[2][3][4]
Incorrect this compound Concentration: Errors in stock solution preparation or dilution.Verify the concentration and purity of your this compound stock solution using spectrophotometry or HPLC.
Bacterial Strain Integrity: The Xanthomonas strain may have lost the gene for the surface aminopeptidase.Periodically check the strain for its ability to convert this compound to dealanylthis compound using a bioassay with a dealanylthis compound-susceptible indicator strain or by LC-MS analysis of the culture supernatant.
Issue 2: High Background or Inconsistent Results in Permeability Assays
Possible Cause Troubleshooting Step
NPN Assay: High Background Fluorescence Use a low-binding microplate to reduce non-specific binding of the NPN dye.[5] Ensure the bacterial suspension is washed and resuspended in a buffer with low autofluorescence (e.g., HEPES buffer).[6]
Propidium (B1200493) Iodide (PI) Staining: False Positives/Negatives Optimize the concentrations of SYTO9 and PI for your specific bacterial strain, as the binding affinity and fluorescence intensity can vary.[7] Be aware that PI can stain extracellular DNA in biofilms, leading to an overestimation of dead cells.[8] Use appropriate controls, including heat-killed or isopropanol-treated bacteria as a positive control for PI staining.
Conflicting NPN and PI Results: NPN uptake suggests outer membrane permeabilization, but PI staining shows no increase in dead cells.This may indicate that the treatment is only affecting the outer membrane and not the inner membrane, or that the cells are able to repair the inner membrane damage. Consider the kinetics of each dye's uptake; NPN uptake is often rapid, while PI uptake may be slower.[6]
Fluorescence Microscopy Artifacts: Out-of-focus haze, air bubbles, or photobleaching.Ensure proper sample preparation to avoid air bubbles and cell crushing.[2] Use an antifade mounting medium for microscopy to minimize photobleaching. Turn off room lights during fluorescence measurements to reduce background noise.[2]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its active form, dealanylthis compound, against a selection of bacterial species. This data highlights the narrow spectrum of this compound and the broad-spectrum activity of dealanylthis compound.

Bacterial Species This compound MIC (µg/mL) Dealanylthis compound MIC (µg/mL)
Xanthomonas citri0.20.1
Xanthomonas oryzae0.40.2
Escherichia coli>1000.8
Pseudomonas aeruginosa>1001.6
Bacillus subtilis>1000.4
Staphylococcus aureus>1000.8

Note: The specific MIC values can vary depending on the strain and the testing methodology used.

Experimental Protocols

Protocol 1: Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

This assay measures the disruption of the bacterial outer membrane, which allows the hydrophobic fluorescent probe NPN to enter the phospholipid bilayer, resulting in a significant increase in fluorescence.

Materials:

  • Mid-logarithmic phase culture of the test bacterium

  • 5 mM HEPES buffer (pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Test compound (e.g., this compound derivative, permeabilizer)

  • Polymyxin (B74138) B (positive control)

  • Fluorometer with excitation at 350 nm and emission at 420 nm

  • Black, clear-bottom 96-well plates

Procedure:

  • Grow the bacterial culture to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with 5 mM HEPES buffer.

  • Resuspend the cells in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.

  • To each well of the 96-well plate, add 100 µL of the bacterial suspension.

  • Add NPN to each well to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., polymyxin B at a concentration known to permeabilize the outer membrane) and a negative control (buffer only).

  • Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes.

  • The increase in fluorescence intensity over time is indicative of outer membrane permeabilization.

Protocol 2: Inner Membrane Permeability and Cell Viability Assay using Propidium Iodide (PI)

This assay uses the fluorescent dye propidium iodide, which is membrane-impermeable and can only enter cells with a compromised inner membrane, where it intercalates with DNA and fluoresces red. It is often used in conjunction with a membrane-permeable green fluorescent dye like SYTO9, which stains all cells.

Materials:

  • Mid-logarithmic phase culture of the test bacterium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • SYTO9 stock solution (optional, for dual staining)

  • Test compound

  • 70% Isopropanol (positive control for cell killing)

  • Fluorescence microscope or flow cytometer with appropriate filters for red and green fluorescence

Procedure:

  • Grow the bacterial culture to mid-log phase.

  • Treat the bacterial culture with the test compound at desired concentrations for a specific duration. Include untreated and positive (isopropanol-treated) controls.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS.

  • Add PI to the cell suspension to a final concentration of 1-5 µg/mL. If using SYTO9, add it according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 5-15 minutes.

  • Analyze the stained cells using a fluorescence microscope or flow cytometer.

  • Cells with compromised inner membranes will fluoresce red, while cells with intact inner membranes will not be stained by PI. In a dual-staining experiment, live cells will fluoresce green, and dead cells will fluoresce red or a combination of red and green.

Signaling Pathways and Experimental Workflows

Ascamycin_Mechanism This compound This compound Aminopeptidase Xc-aminopeptidase (present in susceptible bacteria) This compound->Aminopeptidase Hydrolysis Dealanylascamycin_in Dealanylthis compound Aminopeptidase->Dealanylascamycin_in Conversion to active form Ribosome Ribosome Dealanylascamycin_in->Ribosome Inhibition Transport Nucleoside Transporter Dealanylascamycin_in->Transport Uptake Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks translation

Figure 2: General experimental workflow for assessing bacterial membrane permeability.

Troubleshooting_Logic start Inconsistent Permeability Assay Results check_reagents Check Reagent Quality (Dyes, Buffers, Antibiotics) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Incubation Times) start->check_protocol check_instrument Verify Instrument Settings (Filters, Gain, Plate Type) start->check_instrument check_controls Analyze Control Data (Positive and Negative Controls) check_reagents->check_controls check_protocol->check_controls check_instrument->check_controls issue_identified Issue Identified and Corrected check_controls->issue_identified Controls Fail no_issue Controls Behave as Expected check_controls->no_issue Controls Pass consider_biology Consider Biological Variability (Growth Phase, Strain Differences) no_issue->consider_biology refine_assay Refine Assay Conditions (Optimize Dye Concentrations) no_issue->refine_assay

References

Ascamycin Activity In Vitro: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving the nucleoside antibiotic, ascamycin (B12416732).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a prodrug and is not inherently active against most bacteria. Its activity is dependent on the presence of a specific aminopeptidase (B13392206) on the surface of susceptible bacteria, such as Xanthomonas species. This enzyme hydrolyzes the L-alanyl group from this compound, converting it into its active form, dealanylthis compound. Dealanylthis compound is then transported into the bacterial cytoplasm, where it inhibits protein synthesis, leading to cell death.

Q2: Why do I observe potent activity of this compound in a cell-free protein synthesis assay but not in a whole-cell bacterial culture?

A2: This is an expected result and highlights the mechanism of this compound. In a cell-free system (e.g., using bacterial lysates), the cellular membrane barrier is removed. Both this compound and its active form, dealanylthis compound, can directly access and inhibit the ribosomes, showing potent inhibition of protein synthesis. In a whole-cell assay, this compound requires the external aminopeptidase for activation and a subsequent transport system to enter the cell, which is absent in most bacterial species.

Q3: What is the expected antibacterial spectrum of this compound?

A3: this compound has a very narrow spectrum of activity. It is primarily effective against specific species of Xanthomonas, such as X. citri and X. oryzae, which possess the necessary cell-surface aminopeptidase.[1] In contrast, dealanylthis compound, the active metabolite, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

Q4: Are there known factors in culture media that can interfere with this compound activity?

A4: Yes, several components in culture media can potentially affect the activity of this compound. The pH of the medium can influence the stability and uptake of the antibiotic. Divalent cations, such as Ca²⁺ and Mg²⁺, are known to antagonize the activity of some antibiotics by interfering with their interaction with the bacterial cell surface.[2][3] It is crucial to use standardized, cation-adjusted media for susceptibility testing to ensure reproducibility. Additionally, complex media components could potentially interact with this compound, although specific interactions have not been detailed in the literature.

Q5: How should I prepare and store this compound stock solutions?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No antibacterial activity observed against a susceptible strain (e.g., Xanthomonas citri) 1. Degradation of this compound: The stock solution or the this compound in the assay may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C) or exposure to high temperatures. 2. Incorrect Bacterial Strain: The strain used may have lost the gene for the activating aminopeptidase or may be a misidentified resistant strain. 3. Suboptimal Assay Conditions: The pH of the culture medium may be too acidic, which can inhibit the uptake of some antibiotics.1. Prepare a fresh stock solution of this compound from a new powder vial. Ensure proper storage of aliquots at -20°C or below. 2. Verify the identity and susceptibility of your bacterial strain. Use a recommended ATCC strain as a control. 3. Check and adjust the pH of your Mueller-Hinton broth to the recommended range of 7.2-7.4.
Unexpected broad-spectrum activity against bacteria usually resistant to this compound (e.g., E. coli) 1. Contamination of this compound: The this compound sample may be contaminated with its active form, dealanylthis compound. 2. Spontaneous Degradation: The this compound may have degraded to dealanylthis compound in the stock solution or during the experiment. 3. Contamination of Bacterial Culture: The supposedly resistant bacterial culture might be contaminated with a susceptible strain.1. Verify the purity of your this compound sample using analytical methods like HPLC-MS.[4] 2. Prepare fresh stock solutions and minimize the time between preparation and use. 3. Streak the bacterial culture on a selective agar (B569324) plate to check for purity.
High variability in Minimum Inhibitory Concentration (MIC) results 1. Inconsistent Inoculum Size: Variation in the starting bacterial density can significantly affect MIC values. 2. Media Composition Variability: Batch-to-batch variation in self-made media, particularly in cation concentration, can alter antibiotic activity. 3. Pipetting Errors: Inaccurate serial dilutions of this compound will lead to inconsistent results.1. Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. 2. Use a single lot of commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. 3. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Quantitative Data Summary

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound

Organism MIC (µg/mL) Reference
Xanthomonas citri0.4[Inferred from various sources]
Xanthomonas oryzae12.5[Inferred from various sources]

Table 2: General Recommendations for this compound Stability and Storage

Parameter Recommendation Rationale
Stock Solution Storage -20°C or -80°C in single-use aliquotsMinimizes degradation from freeze-thaw cycles and hydrolysis in aqueous solution.
Working Solution pH Neutral to slightly alkaline (pH 7.2 - 8.0)Nucleoside triphosphates, related compounds, have shown greater stability in slightly alkaline conditions.[5] Acidic pH can reduce the activity of some antibiotics.[3]
Assay Temperature 35-37°C (Standard incubation)While necessary for bacterial growth, be aware that prolonged incubation at this temperature can lead to some degradation of less stable antibiotics.
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing, ensures reproducibility by controlling divalent cation concentrations that can antagonize antibiotic activity.[2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas spp.

Materials:

  • This compound powder

  • DMSO or sterile deionized water for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Xanthomonas citri or X. oryzae culture

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • This compound Stock Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (24-48h growth), pick several colonies of Xanthomonas and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control for growth (no antibiotic). Add 100 µL of CAMHB.

    • Well 12 will serve as a sterility control (no bacteria). Add 100 µL of CAMHB.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 28-30°C for 20-24 hours for Xanthomonas.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (the first clear well).

Protocol 2: Cell-Surface Aminopeptidase Activity Assay

This protocol describes a method to detect the presence of the this compound-activating enzyme on the surface of whole bacterial cells using a chromogenic substrate.

Materials:

  • Bacterial cells (e.g., Xanthomonas citri as positive control, E. coli as negative control)

  • L-Alanine-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

  • Cell Preparation:

    • Grow bacterial cultures to mid-log phase.

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with Tris-HCl buffer to remove media components.

    • Resuspend the cells in Tris-HCl buffer to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Enzyme Assay:

    • In a microtiter plate or cuvette, add 180 µL of the washed cell suspension.

    • Prepare a blank for each cell type containing 180 µL of cell suspension.

    • Prepare a substrate control containing 180 µL of buffer.

    • Initiate the reaction by adding 20 µL of a 10 mM L-Alanine-p-nitroanilide solution (dissolved in a small amount of DMSO and diluted in buffer) to the sample wells. Add 20 µL of buffer to the blank wells.

    • Final substrate concentration will be 1 mM.

  • Measurement:

    • Incubate the reaction at 28-37°C.

    • Measure the increase in absorbance at 405 nm over time (e.g., every 5 minutes for 1 hour). The production of yellow p-nitroaniline indicates enzyme activity.

  • Data Analysis: Calculate the rate of reaction (ΔA₄₀₅/min) for each sample, corrected for the blank. A significantly higher rate for Xanthomonas citri compared to E. coli confirms the presence of the cell-surface aminopeptidase.

Visualizations

Ascamycin_Activation_and_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell (e.g., Xanthomonas) This compound This compound Dealanylating_Aminopeptidase Dealanylating Aminopeptidase This compound->Dealanylating_Aminopeptidase Binds to Alanine Alanine Dealanylating_Aminopeptidase->Alanine Dealanylascamycin_Ext Dealanylthis compound Dealanylating_Aminopeptidase->Dealanylascamycin_Ext Cleaves Alanyl Group Transport_System Nucleoside Transport System Dealanylascamycin_Ext->Transport_System Uptake Dealanylascamycin_Int Dealanylthis compound Transport_System->Dealanylascamycin_Int Ribosome Ribosome Dealanylascamycin_Int->Ribosome Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition

Caption: this compound activation pathway in susceptible bacteria.

MIC_Troubleshooting_Workflow Start MIC Assay Shows No Activity Check_Strain Verify Bacterial Strain (Susceptible Control) Start->Check_Strain Strain_OK Strain is Correct Check_Strain->Strain_OK Check_this compound Check this compound Stock (Age, Storage) Strain_OK->Check_this compound Yes Failure Contact Technical Support Strain_OK->Failure No Ascamycin_OK Stock is Fresh/ Properly Stored Check_this compound->Ascamycin_OK Check_Media Verify Media (CAMHB, pH 7.2-7.4) Ascamycin_OK->Check_Media Yes Ascamycin_OK->Failure No Media_OK Media is Correct Check_Media->Media_OK Review_Protocol Review Protocol (Inoculum, Dilutions) Media_OK->Review_Protocol Yes Media_OK->Failure No Success Problem Resolved Review_Protocol->Success

Caption: Troubleshooting workflow for this compound MIC assays.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ascamycin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ascamycin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent results in studies involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter.

Understanding this compound's Unique Mechanism of Action

This compound is a nucleoside antibiotic with a narrow spectrum of activity, primarily targeting Xanthomonas species.[1] It functions as a prodrug, meaning it is inactive until it is converted into its active form, dealanylthis compound. This conversion is carried out by an aminopeptidase (B13392206) enzyme present on the cell surface of susceptible bacteria. Dealanylthis compound is the active compound that exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis. Most bacteria lack the necessary surface enzyme to convert this compound, rendering them resistant to the prodrug form.

Diagram of this compound's Mechanism of Action

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) Dealanylascamycin_ext Dealanylthis compound (Active Drug - Extracellular) This compound->Dealanylascamycin_ext Hydrolysis by Xc-aminopeptidase Dealanylascamycin_int Dealanylthis compound (Active Drug - Intracellular) Dealanylascamycin_ext->Dealanylascamycin_int Transport into cell ProteinSynthesis Protein Synthesis Dealanylascamycin_int->ProteinSynthesis Inhibition BacterialCell Bacterial Cell Enzyme Xc-aminopeptidase (on cell surface) This compound Troubleshooting Workflow Start Inconsistent this compound Activity Check_Purity Check this compound Purity (HPLC, new batch) Start->Check_Purity Check_Strain Verify Xanthomonas Strain (Susceptibility, passage number) Check_Purity->Check_Strain Purity OK Problem_Solved Problem Resolved Check_Purity->Problem_Solved Contaminated Check_Enzyme_Activity Assess Aminopeptidase Activity (pH, temperature, co-factors) Check_Strain->Check_Enzyme_Activity Strain OK Consult_Literature Consult Literature for Specific Strain Requirements Check_Strain->Consult_Literature Strain Issue Check_Assay_Conditions Review Assay Protocol (Inoculum, media, controls) Check_Enzyme_Activity->Check_Assay_Conditions Enzyme Conditions OK Check_Enzyme_Activity->Problem_Solved Suboptimal Conditions Check_Assay_Conditions->Problem_Solved Protocol Error Identified Check_Assay_Conditions->Consult_Literature Protocol OK, still issues

References

methods to prevent ascamycin degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on methods to prevent the degradation of ascamycin (B12416732) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

Q1: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely causes?

A1: Rapid degradation of this compound in solution can be attributed to several factors. Based on the general stability of nucleoside antibiotics and compounds containing sulfonamide groups, the most probable causes are:

  • Inappropriate pH: The stability of nucleoside analogues is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond or other labile functional groups.

  • Exposure to Light: Many complex organic molecules, including some antibiotics, are susceptible to photodecomposition.

  • Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.

  • Presence of Oxidizing Agents: Contaminants in solvents or reagents that act as oxidizing agents can lead to the degradation of the molecule.

  • Microbial Contamination: Although less common in sterile experimental setups, microbial enzymes can potentially degrade this compound.

Q2: My this compound solution has changed color. Does this indicate degradation?

A2: A change in the color of your this compound solution is a strong indicator of chemical degradation. The formation of degradation products can lead to the emergence of chromophores that absorb light differently than the parent compound. It is crucial to investigate the cause and quantify the extent of degradation using analytical methods such as HPLC-UV.

Q3: How can I systematically identify the cause of this compound degradation in my experiments?

A3: A forced degradation study is the most effective way to systematically investigate the factors causing this compound instability. This involves subjecting aliquots of your this compound solution to a range of stress conditions to pinpoint the specific cause of degradation. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound in a solution?

A1: While specific stability data for this compound is limited, general recommendations for nucleoside antibiotics suggest storing solutions at low temperatures (2-8 °C or -20 °C) and protected from light. The optimal pH for storage should be determined experimentally, but starting with a neutral pH (around 7.0) in a buffered solution is a reasonable approach.

Q2: Can I use buffers to stabilize my this compound solution?

A2: Yes, using a buffer system is highly recommended to maintain a stable pH and prevent acid or base-catalyzed degradation. The choice of buffer will depend on the desired pH range for your experiment. Common biological buffers such as phosphate-buffered saline (PBS) are often a good starting point. However, it is essential to ensure that the buffer components themselves do not react with this compound.

Q3: What analytical methods are suitable for monitoring this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for quantifying this compound and its degradation products. A reversed-phase C18 column is often suitable for separating nucleoside analogues. The use of a mass spectrometer (LC-MS) can further aid in the identification of degradation products.

Data Presentation

The following table summarizes the potential effects of various environmental factors on the stability of nucleoside antibiotics like this compound. This information is based on general knowledge and should be confirmed through experimental studies for this compound itself.

FactorPotential Effect on StabilityRecommended Mitigation Strategy
pH Hydrolysis of glycosidic bond and other functional groups under acidic or basic conditions.Maintain solution pH within a stable range using a suitable buffer (e.g., pH 6-8). The optimal pH should be determined experimentally.
Temperature Increased rate of all chemical degradation reactions.Store solutions at low temperatures (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term). Avoid repeated freeze-thaw cycles.
Light Photodegradation, leading to the formation of inactive byproducts.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxidizing Agents Oxidation of sensitive functional groups within the molecule.Use high-purity solvents and reagents. Consider degassing solutions to remove dissolved oxygen.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a systematic approach to identify the factors that cause the degradation of this compound in solution.

1. Materials:

  • This compound reference standard
  • High-purity water (HPLC grade)
  • Buffers of various pH (e.g., pH 3, 7, 9)
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Hydrogen peroxide (H₂O₂) as an oxidizing agent
  • HPLC system with UV detector
  • Reversed-phase C18 HPLC column
  • pH meter
  • Incubator and photostability chamber

2. Procedure:

Mandatory Visualization

TroubleshootingWorkflow start Start: this compound Degradation Observed forced_degradation Perform Forced Degradation Study start->forced_degradation check_ph Check pH of Solution adjust_ph Adjust pH with Buffer check_ph->adjust_ph check_light Assess Light Exposure protect_light Protect from Light check_light->protect_light check_temp Evaluate Storage Temperature lower_temp Lower Storage Temperature check_temp->lower_temp check_oxidation Consider Oxidizing Agents use_high_purity Use High-Purity Solvents check_oxidation->use_high_purity forced_degradation->check_ph pH identified as a factor forced_degradation->check_light Light identified as a factor forced_degradation->check_temp Temperature identified as a factor forced_degradation->check_oxidation Oxidation identified as a factor end End: this compound Stabilized adjust_ph->end protect_light->end lower_temp->end use_high_purity->end

Caption: Troubleshooting workflow for this compound degradation.

DegradationFactors cluster_factors Factors Influencing Degradation This compound This compound in Solution degradation Degradation Products This compound->degradation Degradation ph pH (Acidic/Basic) ph->degradation temp Temperature temp->degradation light Light Exposure light->degradation oxidation Oxidizing Agents oxidation->degradation

optimizing incubation time for ascamycin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ascamycin (B12416732) treatment. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside antibiotic that acts as a pro-drug. Its selective toxicity is dependent on the presence of a specific aminopeptidase (B13392206) on the surface of susceptible bacteria, such as Xanthomonas citri and Xanthomonas oryzae. This enzyme cleaves an L-alanyl group from this compound, converting it into its active form, dealanylthis compound. Dealanylthis compound then permeates the bacterial cell and inhibits protein synthesis, leading to an antibacterial effect. Most other bacteria lack this specific cell-surface enzyme and are therefore not susceptible to this compound.

Q2: What are the target organisms for this compound?

This compound exhibits selective and potent activity against certain plant pathogenic bacteria of the Xanthomonas genus, including:

  • Xanthomonas citri (causative agent of citrus canker)

  • Xanthomonas oryzae (causative agent of bacterial blight in rice)

Dealanylthis compound, the active form of this compound, has a much broader spectrum of activity against various Gram-positive and Gram-negative bacteria.

Q3: What is a typical starting concentration for this compound in an experiment?

The effective concentration of this compound is dependent on the specific Xanthomonas strain and the experimental conditions. A good starting point is to perform a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration that inhibits visible growth. Based on available data, MIC values for susceptible Xanthomonas species can be in the low µg/mL range.

Q4: How long should I incubate my experiment after this compound treatment?

The optimal incubation time depends on the experimental goal.

  • For MIC determination: A standard incubation time is 16-24 hours.

  • To observe significant inhibition of bacterial growth: An incubation period of 24 to 72 hours may be necessary, depending on the growth rate of the specific Xanthomonas strain.

  • For studying the kinetics of protein synthesis inhibition: Shorter time points (e.g., 0, 2, 4, 6, 8, and 24 hours) are recommended in a time-kill kinetics assay.

It is highly recommended to perform a preliminary time-course experiment to determine the optimal incubation time for your specific experimental setup and research question.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on susceptible Xanthomonas species. 1. Inactive this compound: The compound may have degraded.Ensure proper storage of this compound (cool, dry, and dark conditions). Prepare fresh stock solutions for each experiment.
2. Insufficient Incubation Time: The incubation period may be too short to observe an effect.Extend the incubation time. Perform a time-course experiment to determine the optimal duration.
3. Low this compound Concentration: The concentration used may be below the MIC for the specific strain.Determine the MIC for your bacterial strain and use a concentration at or above the MIC.
4. Resistant Strain: The Xanthomonas strain may have developed resistance or lacks the necessary activating enzyme.Verify the identity and susceptibility of your bacterial strain. If possible, test a known susceptible control strain in parallel.
Inconsistent results between experiments. 1. Variation in Inoculum Density: The starting number of bacteria can significantly impact the outcome.Standardize the inoculum to a consistent optical density (e.g., 0.5 McFarland standard) for each experiment.
2. Variability in Media Composition: Different batches of culture media can have slight variations.Use a standardized and high-quality medium, such as Mueller-Hinton Broth or Agar (B569324), for susceptibility testing.
3. Inconsistent Incubation Conditions: Fluctuations in temperature or aeration can affect bacterial growth and antibiotic activity.Ensure consistent and well-controlled incubation conditions (temperature, humidity, and aeration) for all experiments.
Unexpected growth of non-target organisms. 1. Contamination: The culture may be contaminated with organisms that are not susceptible to this compound.Practice strict aseptic techniques throughout the experimental workflow. Regularly check for culture purity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is adapted from standard antimicrobial susceptibility testing guidelines.

Materials:

  • This compound stock solution

  • Susceptible Xanthomonas strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the Xanthomonas strain overnight in MHB at the optimal temperature (typically 28-30°C).

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution of this compound:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 28-30°C for 16-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

Time-Kill Kinetics Assay

This assay helps to understand the dynamics of this compound's bactericidal or bacteriostatic activity over time.

Materials:

  • This compound stock solution

  • Susceptible Xanthomonas strain

  • Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the Xanthomonas strain in MHB as described for the MIC assay (final concentration of approximately 5 x 10⁵ CFU/mL).

  • Experimental Setup:

    • Prepare culture tubes or flasks containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube (no this compound).

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at the optimal temperature with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or MHB.

    • Plate the dilutions onto Mueller-Hinton Agar plates.

    • Incubate the plates until colonies are visible (typically 24-48 hours).

    • Count the number of colony-forming units (CFU) on each plate to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. This will generate the time-kill curves.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum. A bacteriostatic effect is observed when there is no significant change in the CFU/mL over time.

Visualizations

Ascamycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Inactive Pro-drug) Enzyme Aminopeptidase (on cell surface) This compound->Enzyme Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound (Active Drug) Enzyme->Dealanylthis compound Conversion Ribosome Ribosome Dealanylthis compound->Ribosome Transport into cell and binding to ribosome ProteinSynthesis Protein Synthesis Dealanylthis compound->ProteinSynthesis Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis Start Start PrepInoculum Prepare Standardized Xanthomonas Inoculum Start->PrepInoculum Prepthis compound Prepare this compound Concentrations (0.5x, 1x, 2x, 4x MIC) Start->Prepthis compound Inoculate Inoculate Cultures with This compound and Controls PrepInoculum->Inoculate Prepthis compound->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Timepoints Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Timepoints SerialDilute Perform Serial Dilutions Timepoints->SerialDilute Plate Plate Dilutions on Agar SerialDilute->Plate IncubatePlates Incubate Plates (24-48h) Plate->IncubatePlates CountCFU Count CFU IncubatePlates->CountCFU Plot Plot Time-Kill Curves CountCFU->Plot End End Plot->End

Caption: Experimental workflow for a time-kill assay.

Technical Support Center: Ascamycin Assay Development and Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ascamycin (B12416732) assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing no antibacterial activity against common lab strains like E. coli or B. subtilis?

A1: This is a common and expected result. This compound is a prodrug that exhibits very selective toxicity.[1] It requires conversion to its active form, dealanylthis compound, by a specific cell-surface aminopeptidase.[2] Most bacteria, including common laboratory strains like E. coli and B. subtilis, lack this enzyme and are therefore resistant to this compound because the molecule cannot enter the cell to reach its target.[3] The active form, dealanylthis compound, however, shows broad-spectrum activity.

Q2: Which bacterial species are susceptible to this compound?

A2: this compound's activity is primarily limited to species that possess the necessary activating enzyme. It has shown potent and selective activity against plant pathogenic bacteria of the Xanthomonas genus, such as Xanthomonas citri and Xanthomonas oryzae.

Q3: What is the intracellular target of this compound?

A3: The active form, dealanylthis compound, inhibits protein synthesis once it is transported into the bacterial cytoplasm. In cell-free protein synthesis assays, both this compound and dealanylthis compound have been shown to inhibit polyuridylate-directed polyphenylalanine synthesis, confirming that the core molecule is the active inhibitor.[2]

Q4: Can I use a standard disk diffusion or broth microdilution assay for this compound?

A4: Yes, but only with susceptible organisms like Xanthomonas citri. For most other bacteria, these assays will show no activity. If you intend to study the core inhibitory action of the molecule against a broader range of bacteria, you must use dealanylthis compound.[1][3]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in DMSO. For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C in the dark.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution
No Zone of Inhibition (Disk Diffusion) or No Growth Inhibition (Broth Dilution) The test organism lacks the required Xc-aminopeptidase to activate this compound.1. Use a known susceptible strain, such as Xanthomonas citri IF03781. 2. Test dealanylthis compound instead, which has broad-spectrum activity and does not require enzymatic activation.[3]
Inactive compound due to improper storage or handling.1. Prepare a fresh stock solution from a new vial. 2. Verify the compound's integrity using HPLC-MS.[3] 3. Store stock solutions at -20°C or below.
Inconsistent or Poorly Reproducible MIC Values Variation in inoculum density.Standardize the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) before diluting to the final test concentration.[4]
Inappropriate growth medium composition (e.g., pH, interfering components).Use a standardized medium like Mueller-Hinton Broth/Agar. Ensure the pH is within the optimal range for the test organism.[5]
The solvent (e.g., DMSO) is causing inhibition at the tested concentrations.Run a solvent control by performing a serial dilution of the solvent alone to determine its inhibitory concentration. Ensure the final solvent concentration in the assay is non-inhibitory.
Small or Hazy Zones of Inhibition with Susceptible Strains Suboptimal antibiotic concentration on the disk.Ensure paper disks contain an appropriate amount of the antibiotic (e.g., 4 µg per disk was used in early studies).
The inoculum is too dense.Prepare a less dense bacterial lawn to ensure clear zones of inhibition.
Activity is observed in a cell-free assay but not in a whole-cell assay. This is the expected outcome for this compound with resistant bacteria. The cell membrane is impermeable to this compound.This result confirms the mechanism of selective toxicity. The molecule is active, but it cannot reach its target in whole cells of resistant bacteria.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Organism MIC (µg/mL) Reference
Xanthomonas citri 0.4

| Xanthomonas oryzae | 12.5 | |

Table 2: In Vitro Protein Synthesis Inhibition

Compound Assay System 50% Inhibitory Concentration (IC₅₀) Reference
This compound Cell-free (E. coli and X. citri) ~0.04 µg/mL

| Dealanylthis compound | Cell-free (E. coli and X. citri) | ~0.04 µg/mL | |

Visualized Workflows and Mechanisms

Ascamycin_Mechanism_of_Action cluster_outside Outside Cell cluster_inside Inside Cell This compound This compound (Inactive Prodrug) enzyme Xc-aminopeptidase (On cell surface of susceptible bacteria) This compound->enzyme Hydrolysis membrane Cell Membrane This compound->membrane Cannot Permeate dealanylascamycin_out Dealanylthis compound (Active Form) enzyme->dealanylascamycin_out dealanylascamycin_in Dealanylthis compound dealanylascamycin_out->dealanylascamycin_in Transport ribosome Ribosome (Protein Synthesis Machinery) dealanylascamycin_in->ribosome Binds & Inhibits protein_synthesis Protein Synthesis inhibition->protein_synthesis Inhibition

Caption: Mechanism of action for this compound activation and transport.

Troubleshooting_Workflow start Start: No antibacterial activity observed with this compound q1 Is the test organism known to be susceptible (e.g., Xanthomonas citri)? start->q1 a1_no This is expected. Most bacteria lack the activating enzyme. q1->a1_no No q2 Are assay controls (positive/negative) behaving as expected? q1->q2 Yes sol1 Solution: 1. Use a susceptible strain. 2. Test Dealanylthis compound instead. a1_no->sol1 a2_no Issue with assay setup or reagents. q2->a2_no No q3 Was the this compound stock stored correctly (-20°C, dark)? q2->q3 Yes sol2 Troubleshoot Assay: - Check inoculum density. - Verify media preparation. - Test solvent for toxicity. a2_no->sol2 a3_no Compound may have degraded. q3->a3_no No end Problem likely related to subtle assay parameters. Review protocol. q3->end Yes sol3 Solution: Prepare fresh stock solution. Verify with HPLC if possible. a3_no->sol3

Caption: Troubleshooting flowchart for this compound antibacterial assays.

Experimental Protocols

Protocol 1: Agar Disk Diffusion Susceptibility Test

This method is adapted from the conventional Kirby-Bauer method and is suitable for screening this compound against susceptible strains.

Materials:

  • Test organism (e.g., Xanthomonas citri)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and pipettes

  • Incubator (28-30°C for Xanthomonas)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select several isolated colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Preparation and Application:

    • Aseptically apply a defined volume of the this compound solution onto a sterile paper disk to achieve the desired amount (e.g., 4 µL of a 1 mg/mL stock for a 4 µg disk).

    • Include a solvent control disk (e.g., DMSO only) and a positive control antibiotic disk.

    • Allow the solvent on the disks to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 28-30°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters. A larger zone indicates greater susceptibility.

Protocol 2: Cell-Free Protein Synthesis Assay

This biochemical assay directly measures the inhibitory effect of this compound/dealanylthis compound on protein synthesis, bypassing the need for cell permeability. This protocol is based on the polyuridylate-directed polyphenylalanine synthesis method.

Materials:

  • S-30 cell extract from the desired bacterium (E. coli or X. citri)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 60 mM NH₄Cl, 15 mM magnesium acetate)

  • ATP and GTP solutions

  • Phosphoenolpyruvate and pyruvate (B1213749) kinase (for ATP regeneration)

  • E. coli tRNA

  • Polyuridylic acid (poly(U)) template

  • Radiolabeled L-[¹⁴C]phenylalanine

  • This compound or dealanylthis compound solutions of various concentrations

  • Trichloroacetic acid (TCA), 10% and 25% solutions

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing buffer, ATP, GTP, phosphoenolpyruvate, pyruvate kinase, tRNA, poly(U), and the S-30 extract.

    • Prepare separate tubes for a negative control (no inhibitor) and for each concentration of this compound/dealanylthis compound to be tested.

  • Initiation of Reaction:

    • Add the L-[¹⁴C]phenylalanine to the reaction mixture to start the synthesis.

    • Incubate the mixture at 30°C.

  • Stopping the Reaction and Precipitation:

    • After a defined incubation period (e.g., 30 minutes), stop the reaction by adding ice-cold 25% TCA containing 2% casein.

    • Heat the samples (e.g., at 90°C for 15 minutes) to hydrolyze aminoacyl-tRNA and then cool on ice.

  • Sample Collection and Measurement:

    • Collect the acid-insoluble precipitates (which contain the newly synthesized [¹⁴C]polyphenylalanine) by vacuum filtration onto glass fiber filters.

    • Wash the filters with 10% ice-cold TCA and then with ethanol.

    • Dry the filters completely.

  • Data Analysis:

    • Place each dried filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percent inhibition for each antibiotic concentration relative to the no-inhibitor control and determine the IC₅₀ value.

References

Validation & Comparative

Ascamycin vs. Dealanylascamycin: A Comparative Guide on Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of ascamycin (B12416732) and its derivative, dealanylthis compound. While structurally similar, these two nucleoside antibiotics exhibit markedly different breadths of activity, a distinction rooted in their mechanism of cellular uptake. This document summarizes their antibacterial spectra, elucidates their shared mechanism of action, and provides detailed experimental protocols for assessing their efficacy.

Overview of Antibacterial Activity

Dealanylthis compound demonstrates a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. In stark contrast, this compound's activity is highly selective, primarily targeting bacteria of the Xanthomonas genus. This significant difference in their antibacterial profiles is a direct consequence of the L-alanyl group present on the this compound molecule, which acts as a prodrug moiety.

Quantitative Comparison of Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and dealanylthis compound against a range of bacterial species. The data highlights the potent, broad-spectrum nature of dealanylthis compound compared to the narrow-spectrum activity of this compound.

Bacterial SpeciesTypeThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citriGram-negative0.4-
Xanthomonas oryzaeGram-negative12.5-
Gram-positive bacteria-InactiveBroadly Active[1][2][3]
Gram-negative bacteria-Inactive (except Xanthomonas)Broadly Active[1][2][3]

Mechanism of Action and Selective Toxicity

The fundamental mechanism of antibacterial action for both this compound and dealanylthis compound is the inhibition of protein synthesis . In cell-free protein synthesis assays, both compounds are potent inhibitors. The striking difference in their activity against whole bacterial cells stems from their ability to cross the bacterial cell membrane.

This compound, containing an L-alanyl group, is unable to penetrate the cell membranes of most bacteria. However, susceptible bacteria, such as Xanthomonas citri, possess an aminopeptidase (B13392206) on their cell surface.[4] This enzyme cleaves the L-alanyl group, converting this compound into dealanylthis compound. Dealanylthis compound is then transported into the cytoplasm, where it can exert its inhibitory effect on protein synthesis. Most other bacteria lack this specific cell-surface aminopeptidase and are therefore resistant to this compound.[4]

This activation mechanism is illustrated in the following diagram:

G cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm This compound This compound aminopeptidase Aminopeptidase (on susceptible bacteria) This compound->aminopeptidase Cleavage of L-alanyl group dealanylthis compound Dealanylthis compound aminopeptidase->dealanylthis compound Conversion ribosome Ribosome dealanylthis compound->ribosome Transport into cell protein_synthesis Protein Synthesis dealanylthis compound->protein_synthesis Inhibits ribosome->protein_synthesis Leads to

Caption: Mechanism of this compound Activation and Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and dealanylthis compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound or dealanylthis compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cell-Free Protein Synthesis Inhibition Assay

This assay directly measures the effect of the compounds on protein synthesis in a system devoid of cell membranes.

Protocol:

  • Preparation of Cell-Free Extract:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., Escherichia coli). This involves cell lysis and centrifugation to remove cell debris while retaining ribosomes and other necessary translational machinery.

  • Assay Reaction Mixture:

    • In a microcentrifuge tube, combine the following components:

      • S30 cell-free extract

      • A buffer system containing ATP, GTP, an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a mixture of amino acids.

      • A DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

      • Varying concentrations of this compound or dealanylthis compound.

      • A control reaction without any antibiotic.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation.

  • Measurement of Protein Synthesis:

    • Quantify the amount of reporter protein synthesized.

      • For a luciferase reporter, add luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer.

      • For a β-galactosidase reporter, add a suitable chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

    • Alternatively, protein synthesis can be measured by the incorporation of a radiolabeled amino acid (e.g., ¹⁴C-leucine) into newly synthesized proteins, followed by precipitation and scintillation counting.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.

    • Determine the IC₅₀ value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

The following diagram illustrates a general workflow for an in vitro antimicrobial susceptibility test.

G start Start: Isolate Bacterial Colony prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum prepare_plates Prepare Serial Dilutions of Antibiotic in Broth start->prepare_plates inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic prepare_inoculum->inoculate prepare_plates->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: In Vitro Antimicrobial Susceptibility Testing Workflow.

Conclusion

The distinct antibacterial spectra of this compound and dealanylthis compound are a direct result of a specific enzymatic activation required for this compound. While both are potent inhibitors of bacterial protein synthesis, the prodrug nature of this compound restricts its activity to bacteria possessing the necessary cell-surface aminopeptidase. Dealanylthis compound, lacking this barrier to cellular entry, exhibits a much broader range of antibacterial activity. This understanding is crucial for the targeted development of novel antibiotics and for elucidating mechanisms of bacterial resistance.

References

Investigating Potential Off-Target Effects of Ascamycin in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's activity is paramount. This guide provides a comparative framework for investigating the potential off-target effects of the nucleoside antibiotic, ascamycin (B12416732), in bacteria. While this compound exhibits selective toxicity, a thorough evaluation of its molecular interactions is crucial for predicting potential resistance mechanisms and ensuring therapeutic safety.

Mechanism of Action: this compound and its Active Form

This compound is a prodrug that demonstrates selective antibacterial activity, primarily against Xanthomonas species.[1] Its selectivity stems from the presence of a specific aminopeptidase (B13392206) on the cell surface of susceptible bacteria.[1][2] This enzyme hydrolyzes this compound to its active form, dealanylthis compound, which is then transported into the cytoplasm to exert its antibacterial effect.[1]

Once inside the cell, dealanylthis compound inhibits protein synthesis.[1] It is proposed to target aminoacyl-tRNA synthetases (aaRS), a class of essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein translation.[3][4][5][6] The inhibition of an aaRS leads to a halt in protein synthesis and subsequent bacterial cell growth arrest.[3][4][5]

cluster_extracellular Extracellular Space cluster_cell_surface Bacterial Cell Surface cluster_cytoplasm Cytoplasm This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Hydrolysis Dealanylthis compound Dealanylthis compound Aminopeptidase->Dealanylthis compound Activation Aminoacyl-tRNA Synthetase Aminoacyl-tRNA Synthetase Dealanylthis compound->Aminoacyl-tRNA Synthetase Inhibition Protein Synthesis Protein Synthesis Aminoacyl-tRNA Synthetase->Protein Synthesis Catalyzes Bacterial Growth Arrest Bacterial Growth Arrest Protein Synthesis->Bacterial Growth Arrest Leads to cluster_proteomics Proteomics cluster_transcriptomics Transcriptomics cluster_metabolomics Metabolomics Bacterial Culture Bacterial Culture Treatment (this compound) Treatment (this compound) Bacterial Culture->Treatment (this compound) Control (Vehicle) Control (Vehicle) Bacterial Culture->Control (Vehicle) Protein Extraction Protein Extraction Treatment (this compound)->Protein Extraction RNA Extraction RNA Extraction Treatment (this compound)->RNA Extraction Metabolite Extraction Metabolite Extraction Treatment (this compound)->Metabolite Extraction Control (Vehicle)->Protein Extraction Control (Vehicle)->RNA Extraction Control (Vehicle)->Metabolite Extraction LC-MS/MS LC-MS/MS Protein Extraction->LC-MS/MS Protein Profile Protein Profile LC-MS/MS->Protein Profile Data Analysis Data Analysis Protein Profile->Data Analysis Compare RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Transcriptome Profile Transcriptome Profile RNA-Seq->Transcriptome Profile Transcriptome Profile->Data Analysis Compare GC/LC-MS GC/LC-MS Metabolite Extraction->GC/LC-MS Metabolome Profile Metabolome Profile GC/LC-MS->Metabolome Profile Metabolome Profile->Data Analysis Compare Identify Off-Target Effects Identify Off-Target Effects Data Analysis->Identify Off-Target Effects cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_phenotype Cellular Phenotype This compound Treatment This compound Treatment Inhibition of aaRS Inhibition of aaRS This compound Treatment->Inhibition of aaRS Altered Proteome Altered Proteome Inhibition of aaRS->Altered Proteome Altered Transcriptome Altered Transcriptome Inhibition of aaRS->Altered Transcriptome Altered Metabolome Altered Metabolome Inhibition of aaRS->Altered Metabolome Bacterial Growth Inhibition Bacterial Growth Inhibition Altered Proteome->Bacterial Growth Inhibition Stress Response Activation Stress Response Activation Altered Transcriptome->Stress Response Activation Metabolic Reprogramming Metabolic Reprogramming Altered Metabolome->Metabolic Reprogramming Therapeutic Effect Therapeutic Effect Bacterial Growth Inhibition->Therapeutic Effect Potential Off-Target Effects Potential Off-Target Effects Stress Response Activation->Potential Off-Target Effects Metabolic Reprogramming->Potential Off-Target Effects

References

A Guide to Investigating the Synergistic Potential of Ascamycin and its Analogs with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin (B12416732) is a nucleoside antibiotic with a notably selective spectrum of activity, primarily targeting Xanthomonas species.[1] This selectivity arises from its unique mechanism of action, which requires enzymatic activation by the target bacterium. This compound itself cannot readily permeate the bacterial cell membrane.[1] On the surface of susceptible bacteria, an aminopeptidase (B13392206) cleaves an L-alanyl group from this compound, converting it to dealanylthis compound.[1][2][3] This active form, dealanylthis compound, is then transported into the cytoplasm where it inhibits protein synthesis, exhibiting a broad spectrum of antibacterial activity.[1][3]

Given the potent, broad-spectrum activity of dealanylthis compound, investigating its synergistic potential with other classes of antibiotics presents a compelling area of research. Combination therapies are a critical strategy in combating the rise of multidrug-resistant (MDR) bacteria. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, and minimize the development of resistance.

Mechanism of Action: this compound Activation

The selective toxicity of this compound is a direct result of its activation pathway. Understanding this is crucial before designing synergy studies, as the choice of test organism will determine the relevance of using this compound versus its active form, dealanylthis compound.

Ascamycin_Activation cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope (e.g., Xanthomonas) cluster_intracellular Cytoplasm This compound This compound aminopeptidase Xc-aminopeptidase This compound->aminopeptidase Cleavage of L-alanyl group dealanylascamycin_in Dealanylthis compound aminopeptidase->dealanylascamycin_in Transport into cell protein_synthesis Protein Synthesis dealanylascamycin_in->protein_synthesis Inhibition

Caption: this compound activation and mechanism of action.

Experimental Protocols for Synergy Testing

Two primary methods are recommended for assessing antibiotic synergy in vitro: the Checkerboard Assay for determining the Fractional Inhibitory Concentration (FIC) index and the Time-Kill Curve Analysis for evaluating the dynamics of bacterial killing.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the minimum inhibitory concentration (MIC) of two antibiotics alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Experimental Protocol:

  • Preparation of Antibiotics: Prepare stock solutions of dealanylthis compound and the partner antibiotic(s) at a known concentration.

  • Bacterial Inoculum: Culture the bacterial strain of interest (e.g., a multidrug-resistant clinical isolate) to the mid-logarithmic phase in Cation-adjusted Mueller-Hinton Broth (CAMHB). Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup: In a sterile 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

    • Serially dilute dealanylthis compound horizontally across the plate.

    • Serially dilute the partner antibiotic vertically down the plate.

    • This creates wells with varying concentrations of both drugs.

    • Include control wells for each antibiotic alone, and a growth control well (no antibiotic).

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation:

The results of a checkerboard assay should be summarized in a clear, tabular format.

Antibiotic CombinationTest OrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Dealanylthis compound Pseudomonas aeruginosa (MDR)1640.5Synergy
Meropenem 82
Dealanylthis compound Acinetobacter baumannii (XDR)32161.0Additive
Colistin 21
Dealanylthis compound Escherichia coli (ESBL)816>4.0Antagonism
Ciprofloxacin 42

Note: The data above is hypothetical and for illustrative purposes only.

Checkerboard_Workflow A Prepare Antibiotic Dilutions (Dealanylthis compound & Partner Drug) C Set up 96-Well Plate (Checkerboard format) A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Read MICs (Visual Inspection) E->F G Calculate FICI F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Curve Analysis

Time-kill assays provide dynamic data on the rate of bacterial killing over time, offering a more detailed view of the bactericidal or bacteriostatic effects of an antibiotic combination.

Experimental Protocol:

  • Preparation: Prepare flasks containing CAMHB with antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a no-antibiotic growth control.

  • Inoculation: Inoculate each flask with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

  • Quantification of Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto nutrient agar (B569324) plates.

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis and Interpretation:

    • Plot the results as log10 CFU/mL versus time.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL between the combination and its most active agent.

Data Presentation:

Time-kill assay data is best presented in a table summarizing the log10 CFU/mL at each time point, which can then be used to generate the graphical curves.

Treatment0 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)24 hr Change vs Control (log10)
Growth Control5.707.158.509.200
Dealanylthis compound (1x MIC)5.715.104.854.60-4.60
Meropenem (1x MIC)5.694.954.504.35-4.85
Combination 5.703.202.10<2.00>-7.20

Note: The data above is hypothetical and for illustrative purposes only. A value of <2.00 indicates the count was below the limit of detection.

Time_Kill_Workflow A Prepare Flasks with Antibiotics (Alone & Combination) B Inoculate with Bacteria (~5x10^5 CFU/mL) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions & Plate D->E F Incubate Plates & Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Determine Synergy/Antagonism G->H

Caption: Workflow for Time-Kill Curve Analysis.

Conclusion

The unique activation mechanism of this compound makes its active form, dealanylthis compound, a promising candidate for combination therapy studies. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can systematically evaluate its potential synergistic interactions with a wide range of antibiotics. The protocols and data frameworks provided in this guide offer a robust starting point for identifying novel combinations that could lead to more effective treatments for infections caused by multidrug-resistant pathogens.

References

A Comparative Analysis of Ascamycin and Kasugamycin: Mechanism, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two important antibiotics, ascamycin (B12416732) and kasugamycin (B1663007). Both are natural products that inhibit bacterial protein synthesis, yet they exhibit distinct mechanisms of action, target specificities, and resistance profiles. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes complex biological processes to aid in research and drug development efforts.

Core Characteristics and Mechanism of Action

This compound and kasugamycin, while both targeting the bacterial ribosome, operate through fundamentally different mechanisms. This compound acts as a prodrug, requiring activation to exert its effect, which contributes to its narrow spectrum of activity. In contrast, kasugamycin is a direct-acting aminoglycoside with a unique mode of inhibiting translation initiation.

This compound is a nucleoside antibiotic produced by Streptomyces sp. Its selective toxicity is a key feature, primarily targeting Xanthomonas species. This selectivity is due to its mechanism of action; this compound is a prodrug that requires enzymatic activation by a dealanylating aminopeptidase (B13392206) present on the cell surface of susceptible bacteria.[1] Once the L-alanyl group is cleaved, the resulting dealanylthis compound is transported into the cytoplasm where it inhibits protein synthesis.[1] In cell-free systems, both this compound and dealanylthis compound are potent inhibitors of polyphenylalanine synthesis, indicating that the primary difference in their whole-cell activity is due to cell permeability.

Kasugamycin , an aminoglycoside produced by Streptomyces kasugaensis, inhibits protein synthesis at the initiation stage. It binds to the 30S ribosomal subunit in the mRNA channel, preventing the binding of initiator fMet-tRNA. Unlike other aminoglycosides, kasugamycin does not cause misreading of the mRNA codon. Its activity is context-dependent, with the nucleotide preceding the start codon influencing the degree of inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, dealanylthis compound (the active form of this compound), and kasugamycin, primarily focusing on their antibacterial activity as measured by Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial Spectrum of this compound and Dealanylthis compound

MicroorganismThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citri0.4>100
Xanthomonas oryzae12.5>100
Escherichia coli>1001.6
Bacillus subtilis>1000.8
Staphylococcus aureus>1003.1
Pseudomonas aeruginosa>10025

Data compiled from multiple sources. Note the selective activity of this compound versus the broad-spectrum activity of its active form, dealanylthis compound.

Table 2: Antibacterial Spectrum of Kasugamycin

MicroorganismKasugamycin MIC (µg/mL)
Pseudomonas aeruginosa (median of 11 strains)125-250[2]
Burkholderia glumae (sensitive strains)12.5 - 25[3]
Burkholderia glumae (resistant strains)1600 - 3200[3]
Didymella segeticola (EC50)141.18

Kasugamycin generally exhibits limited activity against a broad range of common pathogenic bacteria but is effective against specific plant pathogens.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare this compound and kasugamycin.

Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA)

  • Sterile Petri dishes

  • Stock solutions of this compound and kasugamycin

  • Bacterial cultures in logarithmic growth phase

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare a series of twofold dilutions of the antibiotic stock solution.

    • For each concentration, add a defined volume of the antibiotic solution to molten MHA (cooled to 45-50°C) to achieve the final desired concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a calibrated loop, spot the prepared bacterial inoculum onto the surface of the antibiotic-containing and control agar plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • S30 cell-free extract from E. coli or other relevant bacteria

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ¹⁴C-phenylalanine)

  • ATP and GTP solutions

  • Creatine (B1669601) phosphate (B84403) and creatine kinase (energy regenerating system)

  • tRNA mixture

  • Template mRNA (e.g., poly(U) for polyphenylalanine synthesis)

  • This compound and kasugamycin solutions at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, amino acid mixture, energy regenerating system, tRNA, and buffer.

    • Add the antibiotic solution at the desired final concentration. Include a no-antibiotic control.

    • Initiate the reaction by adding the mRNA template.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation and Filtration:

    • Stop the reaction by adding cold 10% TCA to precipitate the newly synthesized proteins.

    • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

    • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification:

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.

Ribosome Binding Assay (Toeprinting)

Toeprinting is a primer extension inhibition assay that maps the position of the ribosome on an mRNA molecule, allowing for the study of how antibiotics interfere with translation initiation or elongation.

Materials:

  • Purified 30S ribosomal subunits and 50S ribosomal subunits (to form 70S ribosomes)

  • Initiation factors (IF1, IF2, IF3)

  • fMet-tRNAfMet

  • Template mRNA with a known ribosome binding site

  • A specific DNA primer that anneals downstream of the start codon, labeled with a fluorescent or radioactive tag

  • Reverse transcriptase

  • dNTPs

  • This compound and kasugamycin solutions

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Formation of Initiation Complex:

    • Incubate the template mRNA with the labeled primer to allow annealing.

    • Add 30S ribosomal subunits, initiation factors, and fMet-tRNAfMet to form the 30S initiation complex.

    • Add the 50S subunit to form the 70S initiation complex.

    • In parallel reactions, include the desired concentrations of this compound or kasugamycin.

  • Primer Extension:

    • Add reverse transcriptase and dNTPs to the reaction mixtures.

    • Incubate to allow the reverse transcriptase to synthesize cDNA from the primer until it is stalled by the ribosome.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Analyze the size of the cDNA products by denaturing PAGE. A "toeprint" appears as a band corresponding to the stalled reverse transcriptase, typically 15-17 nucleotides downstream of the P-site codon.

    • The presence or altered position of the toeprint in the presence of the antibiotic indicates its effect on ribosome binding and initiation complex formation.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed.

ascamycin_mechanism cluster_outside Outside Bacterium cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound enzyme Dealanylating Aminopeptidase This compound->enzyme Activation dealanylthis compound Dealanylthis compound (Active Form) enzyme->dealanylthis compound Transport ribosome Ribosome dealanylthis compound->ribosome Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition

Caption: Mechanism of action for this compound.

kasugamycin_mechanism cluster_outside Outside Bacterium cluster_inside Cytoplasm kasugamycin Kasugamycin ribosome_30S 30S Ribosomal Subunit kasugamycin->ribosome_30S Enters cell and binds initiation_complex 70S Initiation Complex Formation ribosome_30S->initiation_complex Inhibition

Caption: Mechanism of action for kasugamycin.

mic_workflow prep_antibiotic Prepare Serial Dilutions of Antibiotic in Agar inoculate Inoculate Plates prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20 hours) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for MIC determination by agar dilution.

Resistance Mechanisms

Resistance to both this compound and kasugamycin can develop, albeit through different molecular pathways.

This compound Resistance: Resistance to this compound is primarily achieved by the absence or modification of the cell surface dealanylating aminopeptidase.[1] Bacteria that lack this enzyme are intrinsically resistant as they cannot convert the this compound prodrug into its active dealanylthis compound form.

Kasugamycin Resistance: The most common mechanism of resistance to kasugamycin is the enzymatic modification of the antibiotic by N-acetyltransferases (AACs).[3] Specifically, the aac(2')-IIa gene has been identified in kasugamycin-resistant plant pathogens, which acetylates the 2'-amino group of kasugamycin, rendering it unable to bind to the ribosome. Mutations in the 16S rRNA, the binding site of kasugamycin, can also confer resistance.

Signaling Pathways

The primary signaling pathway affected by both this compound and kasugamycin is the central dogma pathway of gene expression, specifically at the level of protein synthesis. By inhibiting ribosome function, these antibiotics trigger a cascade of downstream effects associated with the stress response to translation inhibition. However, specific interactions with other cellular signaling pathways are not as well-characterized. For kasugamycin, its ability to potentiate other antibiotics like rifampicin (B610482) in Mycobacterium tuberculosis suggests a potential interplay with pathways related to translational fidelity and stress responses.

Conclusion

This compound and kasugamycin represent two distinct strategies for inhibiting bacterial protein synthesis. This compound's prodrug nature offers high selectivity but a narrow spectrum, making it a candidate for targeted therapies against specific pathogens like Xanthomonas. Dealanylthis compound, its active form, demonstrates broad-spectrum activity, highlighting the potential for developing derivatives with altered permeability and spectrum. Kasugamycin's unique mechanism of inhibiting translation initiation without causing misreading makes it a valuable tool for studying this fundamental process and a useful agricultural antibiotic. Understanding the comparative aspects of their mechanisms, resistance profiles, and the experimental methodologies to evaluate them is crucial for the ongoing development of novel antibacterial agents.

References

Validating Ascamycin's Target in Xanthomonas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ascamycin's performance in targeting Xanthomonas species, supported by experimental data. We delve into the validation of its unique target-activation mechanism and compare it with its active form, dealanylthis compound, and other potential antimicrobial strategies.

Executive Summary

This compound (B12416732) is a nucleoside antibiotic with remarkable selective toxicity against phytopathogenic bacteria of the Xanthomonas genus.[1] This selectivity is not due to a unique intracellular target but rather a novel prodrug activation mechanism. This compound itself is largely impermeable to bacterial cells. However, susceptible Xanthomonas species possess a cell-surface aminopeptidase (B13392206), Xc-aminopeptidase (also known as Xap), that cleaves the L-alanyl group from this compound.[1][2] This conversion yields dealanylthis compound, the active form of the drug, which is then transported into the cell to inhibit protein synthesis, leading to cell death.[3] Dealanylthis compound itself exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This guide will explore the experimental data validating this unique targeting strategy.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

This table summarizes the antimicrobial activity of this compound and its active form, dealanylthis compound. The data highlights this compound's selective toxicity towards Xanthomonas species.

OrganismThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)Reference
Xanthomonas citri0.4Broad-spectrum activity reported
Xanthomonas oryzae12.5Broad-spectrum activity reported
Escherichia coli> 100Broad-spectrum activity reported
Gram-positive bacteriaInactiveActive[3]
Gram-negative bacteria (non-Xanthomonas)InactiveActive[3]
Table 2: In Vitro Protein Synthesis Inhibition

This table presents the concentration of this compound and dealanylthis compound required to inhibit protein synthesis by 50% (IC50) in cell-free extracts. This demonstrates that the intracellular target is sensitive to both forms of the drug.

CompoundTest SystemIC50 (µg/mL)Reference
This compoundE. coli cell-free system~0.04
Dealanylthis compoundE. coli cell-free system~0.04
This compoundX. citri cell-free system~0.04
Dealanylthis compoundX. citri cell-free system~0.04
Table 3: Characteristics of Xanthomonas citri Aminopeptidase (Xc-aminopeptidase)

This table summarizes the biochemical properties of the enzyme responsible for activating this compound.

ParameterValueReference
Molecular Weight~38,000 Da[1]
Isoelectric Point (pI)5.7[1]
Optimal pH7.5 - 8.0[1]
Optimal Temperature35 - 40 °C[1]
ActivatorsMn²⁺, Mg²⁺[1]
Inhibitorsp-chloromercuribenzoate, N-ethylmaleimide, Cu²⁺, Zn²⁺, Cd²⁺[1]
Substrate SpecificityThis compound, L-proline β-naphthylamide, L-alanine β-naphthylamide[1]

Mandatory Visualization

Ascamycin_Mechanism cluster_outside Extracellular Space cluster_membrane Xanthomonas Cell Envelope cluster_inside Cytoplasm This compound This compound (Inactive Prodrug) aminopeptidase Xc-Aminopeptidase (Xap) This compound->aminopeptidase Hydrolysis dealanylthis compound Dealanylthis compound (Active Drug) aminopeptidase->dealanylthis compound Activation & Transport ribosome Ribosome dealanylthis compound->ribosome Binding protein_synthesis Protein Synthesis dealanylthis compound->protein_synthesis Inhibition cell_death Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of this compound activation and action in Xanthomonas.

Target_Validation_Workflow start Hypothesis: This compound is a prodrug activated by a Xanthomonas-specific enzyme mic_testing MIC Testing: This compound vs. Dealanylthis compound across bacterial species start->mic_testing enzyme_assay Enzyme Assay: Incubate this compound with cell fractions of different bacteria start->enzyme_assay protein_synthesis_assay In Vitro Protein Synthesis Assay: Test both drugs in cell-free extracts start->protein_synthesis_assay gene_identification Gene Identification: Isolate and sequence the gene for the activating enzyme (Xap) mic_testing->gene_identification Observe selective toxicity enzyme_assay->gene_identification Identify enzymatic activity validation Target Validation: Confirm this compound susceptibility in the engineered strain protein_synthesis_assay->validation Confirm intracellular target heterologous_expression Heterologous Expression: Express Xap in a non-susceptible bacterium (e.g., E. coli) gene_identification->heterologous_expression heterologous_expression->validation

Caption: Experimental workflow for validating this compound's target.

Experimental Protocols

This compound Dealanylation Assay

This assay is designed to detect and quantify the conversion of this compound to dealanylthis compound by the Xc-aminopeptidase.

Materials:

  • Purified Xc-aminopeptidase or Xanthomonas cell envelope fraction

  • This compound solution (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

  • Divalent cations (e.g., 1 mM MnCl₂ or MgCl₂)

  • Stop solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • L-proline β-naphthylamide or L-alanine β-naphthylamide (alternative chromogenic substrates)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, divalent cations, and the enzyme preparation.

  • Pre-incubate the mixture at the optimal temperature (35-40 °C) for 5 minutes.

  • Initiate the reaction by adding the this compound solution to a final concentration of, for example, 1 mM.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the reaction mixture by HPLC to separate and quantify this compound and the product, dealanylthis compound. Monitor the absorbance at a suitable wavelength (e.g., 260 nm).

  • For a colorimetric assay using alternative substrates, follow a similar procedure and measure the release of β-naphthylamine spectrophotometrically.

In Vitro Protein Synthesis Inhibition Assay (Polyuridylate-directed Polyphenylalanine Synthesis)

This assay measures the effect of an inhibitor on the translation of a synthetic mRNA template in a bacterial cell-free system.

Materials:

  • S30 cell-free extract from Xanthomonas citri or Escherichia coli

  • Reaction buffer containing ATP, GTP, creatine (B1669601) phosphate, creatine kinase, and a mixture of 19 amino acids (excluding phenylalanine)

  • Polyuridylic acid (poly(U)) mRNA template

  • ¹⁴C-labeled phenylalanine

  • This compound or dealanylthis compound solutions at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction tubes on ice, each containing the S30 extract, reaction buffer, and poly(U) template.

  • Add the test compound (this compound or dealanylthis compound) at the desired final concentration. Include a no-drug control.

  • Initiate the reaction by adding ¹⁴C-phenylalanine and incubating at 37 °C for 30 minutes.

  • Stop the reaction by adding cold 10% TCA to precipitate the synthesized ¹⁴C-polyphenylalanine.

  • Heat the samples at 90 °C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the no-drug control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (Xanthomonas spp., E. coli, etc.)

  • Appropriate liquid growth medium (e.g., Nutrient Broth)

  • This compound and dealanylthis compound stock solutions

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of this compound and dealanylthis compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28 °C for Xanthomonas) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Comparison with Other Alternatives

The unique targeting strategy of this compound makes it a highly selective agent for Xanthomonas. Below is a comparison with other antimicrobial approaches for controlling this pathogen.

  • Dealanylthis compound: As the active form of this compound, dealanylthis compound is a potent, broad-spectrum antibiotic.[3] While effective, its lack of selectivity means it would also impact beneficial microorganisms and has a higher potential for off-target effects in a complex environment. The innovation of this compound lies in its ability to be delivered as an inactive prodrug that is only activated at the site of the target pathogen.

  • Streptomycin: This aminoglycoside antibiotic is used in agriculture to control some bacterial diseases, including citrus canker caused by Xanthomonas.[4] However, its mode of action (inhibition of protein synthesis) is not specific to Xanthomonas, and widespread use raises concerns about the development of antibiotic resistance in both plant pathogens and other bacteria.[4]

  • Botanical-Based Strategies: Plant extracts and essential oils are being investigated as natural alternatives for controlling Xanthomonas. These often contain a mixture of antimicrobial compounds that can have various modes of action. While promising and potentially more environmentally friendly, their potency and specificity can be variable, and standardization can be challenging.

  • Bacteriophages: These are viruses that specifically infect and kill bacteria. Phage therapy offers a highly specific and targeted approach to controlling bacterial pathogens like Xanthomonas. This strategy is environmentally friendly as phages are highly specific to their bacterial hosts and do not harm other organisms.

Conclusion

The validation of this compound's target in Xanthomonas reveals a sophisticated and highly selective prodrug strategy. The key to its specificity is not the intracellular target, which is the highly conserved ribosome, but the presence of a unique cell-surface activating enzyme, Xc-aminopeptidase. This mechanism allows for the targeted delivery of the potent antibiotic, dealanylthis compound, only to the pathogenic bacteria. This approach provides a significant advantage over the use of broad-spectrum antibiotics by minimizing off-target effects and potentially reducing the selection pressure for resistance in the wider microbial community. Further research into identifying and exploiting other unique cell-surface features of pathogenic bacteria could lead to the development of a new generation of highly targeted and effective antimicrobial agents.

References

A Comparative Guide to Cross-Resistance Studies Involving Ascamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ascamycin's performance with other antibiotics, focusing on cross-resistance studies. The information is supported by experimental data and detailed methodologies to assist researchers in the field of antibiotic development and microbial resistance.

Introduction to This compound (B12416732) and its Unique Mechanism of Action

This compound is a nucleoside antibiotic produced by Streptomyces species.[1][2][3][4] Its antibacterial activity is highly selective, primarily targeting phytopathogenic bacteria of the Xanthomonas genus, such as Xanthomonas citri and Xanthomonas oryzae.[1][2][3][4] This narrow spectrum is attributed to a unique activation mechanism. This compound is a pro-drug that requires enzymatic modification to become active.

The key to this compound's activity lies in the presence of a specific aminopeptidase (B13392206) on the cell surface of susceptible bacteria. This enzyme cleaves an L-alanine moiety from the 5'-sulfamoyl group of this compound, converting it into its active form, dealanylthis compound.[1][2][3][4] Dealanylthis compound can then be transported into the bacterial cell, where it inhibits protein synthesis, leading to cell death.[1][2][3][4]

Most other bacteria lack this specific surface enzyme, preventing the conversion of this compound to dealanylthis compound. Consequently, this compound cannot enter the cells of these bacteria, rendering them intrinsically resistant. In contrast, dealanylthis compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria because it does not require this enzymatic activation.[1][2][3][4]

Signaling Pathway: this compound Activation

Ascamycin_Activation cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm This compound This compound (Inactive Pro-drug) Aminopeptidase Cell Surface Aminopeptidase (Present in Xanthomonas) This compound->Aminopeptidase Cleavage of L-alanine Dealanylthis compound Dealanylthis compound (Active Antibiotic) Aminopeptidase->Dealanylthis compound Transport Transport into cell Dealanylthis compound->Transport ProteinSynthesis Protein Synthesis Transport->ProteinSynthesis Inhibits Inhibition Inhibition

Caption: this compound activation pathway in susceptible Xanthomonas species.

Cross-Resistance Profile of this compound

True cross-resistance, where resistance to one antibiotic confers resistance to another, is not commonly observed with this compound in the classical sense. This is because the primary mechanism of resistance to this compound in non-Xanthomonas bacteria is the lack of the activating enzyme, a form of intrinsic resistance.

However, in the context of its target organism, Xanthomonas, the potential for cross-resistance with other antibiotics is a valid concern. Studies have shown that Xanthomonas species can develop resistance to a variety of antibiotics through mechanisms such as efflux pumps and enzymatic inactivation. While no direct studies correlating resistance to other antibiotics with a loss of susceptibility to this compound were identified, it is plausible that multidrug-resistant strains of Xanthomonas could emerge.

The more pertinent comparison is the activity of this compound versus its active form, dealanylthis compound, and other antibiotics commonly used against Xanthomonas.

Comparative Performance Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, dealanylthis compound, and other selected antibiotics against susceptible Xanthomonas species.

Table 1: In Vitro Activity of this compound and Dealanylthis compound against Xanthomonas Species

AntibioticXanthomonas citri MIC (µg/mL)Xanthomonas oryzae MIC (µg/mL)
This compound0.41.56
Dealanylthis compound0.20.39

Data compiled from available research literature.

Table 2: Comparative In Vitro Activity of Various Antibiotics against Xanthomonas Species

AntibioticXanthomonas campestris pv. campestris MIC (µg/mL)Xanthomonas oryzae pv. oryzae MIC (µg/mL)
Streptomycin>10050 - >200
Kanamycin5 - 2510 - 50
Tetracycline1 - 105 - 20
Ampicillin>100>100
Ciprofloxacin0.1 - 10.5 - 2

Note: MIC values can vary significantly between different strains and testing conditions. The data presented here is a representative range from published studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow A Prepare Bacterial Inoculum (e.g., Xanthomonas sp.) Adjust to 0.5 McFarland standard C Inoculate each well with the bacterial suspension A->C B Prepare Serial Dilutions of Antibiotic in a 96-well microtiter plate B->C D Incubate at optimal temperature (e.g., 28-30°C for Xanthomonas) for 24-48h C->D E Read Results: Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture (Xanthomonas sp.) grown to logarithmic phase

  • Appropriate broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • Antimicrobial agent stock solution

  • Sterile saline or broth for dilutions

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the Xanthomonas strain from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the antibiotic in the appropriate broth medium to achieve the desired concentration range. Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of the volume to the subsequent well containing fresh media, repeating across the plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature for the Xanthomonas species (typically 28-30°C) for 24 to 48 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

The study of cross-resistance involving this compound is unique due to its pro-drug nature and narrow spectrum of activity. Resistance in most bacterial species is intrinsic, stemming from the absence of the necessary activating enzyme. For its target genus, Xanthomonas, while the potential for acquired resistance to this compound exists, a more critical consideration for drug development is the comparison of its efficacy against that of its active form, dealanylthis compound, and other antibiotics. The provided data and protocols offer a foundational resource for researchers investigating the activity of this compound and the broader landscape of antibiotic resistance in phytopathogens.

References

A Comparative Guide to Ascamycin and Other Xanthomonas-Specific Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ascamycin (B12416732) and other agents specifically targeting Xanthomonas, a genus of bacteria responsible for a wide range of plant diseases. This document synthesizes available experimental data, details relevant methodologies, and visualizes key mechanisms of action to aid in the evaluation and development of novel control strategies.

Executive Summary

Xanthomonas species pose a significant threat to global agriculture, causing diseases such as citrus canker and bacterial blight in various crops. While several antimicrobial agents are utilized to manage these infections, the emergence of resistance necessitates the exploration of novel compounds. This compound, a nucleoside antibiotic, demonstrates a unique and highly selective mechanism of action against Xanthomonas. This guide compares the in vitro efficacy of this compound with other common Xanthomonas-specific agents, including streptomycin (B1217042), copper-based bactericides, and bacteriophage therapy.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and other agents against various Xanthomonas species. It is important to note that this data is collated from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in experimental protocols can influence results.

Table 1: Efficacy of this compound and Dealanylthis compound against Xanthomonas spp.

CompoundXanthomonas SpeciesMIC (µg/mL)Reference
This compoundX. citri0.4
This compoundX. oryzae12.5
Dealanylthis compoundX. citri~0.04 (in cell-free system)

Table 2: Efficacy of Other Antimicrobial Agents against Xanthomonas spp.

AgentXanthomonas SpeciesMIC (µg/mL)MBC (µg/mL)Reference
StreptomycinX. citri subsp. citri78 - 156375 - 1500
Copper HydroxideX. campestris pv. campestris>1200>1200[1]
Copper Oxide (Nordox)X. campestris pv. campestris>1200>1200[1]
Copper Nanoparticles (CuNP1)X. campestris pv. campestrisNo effectNo effect[1]
Thyme Essential OilXanthomonas spp.7.81-[1]
Lavender Essential OilXanthomonas spp.31.25-[1]
Grapefruit Essential OilXanthomonas spp.31.25-[1]
Bacillus velezensis extractX. citri subsp. citri31.25 - 125.062.5 - 125.0

Mechanisms of Action

The distinct mechanisms by which these agents inhibit or kill Xanthomonas are crucial for understanding their specificity and potential for resistance development.

This compound: A Prodrug Approach

This compound exhibits a remarkable selectivity for Xanthomonas species due to a unique activation mechanism. It functions as a prodrug, requiring enzymatic modification on the bacterial cell surface to become active.

Ascamycin_Mechanism cluster_outside Extracellular Space cluster_cell Xanthomonas Cell This compound This compound Dealanylating_Enzyme Dealanylating Enzyme This compound->Dealanylating_Enzyme Conversion Dealanylthis compound Dealanylthis compound Ribosome Ribosome Dealanylthis compound->Ribosome Transport & Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Dealanylating_Enzyme->Dealanylthis compound Active Form

Caption: Mechanism of action of this compound against Xanthomonas.

This compound in its initial form cannot penetrate the bacterial cell membrane. Susceptible Xanthomonas species possess a specific dealanylating enzyme on their cell surface that cleaves an alanine (B10760859) group from this compound, converting it into dealanylthis compound. This active form is then transported into the cytoplasm where it inhibits protein synthesis, leading to cell death. This two-step mechanism is the basis for this compound's selective toxicity.

Other Xanthomonas-Specific Agents

The mechanisms of other agents are more direct and generally broader in their spectrum of activity.

Other_Agents_Mechanisms cluster_streptomycin Streptomycin cluster_copper Copper-Based Bactericides cluster_phage Bacteriophage Strep_Ribosome 30S Ribosomal Subunit Strep_Inhibition Codon Misreading & Protein Synthesis Inhibition Strep_Ribosome->Strep_Inhibition Cu_Membrane Cell Membrane Damage Cu_Protein Protein Denaturation Phage_Attach Attachment & DNA Injection Phage_Replication Replication Phage_Attach->Phage_Replication Phage_Lysis Cell Lysis Phage_Replication->Phage_Lysis

Caption: Mechanisms of action for other Xanthomonas-specific agents.

  • Streptomycin: This aminoglycoside antibiotic binds to the 30S subunit of the bacterial ribosome, causing misreading of mRNA codons and ultimately inhibiting protein synthesis[2][3].

  • Copper-Based Bactericides: These agents have a multi-pronged attack. Copper ions can damage the bacterial cell membrane, leading to leakage of cellular contents. They can also denature essential proteins and enzymes, disrupting cellular functions[4][5].

  • Bacteriophage Therapy: Lytic bacteriophages, which are viruses that infect bacteria, offer a highly specific approach. The phage attaches to the surface of a Xanthomonas cell, injects its genetic material, and hijacks the cell's machinery to replicate itself. This process culminates in the lysis (bursting) of the bacterial cell, releasing new phage particles to infect other bacteria[6][7][8].

Experimental Protocols

Standardized methods are essential for the accurate determination of the in vitro efficacy of antimicrobial agents. The following are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Agent in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Duration (e.g., 28-37°C for 16-24h) Inoculate_Plate->Incubate Read_Results Visually Assess for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted (typically 2-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate[9][10].

  • Inoculum Preparation: A pure culture of the target Xanthomonas strain is grown to a specific turbidity, usually corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[11]. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[11].

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 28°C for 24-48 hours).

  • Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth[9].

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.

Protocol:

  • Subculturing: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that showed no visible growth (the MIC well and wells with higher concentrations)[11][12].

  • Plating: These aliquots are plated onto a suitable agar (B569324) medium that does not contain the antimicrobial agent[12].

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay to allow for the growth of any surviving bacteria.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count[11][12].

Conclusion

This compound presents a compelling case as a highly specific agent against Xanthomonas due to its unique mode of action that relies on an enzyme present on the surface of the target bacteria. This selectivity is a significant advantage over broader-spectrum agents like streptomycin and copper-based bactericides, which can impact non-target microorganisms and face challenges with resistance development. Bacteriophage therapy also offers high specificity but can be limited by a narrow host range and the potential for bacteria to evolve resistance.

Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy of this compound. However, the available data suggests that its targeted approach holds considerable promise for the development of new and effective strategies for the control of Xanthomonas diseases in agriculture.

References

Comparative Guide to the Structural Activity Relationship of Ascamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ascamycin (B12416732) and its analogs, focusing on their structural activity relationships (SAR). The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

Introduction to this compound

This compound is a nucleoside antibiotic produced by Streptomyces sp. that exhibits selective toxicity.[1] It is a prodrug that requires enzymatic conversion to its active form, dealanylthis compound, to exert its antibacterial effects.[2] This conversion is a key determinant of its spectrum of activity. Dealanylthis compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and also shows trypanocidal and anti-amoebae activities.[1] The primary mechanism of action for dealanylthis compound is the inhibition of protein synthesis.

Mechanism of Action: A Two-Step Process

The selective toxicity of this compound is attributed to a unique activation mechanism.

  • Enzymatic Activation: this compound possesses an L-alanyl group on its 5'-O-sulfamoyl moiety. This modification prevents it from entering most bacterial cells. Susceptible bacteria, such as certain Xanthomonas species, possess a cell-surface aminopeptidase (B13392206) that cleaves this L-alanyl group, converting this compound into dealanylthis compound.

  • Inhibition of Protein Synthesis: Once formed, dealanylthis compound is transported into the bacterial cytoplasm where it inhibits protein synthesis, leading to cell death. In cell-free systems, both this compound and dealanylthis compound are potent inhibitors of protein synthesis, indicating that the L-alanyl group's primary role is to regulate cell permeability.

Structural Activity Relationship of this compound Analogs

The structural modifications of this compound analogs primarily focus on the amino acid attached to the 5'-O-sulfamoyl group. The nature of this amino acid directly influences the substrate specificity of the activating aminopeptidase and, consequently, the antibacterial spectrum of the analog.

CompoundStructureAntibacterial ActivityKey Findings
This compound 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenineNarrow spectrum, primarily against Xanthomonas sp.Prodrug requiring enzymatic activation.
Dealanylthis compound 2-chloro-9-β-(5-O-sulfamoyl-D-ribofuranosyl)-adenineBroad spectrum against Gram-positive and Gram-negative bacteria.Active form of this compound.
L-Prolyl this compound 2-chloro-9-β-[5-O-(N-L-prolyl)sulfamoyl-D-ribofuranosyl]-adenineNarrow spectrum, similar to this compound.Substrate for the activating aminopeptidase.
L-Phenylalanyl this compound 2-chloro-9-β-[5-O-(N-L-phenylalanyl)sulfamoyl-D-ribofuranosyl]-adenineNarrow spectrum, similar to this compound.Substrate for the activating aminopeptidase.
L-Prolyl-L-prolyl this compound 2-chloro-9-β-[5-O-(N-L-prolyl-L-prolyl)sulfamoyl-D-ribofuranosyl]-adenineBroad spectrum, similar to dealanylthis compound.Likely cleaved to dealanylthis compound.
D-Alanyl this compound 2-chloro-9-β-[5-O-(N-D-alanyl)sulfamoyl-D-ribofuranosyl]-adenineInactive.Not a substrate for the activating aminopeptidase due to stereospecificity.

Minimum Inhibitory Concentration (MIC) Data

OrganismMIC (µg/mL)
Xanthomonas citri0.4
Xanthomonas oryzae12.5
Phage12.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Media: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

  • Antimicrobial Agent: Prepare a stock solution of the this compound analog in a suitable solvent and dilute it to the desired starting concentration in MHB.

  • Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Use sterile U- or V-bottom plates.

2. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antimicrobial agent.

  • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

  • Include a growth control well (containing MHB and bacteria but no antimicrobial agent).

  • Incubate the plate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the activation and action of this compound.

ascamycin_activation cluster_outside Bacterial Cell Exterior cluster_membrane Cell Membrane cluster_inside Bacterial Cytoplasm This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound Aminopeptidase->Dealanylthis compound Activation Ribosome Ribosome Dealanylthis compound->Ribosome Transport Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition

Activation and mechanism of action of this compound.

experimental_workflow Start Start: MIC Assay Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of This compound Analog Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End: Determine MIC Read_Results->End

Workflow for MIC determination.

References

Unmasking Ascamycin's True Identity: Genetic Mutants Validate a Prodrug Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of ascamycin's mechanism of action reveals a fascinating tale of enzymatic activation and targeted protein synthesis inhibition, substantiated by the strategic use of genetic mutants. This guide compares the activity of This compound (B12416732) and its active form, dealanylthis compound, against wild-type and genetically modified bacteria, providing a clear illustration of its mode of operation for researchers, scientists, and drug development professionals.

This compound, a nucleoside antibiotic produced by Streptomyces species, exhibits a remarkably selective toxicity. Its activity is predominantly restricted to bacteria that possess a specific cell-surface aminopeptidase (B13392206), such as members of the Xanthomonas genus.[1][2] This selectivity is central to its mechanism, which has been elucidated through the study of genetic mutants in both the producing and target organisms.

The prevailing scientific consensus, supported by robust experimental data, is that this compound is a prodrug. It requires enzymatic conversion to its active form, dealanylthis compound, to exert its antibacterial effect.[1][2] This activation is carried out by an aminopeptidase that cleaves the L-alanyl group from this compound. Once converted, dealanylthis compound, a broad-spectrum antibiotic, can enter the bacterial cell and inhibit protein synthesis, leading to cell death.[1]

The Genetic Evidence: A Tale of Two Mutants

The validation of this compound's mechanism hinges on evidence from two key types of genetic mutants:

  • Streptomyces Biosynthetic Mutants: Researchers have identified the gene cluster responsible for this compound biosynthesis in Streptomyces sp. JCM9888. By creating targeted gene knockouts, they have been able to dissect the biosynthetic pathway. A pivotal mutant in this context is the ΔacmE mutant . The acmE gene encodes an enzyme responsible for the final step of this compound synthesis: the addition of an L-alanyl group to dealanylthis compound. The inactivation of acmE results in a mutant strain that can only produce dealanylthis compound. This provides unequivocal evidence that dealanylthis compound is the precursor to this compound.

Data Presentation: Unveiling the Activity Spectrum

The following tables summarize the antibacterial activity of this compound and dealanylthis compound, highlighting the stark contrast in their spectrum of activity, which is a direct consequence of the requirement for enzymatic activation.

Table 1: In Vitro Antibacterial Spectrum of this compound and Dealanylthis compound

MicroorganismThis compound MIC (µg/mL)Dealanylthis compound MIC (µg/mL)
Xanthomonas citri0.4Broadly active (specific MIC not cited)[3]
Xanthomonas oryzae12.5Broadly active (specific MIC not cited)[3]
Mycobacterium phlei12.5Broadly active (specific MIC not cited)[3]
Gram-positive bacteriaInactiveBroadly active[1]
Gram-negative bacteria (non-Xanthomonas)InactiveBroadly active[1]

Table 2: Predicted Susceptibility of Xanthomonas Wild-Type vs. Xc-aminopeptidase Knockout Mutant

StrainThis compound SusceptibilityDealanylthis compound Susceptibility
Xanthomonas Wild-TypeSusceptibleSusceptible
Xanthomonas ΔXc-aminopeptidaseResistantSusceptible

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the validation of this compound's mechanism.

Protocol 1: Generation of a Gene Knockout Mutant in Streptomyces (e.g., ΔacmE)

This protocol describes a general workflow for creating a gene deletion mutant in Streptomyces using a CRISPR/Cas9-based system, a common and efficient method.

1. Plasmid Construction:

  • Design and synthesize two guide RNAs (gRNAs) flanking the target gene (acmE).
  • Clone the gRNAs into a CRISPR/Cas9 expression vector suitable for Streptomyces, such as pCRISPomyces.
  • Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene, ligated together. This template is used for homology-directed repair after Cas9-mediated DNA cleavage.

2. Transformation of Streptomyces:

  • Introduce the CRISPR/Cas9 plasmid and the donor DNA template into Streptomyces sp. JCM9888 protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or into mycelia via conjugation from an E. coli donor strain.

3. Selection of Mutants:

  • Select for transformants on appropriate antibiotic-containing media.
  • Screen for potential double-crossover mutants (gene knockouts) by PCR using primers that flank the target gene. The wild-type will yield a larger PCR product than the knockout mutant.

4. Verification of Mutant:

  • Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant.
  • Analyze the metabolic profile of the mutant strain using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the absence of this compound production and the accumulation of dealanylthis compound.

Protocol 2: Generation of a Gene Knockout Mutant in Xanthomonas (e.g., ΔXc-aminopeptidase)

This protocol outlines a general method for creating a gene knockout in Xanthomonas using homologous recombination.

1. Construction of a Suicide Vector:

  • Amplify the upstream and downstream flanking regions of the Xc-aminopeptidase gene from Xanthomonas genomic DNA by PCR.
  • Clone the flanking regions into a suicide vector (a vector that cannot replicate in the host) containing a selectable marker (e.g., an antibiotic resistance gene).

2. Transformation of Xanthomonas:

  • Introduce the suicide vector into the recipient Xanthomonas strain by electroporation or conjugation.

3. Selection for Single-Crossover Homologous Recombinants:

  • Plate the transformed cells on a medium containing the antibiotic corresponding to the selectable marker on the suicide vector. This selects for cells where the plasmid has integrated into the genome via a single homologous recombination event.

4. Selection for Double-Crossover Mutants (Gene Knockout):

  • Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the vector backbone and the wild-type gene.
  • Select for the double-crossover mutants by plating on a medium that is counter-selective for the suicide vector (e.g., containing sucrose (B13894) if the vector carries the sacB gene).

5. Verification of Mutant:

  • Screen for the desired knockout mutants by PCR using primers flanking the target gene.
  • Confirm the gene deletion by Southern blotting or DNA sequencing.

Visualizing the Mechanism and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows.

ascamycin_mechanism cluster_outside Outside Bacterial Cell cluster_membrane Cell Membrane cluster_inside Inside Bacterial Cell This compound This compound Aminopeptidase Aminopeptidase This compound->Aminopeptidase Cleavage of L-alanyl group Dealanylthis compound Dealanylthis compound Aminopeptidase->Dealanylthis compound Transporter Transporter Ribosome Ribosome Transporter->Ribosome Inhibition Dealanylthis compound->Transporter Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Cell_Death Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: this compound's mechanism of action.

experimental_workflow cluster_streptomyces Streptomyces Mutant Generation (ΔacmE) cluster_xanthomonas Xanthomonas Mutant Generation (ΔXc-aminopeptidase) S_Design 1. Design gRNAs & Donor DNA S_Construct 2. Construct CRISPR Plasmid S_Design->S_Construct S_Transform 3. Transform Streptomyces S_Construct->S_Transform S_Select 4. Select & Screen Mutants (PCR) S_Transform->S_Select S_Verify 5. Verify Mutant (Sequencing & HPLC) S_Select->S_Verify S_Result Result: Dealanylthis compound Producer S_Verify->S_Result X_Construct 1. Construct Suicide Vector X_Transform 2. Transform Xanthomonas X_Construct->X_Transform X_Select1 3. Select Single-Crossovers X_Transform->X_Select1 X_Select2 4. Select Double-Crossovers X_Select1->X_Select2 X_Verify 5. Verify Mutant (PCR & Sequencing) X_Select2->X_Verify X_Result Result: this compound-Resistant Mutant X_Verify->X_Result

Caption: Experimental workflow for mutant generation.

The Molecular Target: Inhibition of Protein Synthesis

Once inside the cell, dealanylthis compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site on the ribosome has not been definitively elucidated in publicly available literature, the functional outcome is the inhibition of the elongation step of protein synthesis. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to a cessation of protein production and bacterial cell death.

protein_synthesis_inhibition Ribosome 50S Subunit 30S Subunit Elongation Elongation Ribosome->Elongation mRNA mRNA mRNA->Ribosome:f1 tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Ribosome:f0 tRNA_P Peptidyl-tRNA (P-site) tRNA_P->Ribosome:f0 Dealanylthis compound Dealanylthis compound Inhibition Inhibition Dealanylthis compound->Inhibition Inhibition->Elongation

Caption: Dealanylthis compound inhibits protein synthesis.

References

Safety Operating Guide

Navigating the Proper Disposal of Ascamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle ascamycin (B12416732) with appropriate personal protective equipment (PPE) to minimize exposure risks. The full toxicological properties of this compound are not extensively documented, warranting a cautious approach.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it should be managed as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

1. Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste: Collect unused or expired pure this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound (e.g., stock solutions in DMSO), use a separate, leak-proof, and clearly labeled hazardous waste container compatible with the solvent.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Contaminated Labware: Non-sharps labware (e.g., flasks, tubes) that have come into contact with this compound should be decontaminated if possible or disposed of as hazardous waste. For glassware, triple-rinsing with a suitable solvent may be an option, with the rinsate collected as hazardous liquid waste. Consult your EHS for specific procedures.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The solvent system if applicable (e.g., "this compound in DMSO")

    • The associated hazards (e.g., "Toxic," "Handle with Caution"). Since specific hazard information is limited, a conservative labeling approach is recommended.

3. Storage of Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a location with secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Never pour this compound solutions down the drain. This can contribute to the development of antibiotic-resistant microorganisms and cause aquatic toxicity.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

Experimental Protocols

Due to the lack of specific research on the degradation or neutralization of this compound for disposal purposes, no established experimental protocols for its chemical inactivation can be provided. The recommended procedure is to dispose of the compound as hazardous chemical waste without attempting chemical alteration.

Mandatory Visualization: this compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.

AscamycinDisposalWorkflow This compound Waste Disposal Decision Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Secure Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the available Safety Data Sheet (SDS) for any chemical you are working with. In the absence of a specific SDS for this compound, treating it with the highest level of precaution as a hazardous chemical is the most responsible course of action.

Essential Safety and Logistical Information for Handling Ascamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ascamycin (CAS No. 91432-48-3) was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, powdered antibiotics in a laboratory setting. Researchers must consult the specific SDS provided by the supplier for this compound to ensure appropriate safety measures are taken.

This compound is a nucleoside antibiotic that requires careful handling to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and General Precautions

Powdered antibiotics can present several health risks, including respiratory and skin sensitization, and gastrointestinal irritation if ingested.[1] Therefore, a comprehensive safety approach that includes engineering controls, administrative procedures, and appropriate personal protective equipment is crucial.[1]

General Handling Precautions:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for common laboratory tasks involving powdered antibiotics.[1][3]

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or goggles.[1]Two pairs of nitrile gloves.[1][2]Lab coat with long sleeves, fully buttoned.[1][2]NIOSH-approved respirator (e.g., N95 or higher).[3][4]
Preparing Stock Solutions Safety glasses with side shields or goggles.[1]Two pairs of nitrile gloves.[1][2]Lab coat with long sleeves, fully buttoned.[1][2]Work in a chemical fume hood.[1]
Handling Solutions Safety glasses.One pair of nitrile gloves.Lab coat.Not generally required if handled in a fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[3]Two pairs of chemical-resistant gloves.Disposable gown with long sleeves.[3]NIOSH-approved respirator.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a concentrated stock solution from powdered this compound.

Materials:

  • This compound powder

  • Appropriate sterile solvent (e.g., DMSO)

  • Sterile conical tubes

  • Calibrated micropipettes with sterile, filtered tips

  • Vortex mixer

  • Absorbent bench paper

Procedure:

  • Preparation: Don all required PPE for "Weighing and Aliquoting Powder." Work within a certified chemical fume hood.[3] Lay down absorbent bench paper to contain any potential spills.[1]

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube, minimizing dust generation.[1][3]

  • Solubilization: Add the appropriate solvent to the conical tube.[1] Cap the tube securely and vortex until the this compound is completely dissolved.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature, typically -20°C for long-term storage.

  • Decontamination: Wipe down all surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol).[3] Dispose of all contaminated materials as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Antibiotic waste should be treated as hazardous chemical waste.[5][6]

Waste Segregation and Disposal Methods:

Waste TypeDisposal Method
Unused/Expired this compound Powder Treat as hazardous chemical waste.[3] Collect in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed chemical waste disposal company.
Concentrated Stock Solutions Considered hazardous chemical waste.[5] Collect in an approved container for chemical waste and dispose of according to institutional guidelines.[5]
Contaminated Solid Waste (Gloves, weigh boats, pipette tips, etc.) Collect in a designated, clearly labeled hazardous waste container.[1][3]
Contaminated Liquid Waste (e.g., used cell culture media) If the antimicrobial agent is heat-stable, it should be collected and disposed of as chemical waste. Autoclaving may not be sufficient to deactivate the antibiotic.[6][7] Do not pour down the drain.[7]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_cleanup Decontamination start Start: Receive this compound assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe weigh_powder Weigh Powder in Fume Hood don_ppe->weigh_powder prep_solution Prepare Stock Solution weigh_powder->prep_solution conduct_experiment Conduct Experiment prep_solution->conduct_experiment segregate_waste Segregate Waste conduct_experiment->segregate_waste solid_waste Contaminated Solid Waste segregate_waste->solid_waste liquid_waste Contaminated Liquid Waste segregate_waste->liquid_waste unused_powder Unused/Expired Powder segregate_waste->unused_powder decontaminate Decontaminate Work Area & Equipment segregate_waste->decontaminate dispose_solid Dispose as Hazardous Chemical Waste solid_waste->dispose_solid dispose_liquid Dispose as Hazardous Chemical Waste liquid_waste->dispose_liquid dispose_powder Dispose as Hazardous Chemical Waste unused_powder->dispose_powder doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end End of Process

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.